molecular formula C9H11NO2 B1589886 Ethyl 3-methylpyridine-2-carboxylate CAS No. 58997-10-7

Ethyl 3-methylpyridine-2-carboxylate

Cat. No.: B1589886
CAS No.: 58997-10-7
M. Wt: 165.19 g/mol
InChI Key: VKKVFRWNHZHHQU-UHFFFAOYSA-N
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Description

Ethyl 3-methylpyridine-2-carboxylate>

Properties

IUPAC Name

ethyl 3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-7(2)5-4-6-10-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKVFRWNHZHHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482096
Record name ethyl 3-methylpicolinate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58997-10-7
Record name Ethyl 3-methyl-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-10-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-methylpicolinate
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URL https://comptox.epa.gov/dashboard/DTXSID70482096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 3-methylpyridine-2-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-Methylpyridine-2-carboxylate

Abstract

Ethyl 3-methylpyridine-2-carboxylate is a pivotal structural motif found in numerous pharmacologically active compounds and serves as a versatile building block in synthetic organic chemistry. Its synthesis is a subject of significant interest for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic pathways to this target molecule. We will delve into the mechanistic underpinnings of classical cyclocondensation reactions and functional group interconversion strategies, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols, data-driven tables, and illustrative diagrams are provided to ensure scientific integrity and practical applicability for researchers and chemical development professionals.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active molecules.[1] Derivatives of nicotinic acid (pyridine-3-carboxylic acid), a close structural relative of our target molecule, have shown potential as anti-inflammatory, antioxidant, and anticancer agents.[2][3] Ethyl 3-methylpyridine-2-carboxylate, specifically, serves as a key intermediate in the synthesis of more complex molecules, where the ester and methyl groups provide reactive handles for further elaboration.[4] Understanding the efficient construction of this substituted pyridine is therefore crucial for the rapid advancement of drug development programs.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of ethyl 3-methylpyridine-2-carboxylate reveals two primary strategic approaches for its synthesis. The first involves constructing the pyridine ring from acyclic precursors through a cyclocondensation reaction. The second, more convergent approach, relies on the modification of a pre-existing, commercially available pyridine derivative.

G cluster_0 Strategy 1: Cyclocondensation cluster_1 Strategy 2: Functional Group Interconversion (FGI) target Ethyl 3-methylpyridine-2-carboxylate precursors Acyclic Precursors (e.g., Enamine, α,β-Unsaturated Ester) target->precursors C-N & C-C bond disconnection fgi_intermediate 3-Methylpyridine-2-carboxylic Acid or 3-Methylpicolinonitrile target->fgi_intermediate Esterification 3-Picoline 3-Picoline fgi_intermediate->3-Picoline Oxidation / Cyanation

Caption: Retrosynthetic pathways for the target molecule.

This guide will focus on a highly practical and reliable Functional Group Interconversion (FGI) pathway, which offers superior control over regiochemistry compared to many de novo cyclocondensation methods for this specific substitution pattern.

Synthesis via Functional Group Interconversion from 3-Picoline

This pathway is arguably the most robust and scalable method, starting from the inexpensive and readily available starting material, 3-picoline (3-methylpyridine). The core challenge is the regioselective introduction of a carboxylate precursor at the C-2 position, adjacent to the methyl group. This is achieved through a well-established N-oxidation and subsequent cyanation strategy.

G cluster_workflow Overall Synthesis Workflow picoline 3-Picoline n_oxide 3-Picoline-N-oxide picoline->n_oxide Step 1: N-Oxidation nitrile 3-Methylpicolinonitrile n_oxide->nitrile Step 2: Cyanation acid 3-Methylpyridine-2-carboxylic Acid nitrile->acid Step 3: Hydrolysis ester Ethyl 3-methylpyridine-2-carboxylate acid->ester Step 4: Esterification

Caption: Multi-step synthesis workflow from 3-picoline.

Mechanistic Rationale
  • Step 1: N-Oxidation: The direct electrophilic substitution on the pyridine ring is difficult due to its electron-deficient nature.[5] Oxidation of the ring nitrogen to an N-oxide dramatically alters its electronic properties. The N-oxide group is electron-donating through resonance, which activates the C-2 and C-4 positions towards electrophilic attack and, more importantly for our purpose, subsequent nucleophilic substitution after activation.

  • Step 2: Cyanation (Reissert-Henze Reaction): The N-oxide is activated with an acylating agent (e.g., dimethyl sulfate or benzoyl chloride), forming a reactive intermediate. This intermediate is highly susceptible to nucleophilic attack by the cyanide ion at the C-2 position. A subsequent elimination step rearomatizes the ring and expels the activating group, yielding the 2-cyano substituted pyridine.

  • Step 3: Nitrile Hydrolysis: The nitrile group is a robust carboxylic acid precursor. It can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. Acid-catalyzed hydrolysis is common and proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[6]

  • Step 4: Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester.[7] Using a large excess of ethanol and a strong acid catalyst (like sulfuric acid) drives the equilibrium towards the desired ethyl ester product.

Experimental Protocols

Protocol 1: Synthesis of 3-Picoline-N-oxide (Step 1)

  • Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-picoline (93.13 g, 1.0 mol).

  • Reaction: Slowly add 30% hydrogen peroxide (113.4 g, 1.0 mol) to the flask while stirring. The addition should be controlled to keep the temperature below 60°C.

  • Heating: After the addition is complete, heat the mixture to 70-80°C and maintain for 5-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, carefully destroy any excess hydrogen peroxide by the slow addition of a small amount of manganese dioxide until oxygen evolution ceases.

  • Purification: Filter the mixture to remove the manganese dioxide. The solvent is then removed under reduced pressure to yield the crude N-oxide, which can be purified by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 3-Methylpicolinonitrile (Step 2)

  • Reagent Setup: In a 1 L three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-picoline-N-oxide (109.1 g, 1.0 mol) in 300 mL of anhydrous dichloromethane.

  • Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (109.1 g, 1.1 mol).

  • Activation: Cool the mixture to 0°C in an ice bath. Slowly add dimethyl sulfate (138.8 g, 1.1 mol) dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by carefully pouring it into a saturated aqueous solution of sodium bicarbonate (500 mL). Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2x 150 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or vacuum distillation to afford 3-methylpicolinonitrile.

Protocol 3: Synthesis of 3-Methylpyridine-2-carboxylic Acid (Step 3)

  • Reagent Setup: In a 250 mL round-bottom flask, dissolve 3-methylpicolinonitrile (23.6 g, 0.2 mol) in 100 mL of 90% sulfuric acid.[6]

  • Heating: Heat the solution with stirring to 120°C and maintain for 2 hours.[6]

  • Workup: Cool the reaction mixture to room temperature (20-25°C). Slowly add a solution of sodium sulfite (4.0 g) in water (8 mL). Continue stirring for 1.5 hours.[6]

  • Isolation: Adjust the pH to approximately 3 using a saturated solution of sodium carbonate. The precipitated solid is collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted with chloroform.[6]

  • Purification: The crude solid can be recrystallized from an ethyl acetate/hexane mixture to yield pure 3-methylpyridine-2-carboxylic acid.[6]

Protocol 4: Synthesis of Ethyl 3-Methylpyridine-2-carboxylate (Step 4)

  • Reagent Setup: To a 250 mL round-bottom flask, add 3-methylpyridine-2-carboxylic acid (13.7 g, 0.1 mol) and absolute ethanol (150 mL).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Workup: Cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product, ethyl 3-methylpyridine-2-carboxylate, can be purified by vacuum distillation.

Data Summary
CompoundMolecular Weight ( g/mol )Boiling Point (°C)AppearanceTypical Yield
3-Picoline-N-oxide109.13127-128 / 15 mmHgWhite crystalline solid85-95%
3-Methylpicolinonitrile118.14221-223Colorless to pale yellow oil70-85%
3-Methylpyridine-2-carboxylic Acid137.14M.p. 115-117White solid>90% (hydrolysis)
Ethyl 3-methylpyridine-2-carboxylate165.19126-127 / 24 mmHg[8]Liquid[8]80-90%

Alternative Pathway: The Hantzsch Pyridine Synthesis

While the FGI approach is often preferred for this specific target, it is important to acknowledge the Hantzsch pyridine synthesis as a foundational method for building pyridine rings.[9][10] In its classic form, it is a one-pot, multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[11]

G cluster_hantzsch Generalized Hantzsch Synthesis ketoester β-Ketoester dhp 1,4-Dihydropyridine (Hantzsch Ester) ketoester->dhp Condensation & Cyclization aldehyde Aldehyde aldehyde->dhp Condensation & Cyclization ammonia Ammonia ammonia->dhp Condensation & Cyclization pyridine Pyridine Derivative dhp->pyridine Oxidation/ Aromatization

Caption: The Hantzsch Dihydropyridine Synthesis and subsequent aromatization.

The primary challenge in applying the Hantzsch synthesis to an unsymmetrical target like ethyl 3-methylpyridine-2-carboxylate is controlling the regioselectivity. The classic reaction with two identical β-ketoester units leads to a symmetrically substituted pyridine. To achieve the desired product, one would need to employ two different carbonyl components in a controlled, stepwise manner, which can lead to mixtures of products and lower yields. The final step always requires an oxidation (aromatization) of the initially formed dihydropyridine intermediate, for which a variety of reagents like nitric acid, DDQ, or manganese dioxide can be used.[12][13]

Spectroscopic Characterization

Verification of the final product, ethyl 3-methylpyridine-2-carboxylate, is crucial. The expected spectroscopic data are as follows:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a singlet for the methyl group at C-3 (around 2.5 ppm), and three distinct signals in the aromatic region for the pyridine ring protons (typically between 7.0 and 8.5 ppm).

  • ¹³C NMR: Resonances for the ester carbonyl (around 165-170 ppm), the carbons of the pyridine ring, and the carbons of the ethyl and methyl substituents.

  • IR Spectroscopy: A strong characteristic absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1730 cm⁻¹.[6]

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of 165.19.

Conclusion

This guide has detailed a robust and highly practical synthesis pathway for ethyl 3-methylpyridine-2-carboxylate, emphasizing a functional group interconversion strategy starting from 3-picoline. This method provides excellent regiochemical control and relies on well-understood, scalable reactions. The mechanistic rationale, detailed experimental protocols, and data summaries offer a comprehensive resource for researchers. While alternative de novo constructions like the Hantzsch synthesis are fundamental in pyridine chemistry, the FGI approach represents a more direct and efficient route for this specific, unsymmetrically substituted target, making it the recommended pathway for laboratory and process development applications.

References

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  • El-Sayed, M. A. A., et al. (2022). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. Available at: [Link]

  • Sáez, J. A., et al. (2007). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. Available at: [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. Available at: [Link]

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  • Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available at: [Link]

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  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. Available at: [Link]

  • Pérez-Venegas, M., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molbank. Available at: [Link]

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Sources

Spectroscopic Fingerprinting of Ethyl 3-methylpyridine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 3-methylpyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound. Our approach emphasizes the synergy between empirical data and the underlying chemical principles that govern the spectroscopic behavior of this molecule.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of a pyridine ring substituted with an ethyl carboxylate and a methyl group at positions 2 and 3, respectively, gives rise to a distinct spectroscopic signature. Understanding this structure is paramount to interpreting the spectral data that follows.

cluster_0 IR Spectroscopy Workflow A Sample Preparation (Thin Film or KBr Pellet) B FTIR Spectrometer A->B C Data Acquisition (4000-400 cm⁻¹) B->C D Spectral Interpretation (Functional Group Identification) C->D

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry
  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Mass Spectrum Analysis

The mass spectrum of Ethyl 3-methylpyridine-2-carboxylate (Molecular Weight: 165.19 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Significance
165[M]⁺Molecular Ion
136[M - C₂H₅]⁺Loss of the ethyl group
120[M - OC₂H₅]⁺Loss of the ethoxy group
92[M - COOC₂H₅]⁺Loss of the ethyl carboxylate group

Expert Interpretation:

  • The molecular ion peak ([M]⁺) at m/z 165 will confirm the molecular weight of the compound.

  • The fragmentation pattern will be dictated by the lability of the ester group. Common fragmentation pathways include the loss of the ethyl radical, the ethoxy radical, and the entire ethyl carboxylate group, leading to the fragment ions listed in the table. These fragmentation patterns are valuable for confirming the presence and connectivity of the substituents on the pyridine ring.

M [M]⁺ m/z 165 F1 [M - C₂H₅]⁺ m/z 136 M->F1 - •C₂H₅ F2 [M - OC₂H₅]⁺ m/z 120 M->F2 - •OC₂H₅ F3 [M - COOC₂H₅]⁺ m/z 92 M->F3 - •COOC₂H₅

Caption: Proposed fragmentation pathway for Ethyl 3-methylpyridine-2-carboxylate in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 3-methylpyridine-2-carboxylate through NMR, IR, and MS techniques provides a robust and self-validating system for its structural confirmation and purity assessment. The interplay of these techniques, each offering a unique piece of the structural puzzle, allows for an unambiguous assignment of the molecule's constitution. This guide serves as a foundational reference for scientists working with this compound, ensuring data integrity and facilitating its application in further research and development.

References

  • The Royal Society of Chemistry.
  • ChemicalBook. 3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR spectrum.
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  • ChemicalBook. 3-Ethylpyridine(536-78-7) 13C NMR spectrum.
  • SpectraBase. 3-Ethyl-2-methylpyridine - Optional[13C NMR] - Chemical Shifts.
  • MDPI.
  • ResearchGate.
  • NIST WebBook. Pyridine, 3-methyl-.
  • Sigma-Aldrich.
  • NIST WebBook.

Ethyl 3-methylpyridine-2-carboxylate starting materials and precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Precursors of Ethyl 3-methylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylpyridine-2-carboxylate, also known as ethyl 3-methylpicolinate, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif is a key component in a variety of biologically active molecules. For instance, its methyl ester counterpart has been utilized as a building block in the synthesis of antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), which are investigated for potential therapeutic applications.[1] A thorough understanding of the synthetic pathways to this compound and its precursors is crucial for researchers engaged in the development of novel pharmaceuticals and functional materials.

This guide provides a comprehensive overview of the primary synthetic routes to ethyl 3-methylpyridine-2-carboxylate, focusing on the key starting materials and the transformation of essential precursors. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and explore alternative strategies for constructing the core pyridine scaffold.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of ethyl 3-methylpyridine-2-carboxylate begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available, or easily synthesized precursors.

G target Ethyl 3-methylpyridine-2-carboxylate precursor1 3-Methylpyridine-2-carboxylic acid target->precursor1 Esterification ethanol Ethanol precursor2 2-Cyano-3-methylpyridine precursor1->precursor2 Nitrile Hydrolysis precursor3 3-Methylpyridine (3-Picoline) precursor2->precursor3 Cyanation G cluster_start Starting Materials ketoester1 β-Ketoester 1 dihydropyridine Dihydropyridine Intermediate ketoester1->dihydropyridine ketoester2 β-Ketoester 2 ketoester2->dihydropyridine aldehyde Aldehyde aldehyde->dihydropyridine ammonia Ammonia Source ammonia->dihydropyridine pyridine Substituted Pyridine dihydropyridine->pyridine Oxidation G cluster_start Starting Materials pyridinium_salt α-Pyridinium Methyl Ketone Salt dicarbonyl 1,5-Dicarbonyl Intermediate pyridinium_salt->dicarbonyl Michael Addition unsaturated_carbonyl α,β-Unsaturated Carbonyl unsaturated_carbonyl->dicarbonyl ammonia Ammonium Acetate pyridine Substituted Pyridine ammonia->pyridine dicarbonyl->pyridine Cyclization/ Aromatization G cluster_start Starting Materials cyano_comp Cyanoacetic Ester or Cyanoacetamide pyridone Substituted 2-Pyridone cyano_comp->pyridone dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyridone ammonia Ammonia Source ammonia->pyridone Condensation/ Cyclization

References

reactivity of the pyridine ring in Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in Ethyl 3-methylpyridine-2-carboxylate

Abstract

Ethyl 3-methylpyridine-2-carboxylate is a substituted pyridine derivative of significant interest in synthetic chemistry and drug development. The reactivity of its core pyridine scaffold is intricately governed by the electronic interplay between the ring nitrogen, an electron-withdrawing ethyl carboxylate group at the C2 position, and an electron-donating methyl group at the C3 position. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on electrophilic and nucleophilic aromatic substitution, directed metalation, and reactions involving the substituents. Mechanistic insights, predictive models for regioselectivity, and representative experimental protocols are detailed to provide researchers and drug development professionals with a foundational understanding for synthetic planning and molecular derivatization.

Introduction: Electronic Landscape of the Core Scaffold

The pyridine ring is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom, which reduces the aromatic π-electron density. This inherent electron deficiency makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly at the α (C2, C6) and γ (C4) positions. The reactivity of Ethyl 3-methylpyridine-2-carboxylate is further modulated by its substituents.

  • Ethyl Carboxylate Group (-COOEt) at C2: This is a strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It significantly deactivates the ring towards electrophilic aromatic substitution (EAS) while strongly activating it for nucleophilic aromatic substitution (SNA_r) and directed metalation.

  • Methyl Group (-CH₃) at C3: This is a weak electron-donating group (EDG) through inductive (+I) and hyperconjugation effects. It slightly counteracts the deactivating effect of the ester and the ring nitrogen.

The combination of these groups creates a unique electronic environment where specific positions on the ring are primed for distinct types of transformations.

Caption: Figure 1. Electronic Influence of Substituents.

Electrophilic Aromatic Substitution (EAS)

Reactivity: The pyridine ring in Ethyl 3-methylpyridine-2-carboxylate is highly deactivated towards electrophilic attack. This is due to two primary factors:

  • Ring Deactivation: The cumulative electron-withdrawing effects of the ring nitrogen and the C2-ester group drastically reduce the nucleophilicity of the aromatic system.

  • Catalyst Sequestration: The basic lone pair on the pyridine nitrogen readily coordinates with Lewis acid catalysts (e.g., AlCl₃, FeCl₃) that are essential for generating potent electrophiles in reactions like Friedel-Crafts alkylation or acylation.[1] This coordination places a positive charge on the nitrogen, further deactivating the entire ring.

Regioselectivity: Should an EAS reaction be forced under harsh conditions, substitution would be directed to the C5 position. The C4 and C6 positions are strongly deactivated by the adjacent electron-withdrawing ester and nitrogen atom. The C5 position is meta to the deactivating ester group and is the least deactivated site.

Common EAS reactions like nitration, sulfonation, and halogenation would require extreme conditions and are likely to result in low yields.[1][2]

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyridine ring makes it a prime candidate for SNA_r.[3][4][5] The presence of the strong electron-withdrawing ester group at C2 further stabilizes the negatively charged Meisenheimer-like intermediate, significantly facilitating the reaction.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate (σ-complex). In the second step, a leaving group (typically a halide, though in some cases -NO₂ or other groups can be displaced) is eliminated, restoring aromaticity.[5][6]

Regioselectivity: Nucleophilic attack is strongly favored at the C4 and C6 positions, which are ortho and para to the ring nitrogen and are further activated by the C2-ester.

  • C6 Position: Highly activated due to its proximity to the nitrogen atom.

  • C4 Position: Activated and sterically more accessible than C6, though potentially slightly hindered by the C3-methyl group.

To exploit this reactivity, a derivative with a suitable leaving group at the C4 or C6 position would first need to be synthesized.

G Figure 2. Mechanism of SNA_r at the C6 Position Reactant Pyridine with Leaving Group (LG) at C6 Intermediate Meisenheimer-like Intermediate (Resonance Stabilized Anion) Reactant->Intermediate 1. Nucleophilic Attack (Slow, Rate-Determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product 2. Elimination of LG (Fast, Restores Aromaticity) LeavingGroup Leaving Group (LG⁻) Product->LeavingGroup

Caption: Figure 2. Mechanism of SNA_r at the C6 Position.

Directed Metalation and C-H Activation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[7][8][9] It involves the deprotonation of a C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.

Analysis of Ethyl 3-methylpyridine-2-carboxylate: The ethyl carboxylate group at C2 is a potent DMG.[10] In a typical DoM scenario, this would direct metalation (lithiation) to the C3 position. However, in this molecule, the C3 position is substituted with a methyl group, precluding direct C-H abstraction from the ring at this site.

This structural feature leads to an alternative and highly valuable reaction pathway: deprotonation of the C3-methyl group . The acidity of these benzylic-type protons is significantly enhanced by the synergistic electron-withdrawing effects of the adjacent C2-ester and the ring nitrogen. Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are ideal for this transformation, as they are less likely to add to the ester carbonyl.[7]

The resulting carbanion is a potent nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to afford C3-functionalized derivatives.

G Figure 3. Proposed Deprotonation of the C3-Methyl Group start Ethyl 3-methylpyridine- 2-carboxylate anion C3-Methyl Carbanion (Nucleophilic Intermediate) start->anion + LDA, THF, -78 °C product C3-Functionalized Product (e.g., -CH₂-E) anion->product + Electrophile (E⁺) electrophile Electrophile (E⁺) electrophile->product

Caption: Figure 3. Proposed Deprotonation of the C3-Methyl Group.

Reactions Involving the Substituents

Beyond the reactivity of the pyridine ring itself, the ester and methyl groups are key handles for synthetic modification.

Table 1: Reactivity of Substituent Groups

Functional GroupReaction TypeReagents & ConditionsResulting Product
C2-Ethyl Ester Saponification (Hydrolysis)aq. NaOH or KOH, heat3-Methylpyridine-2-carboxylic acid
TransesterificationR-OH, acid or base catalystNew ester (e.g., methyl ester)[11]
ReductionLiAlH₄, THF(3-Methylpyridin-2-yl)methanol
Grignard ReactionRMgX, etherTertiary alcohol (after reaction with 2 eq. of Grignard)
C3-Methyl Group OxidationKMnO₄ or other strong oxidantsPyridine-2,3-dicarboxylic acid
C-H ActivationLDA, then electrophile (See Section 4.0)C3-side chain functionalized product

Summary of Reactivity

The following table summarizes the predicted reactivity at each available position on the pyridine ring of Ethyl 3-methylpyridine-2-carboxylate.

Table 2: Positional Reactivity Summary

PositionElectrophilic Attack (E⁺)Nucleophilic Attack (Nu⁻)Metalation (Deprotonation)
C3-Methyl Not applicableNot applicableHighly Favored (with strong base)
C4 Highly DisfavoredFavored (if LG is present)Possible, but less likely than C3-methyl
C5 Most Likely Site (but still slow)Highly DisfavoredDisfavored
C6 Highly DisfavoredHighly Favored (if LG is present)Possible, but less likely than C3-methyl

Experimental Protocols

Protocol: Saponification of Ethyl 3-methylpyridine-2-carboxylate

This protocol describes the hydrolysis of the ethyl ester to its corresponding carboxylic acid, a common precursor for further derivatization (e.g., amide coupling).

G Figure 4. Workflow for Saponification A 1. Dissolve Ester in Ethanol B 2. Add aq. NaOH Solution A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool and Remove Ethanol (in vacuo) C->D E 5. Acidify with HCl to pH ~3-4 D->E F 6. Collect Precipitate by Filtration E->F G 7. Wash with Cold Water and Dry F->G

Caption: Figure 4. Workflow for Saponification.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-methylpyridine-2-carboxylate (1.0 eq.) in ethanol (5 mL per mmol of ester).

  • Hydrolysis: Add a 2M aqueous solution of sodium hydroxide (NaOH, 1.5 eq.) to the flask.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dilute the remaining aqueous residue with a small amount of water. Cool the solution in an ice bath and slowly acidify by adding 2M hydrochloric acid (HCl) dropwise with stirring until the pH reaches approximately 3-4. A white precipitate of 3-methylpyridine-2-carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a small amount of cold deionized water to remove residual salts, then dry under vacuum to yield the final product.

Conclusion

The reactivity of Ethyl 3-methylpyridine-2-carboxylate is a nuanced subject dictated by a delicate balance of inductive, resonance, and steric effects. While highly resistant to electrophilic substitution, the molecule presents two primary avenues for productive functionalization:

  • Nucleophilic Aromatic Substitution: At the C4 and C6 positions, provided a suitable leaving group is present.

  • C-H Activation: Deprotonation of the C3-methyl group to generate a nucleophilic intermediate for reaction with various electrophiles.

Understanding these distinct reactivity modes is paramount for leveraging this scaffold in the synthesis of complex molecular architectures for pharmaceuticals and advanced materials.

References

  • Mongin, F., & Schlosser, M. (2007). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Chemical Society Reviews, 36, 1161-1172. Available at: [Link]

  • El-Gendy, G. A. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479-512. Available at: [Link]

  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Angewandte Chemie International Edition, 43(17), 2206-2225. Available at: [Link]

  • Knochel, P., & Krasovskiy, A. (2006). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 61(6), 797-811. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (General principles available through Baran Lab summary). Available at: [Link]

  • Pipzine Chemicals. (n.d.). Ethyl Pyridine-3-Carboxylate. Available at: [Link]

  • Al-Shiekh, M. A. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Molecules, 26(11), 3195. Available at: [Link]

  • Murugan, R. (n.d.). Nucleophilic Substitution Reactions. (General Chemistry Resource). Available at: [Link]

  • Bakavoli, M., et al. (2007). Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 875-883. Available at: [Link]

  • Lonza Ltd. (2010). Process for the synthesis of 3-methyl-pyridine. Google Patents, CA2763574C.
  • Soderberg, T. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Student Solutions Manual for Organic Chemistry. NC State University Libraries. Available at: [Link]

  • Khalifa, M. M., et al. (2020). A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599–1604. Available at: [Link]

  • ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. Available at: [Link]

  • Degtyarenko, K., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ChemProc, 3(1), 114. Available at: [Link]

  • Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • Ghorab, M. M., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Journal of Heterocyclic Chemistry, 48(3), 551-558. Available at: [Link]

  • Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2023, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Available at: [Link]

  • Ukraintsev, I. V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(23), 7183. Available at: [Link]

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution on Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical analysis of the electrophilic and nucleophilic substitution reactions of ethyl 3-methylpyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reactivity and synthetic utility of this versatile scaffold.

Molecular Architecture and Electronic Landscape

Ethyl 3-methylpyridine-2-carboxylate presents a fascinating case study in heterocyclic reactivity. The pyridine ring, an electron-deficient aromatic system, is substituted with two electronically distinct groups: an electron-withdrawing ethyl carboxylate group at the 2-position and an electron-donating methyl group at the 3-position. This substitution pattern creates a unique electronic landscape that dictates the regioselectivity of both electrophilic and nucleophilic attacks.

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, rendering the ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene.[1] Conversely, this electron deficiency makes the pyridine ring more prone to nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).[2]

The substituents further modulate this inherent reactivity:

  • Ethyl Carboxylate Group (-COOEt) at C2: This is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. In the context of EAS, it acts as a meta-director.[3]

  • Methyl Group (-CH₃) at C3: This is a weakly activating group, donating electron density to the ring via hyperconjugation and a weak inductive effect. For EAS, it is an ortho, para-director.[4]

The interplay of these competing electronic effects, along with steric considerations, governs the outcome of substitution reactions on this molecule.

Electrophilic Aromatic Substitution: Navigating a Deactivated Ring

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging and often requires harsh reaction conditions.[5] For ethyl 3-methylpyridine-2-carboxylate, the deactivating effect of the C2-ester group further diminishes the ring's nucleophilicity. However, by understanding the directing effects of the substituents, we can predict the most probable sites of electrophilic attack.

The C2-ester group directs incoming electrophiles to its meta positions, which are C4 and C6. The C3-methyl group directs to its ortho positions (C2 and C4) and its para position (C6). The directing effects of both substituents therefore converge on the C4 and C6 positions , making them the most likely sites for electrophilic substitution.

G

Caption: Directing effects for electrophilic substitution.

Nitration

Introducing a nitro group onto the pyridine ring can be achieved, although it often requires forcing conditions. For ethyl 3-methylpyridine-2-carboxylate, nitration is predicted to occur at the C4 or C6 position.

Predicted Reaction:

  • Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

  • Conditions: Elevated temperatures are typically necessary.[6]

  • Product: A mixture of ethyl 4-nitro-3-methylpyridine-2-carboxylate and ethyl 6-nitro-3-methylpyridine-2-carboxylate.

Reagent/ConditionPurposeReference
Conc. HNO₃/H₂SO₄Generates the nitronium ion (NO₂⁺) electrophile.[7]
Elevated TemperatureOvercomes the high activation energy of EAS on a deactivated ring.[6]

Experimental Protocol: General Procedure for Nitration of a Deactivated Pyridine

  • To a cooled (0 °C) mixture of concentrated sulfuric acid, add the ethyl 3-methylpyridine-2-carboxylate substrate dropwise with stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 95 °C) for several hours.[6]

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the product by recrystallization or column chromatography.

Halogenation

Halogenation of the pyridine ring can be achieved using various reagents. For a deactivated ring like ethyl 3-methylpyridine-2-carboxylate, more reactive halogenating agents or harsher conditions may be required. The substitution is expected at the C4 and C6 positions.

Predicted Reaction:

  • Reagents: Sulfuryl chloride (SO₂Cl₂) for chlorination or N-bromosuccinimide (NBS) for bromination.

  • Conditions: Heating, potentially with a radical initiator for NBS.

  • Product: A mixture of ethyl 4-halo-3-methylpyridine-2-carboxylate and ethyl 6-halo-3-methylpyridine-2-carboxylate.

Reagent/ConditionPurposeReference
SO₂Cl₂Chlorinating agent.
NBSBrominating agent.[2]
Heat/InitiatorTo promote the halogenation reaction.[2]

Nucleophilic Aromatic Substitution: Exploiting the Electron-Deficient Nature

The electron-deficient character of the pyridine ring makes it a prime candidate for nucleophilic aromatic substitution (NAS). The attack is favored at the C2, C4, and C6 positions, as the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2]

G

Caption: Regioselectivity of nucleophilic attack on pyridines.

In ethyl 3-methylpyridine-2-carboxylate, the C2 position is blocked. Therefore, nucleophilic attack is anticipated at the C4 and C6 positions .

Chichibabin Amination

The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂).[8] The reaction proceeds via nucleophilic addition of the amide anion followed by the elimination of a hydride ion.[9] For ethyl 3-methylpyridine-2-carboxylate, amination is expected at C4 and C6. However, steric hindrance from the adjacent substituents might influence the reaction rate and yield.

Predicted Reaction:

  • Reagents: Sodium amide (NaNH₂) in an inert solvent like toluene or xylene. A more modern protocol utilizes a NaH-iodide composite with an amine.[10]

  • Conditions: High temperatures are typically required for the traditional Chichibabin reaction.[11] The NaH-iodide method may proceed under milder conditions.[10]

  • Product: A mixture of ethyl 4-amino-3-methylpyridine-2-carboxylate and ethyl 6-amino-3-methylpyridine-2-carboxylate.

Reagent/ConditionPurposeReference
NaNH₂ or NaH/LiISource of the nucleophilic amide or amine anion.[8][10]
Toluene/Xylene or THFInert solvent.[8][10]
High TemperatureTo overcome the activation energy for hydride elimination.[11]

Experimental Protocol: Modified Chichibabin Amination [10]

  • To a sealed tube containing the ethyl 3-methylpyridine-2-carboxylate substrate, add sodium hydride (NaH) and lithium iodide (LiI) in tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

  • Add the desired primary amine at room temperature.

  • Seal the tube and heat the reaction mixture (e.g., 85 °C) for several hours.

  • Cool the reaction mixture to 0 °C and quench with ice-cold water.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂).

  • Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄), and concentrate in vacuo.

  • Purify the product by column chromatography.

Reaction with Organometallic Reagents

Organolithium and Grignard reagents are potent nucleophiles that can add to the pyridine ring.[12] For ethyl 3-methylpyridine-2-carboxylate, these reagents are expected to attack the C4 and C6 positions. The initial adduct can then be aromatized upon workup.

Predicted Reaction:

  • Reagents: An organolithium (e.g., n-BuLi) or Grignard reagent (e.g., PhMgBr).

  • Conditions: Anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperatures.

  • Product: After aqueous workup, a mixture of ethyl 4-substituted-3-methylpyridine-2-carboxylate and ethyl 6-substituted-3-methylpyridine-2-carboxylate.

Conclusion

Ethyl 3-methylpyridine-2-carboxylate is a richly functionalized heterocyclic scaffold with distinct and predictable reactivity towards both electrophilic and nucleophilic substitution. Electrophilic attack is directed to the C4 and C6 positions due to the combined directing effects of the C2-ester and C3-methyl groups, although the deactivated nature of the ring necessitates relatively harsh reaction conditions. Conversely, the electron-deficient pyridine nucleus is primed for nucleophilic attack, also at the C4 and C6 positions, which can be achieved under various conditions depending on the nucleophile. A thorough understanding of these reactivity patterns is crucial for the strategic design and synthesis of novel derivatives for applications in drug discovery and materials science.

References

  • Chichibabin, A. E. (1914). The Chichibabin reaction. Wikipedia.

Sources

An In-depth Technical Guide to the Stability and Degradation of Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 3-methylpyridine-2-carboxylate in Drug Development

Ethyl 3-methylpyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. As an essential building block, it is utilized in the synthesis of a variety of pharmacologically active molecules.[1] The stability of such intermediates is a critical parameter, directly impacting the purity, potency, and safety of the final active pharmaceutical ingredient (API). Understanding its degradation profile is paramount for developing robust manufacturing processes, establishing appropriate storage conditions, and ensuring the overall quality of the drug product.

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of Ethyl 3-methylpyridine-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to investigate and control its degradation. While specific literature on the degradation of this exact molecule is not extensively available, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust framework for its stability assessment.

Physicochemical Properties and Intrinsic Stability

The inherent stability of Ethyl 3-methylpyridine-2-carboxylate is governed by its unique molecular structure, which features a pyridine ring, an ethyl ester, and a methyl group.

PropertyValue/DescriptionSignificance for Stability
Molecular FormulaC9H11NO2Provides the basis for molecular weight and elemental composition.
Molecular Weight165.19 g/mol Relevant for analytical calculations.
AppearanceExpected to be a liquid or low-melting solid.Physical changes can be an initial indicator of degradation.
SolubilityLikely soluble in common organic solvents.[2]Influences choice of solvents for formulation and analytical testing.
pKaThe pyridine nitrogen is weakly basic (pKa of pyridine is ~5.2).[3]The basicity of the nitrogen atom can influence its reactivity and susceptibility to acidic degradation.

The pyridine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The ester functional group is known to be susceptible to hydrolysis, while the methyl group could be a site for oxidation.

Potential Degradation Pathways

Based on the functional groups present in Ethyl 3-methylpyridine-2-carboxylate, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation

The ester linkage is the most probable site for hydrolysis, which can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 3-methylpyridine-2-carboxylic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt (3-methylpyridine-2-carboxylate) and ethanol.

Oxidative Degradation

The pyridine ring and the methyl group are potential sites for oxidation.

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding Pyridine N-oxide.[4][5] This transformation can be induced by common oxidizing agents like hydrogen peroxide or peroxy acids.

  • Methyl Group Oxidation: The methyl group attached to the pyridine ring could be oxidized to a hydroxymethyl or even a carboxylic acid group under strong oxidative conditions.

Photolytic Degradation

Pyridine and its derivatives can undergo photochemical reactions upon exposure to light, particularly UV radiation.[6][7] Potential photolytic degradation pathways could involve ring-opening reactions or the formation of photoproducts through radical mechanisms. The specific photoproducts would depend on the wavelength of light and the presence of photosensitizers.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation, or stress testing, is a critical component of drug development that helps in identifying potential degradation products and pathways.[8][9][10] This information is invaluable for the development of stability-indicating analytical methods and for understanding the intrinsic stability of a molecule.

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies on Ethyl 3-methylpyridine-2-carboxylate.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API Ethyl 3-methylpyridine-2-carboxylate Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT/60°C) API->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT/60°C) API->Base Expose to Stress Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 60°C, Solid & Solution) API->Thermal Expose to Stress Photolytic Photolytic Stress (ICH Q1B conditions) API->Photolytic Expose to Stress Neutralization Neutralization/Quenching Acid->Neutralization Base->Neutralization Oxidation->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC LCMS LC-MS/MS for Peak Identification HPLC->LCMS If significant degradation Characterization Characterization of Degradants LCMS->Characterization

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols for Forced Degradation Studies

Objective: To generate potential degradation products of Ethyl 3-methylpyridine-2-carboxylate under various stress conditions.

Materials:

  • Ethyl 3-methylpyridine-2-carboxylate

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H2O2), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Appropriate buffers for HPLC mobile phase

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 3-methylpyridine-2-carboxylate in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep one sample at room temperature and another at 60°C for a specified period (e.g., 24 hours).

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep one sample at room temperature and another at 60°C for a specified period (e.g., 24 hours).

    • At designated time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H2O2.

    • Keep the sample at room temperature for a specified period (e.g., 24 hours).

    • At designated time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 60°C for a specified period.

    • Solid State: Place a known amount of solid Ethyl 3-methylpyridine-2-carboxylate in a vial and heat at 60°C. Periodically dissolve a portion in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active substance.[11]

Key Considerations for Method Development:
  • Column Chemistry: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of polar and non-polar compounds.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance is recommended. A photodiode array (PDA) detector is highly beneficial for assessing peak purity.

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Illustrative HPLC Method Parameters (Starting Point)
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (to be optimized based on UV spectrum)
Injection Volume 10 µL

Anticipated Degradation Products and Their Identification

Based on the potential degradation pathways, the following primary degradation products could be expected:

Degradation ConditionPotential Degradation ProductProposed Structure
Acid/Base Hydrolysis3-methylpyridine-2-carboxylic acidA pyridine ring with a carboxylic acid at position 2 and a methyl group at position 3.
OxidationEthyl 3-methylpyridine-2-carboxylate N-oxideThe parent molecule with an oxygen atom attached to the pyridine nitrogen.
OxidationEthyl 3-(hydroxymethyl)pyridine-2-carboxylateThe parent molecule with the methyl group oxidized to a hydroxymethyl group.

Identification of Degradants: Mass spectrometry, particularly LC-MS/MS, is a powerful tool for the structural elucidation of unknown degradation products. By comparing the mass spectra of the parent compound and the degradants, fragmentation patterns can be analyzed to propose structures. For definitive identification, isolation of the degradant followed by NMR spectroscopy may be necessary.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary anticipated degradation routes for Ethyl 3-methylpyridine-2-carboxylate.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent Ethyl 3-methylpyridine-2-carboxylate Hydrolysis_Product 3-methylpyridine-2-carboxylic acid + Ethanol Parent->Hydrolysis_Product H2O, H+ or OH- N_Oxide Ethyl 3-methylpyridine-2-carboxylate N-oxide Parent->N_Oxide [O] Methyl_Oxidation Ethyl 3-(hydroxymethyl)pyridine-2-carboxylate Parent->Methyl_Oxidation [O] Photoproducts Various Photoproducts (e.g., ring-opened species) Parent->Photoproducts hv

Caption: Potential degradation pathways of Ethyl 3-methylpyridine-2-carboxylate.

Conclusion and Recommendations for Handling and Storage

A thorough understanding of the stability and degradation profile of Ethyl 3-methylpyridine-2-carboxylate is essential for its successful application in drug development. Based on its chemical structure, the primary degradation pathways are likely to be hydrolysis of the ester group and oxidation of the pyridine nitrogen or methyl group. Photodegradation should also be considered.

Recommendations:

  • Storage: Store in well-closed containers, protected from light and moisture. Storage at controlled room temperature or under refrigerated conditions is advisable.

  • Handling: Avoid exposure to strong acids, bases, and oxidizing agents. Use in a well-ventilated area.

  • Formulation Development: The potential for hydrolysis should be a key consideration during formulation development. The pH of the formulation should be optimized to minimize degradation. The use of antioxidants may be beneficial if oxidation is found to be a significant degradation pathway.

By implementing the forced degradation studies and analytical methodologies outlined in this guide, researchers can proactively identify and control potential stability issues, ensuring the quality and reliability of this important chemical intermediate.

References

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  • ResearchGate. (2025). Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][4][12]thiazine and pyrido3.

  • RSC Medicinal Chemistry. (n.d.). 4.
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An In-Depth Technical Guide to Ethyl 3-Methylpyridine-2-carboxylate and its Structural Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 3-methylpyridine-2-carboxylate and its structural analogs, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, physicochemical properties, and diverse biological activities, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Pyridine-2-carboxylate Scaffold - A Privileged Structure in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and capacity for substitution at various positions make it a "privileged scaffold" in medicinal chemistry. When functionalized with a carboxylate group at the 2-position, the resulting pyridine-2-carboxylate core offers a versatile platform for the design of novel therapeutic agents. The presence of the nitrogen atom in the aromatic ring and the carboxylate group's ability to coordinate with metal ions are particularly useful in enzyme inhibition.[1]

This guide focuses on Ethyl 3-methylpyridine-2-carboxylate, a key representative of this class, and explores how structural modifications give rise to a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.

Synthesis and Physicochemical Characterization

General Synthesis: The Fischer-Speier Esterification

A robust and widely applicable method for the synthesis of ethyl 3-methylpyridine-2-carboxylate and its analogs is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[2][3]

Reaction Scheme: Fischer-Speier Esterification

Fischer-Speier Esterification reactant1 3-Methylpyridine-2-carboxylic acid plus1 + reactant2 Ethanol reaction_arrow H₂SO₄ (cat.), Reflux product1 Ethyl 3-methylpyridine-2-carboxylate plus2 + product2 Water Apoptosis_Pathway Compound Pyridine Derivative ROS Increased ROS Production Compound->ROS p53 p53 Activation ROS->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Disruption Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Antimicrobial_Workflow Start Bacterial Strain Preparation Step1 Serial Dilution of Test Compound Start->Step1 Step2 Inoculation of Microtiter Plate Step1->Step2 Step3 Incubation Step2->Step3 Step4 Determination of Minimum Inhibitory Concentration (MIC) Step3->Step4 End Data Analysis Step4->End

Sources

Theoretical and Computational Elucidation of Ethyl 3-methylpyridine-2-carboxylate: A Quantum Chemical and Molecular Docking Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Ethyl 3-methylpyridine-2-carboxylate, a member of this vital class, presents a scaffold ripe for exploration. This guide delineates a comprehensive theoretical and computational framework for characterizing this molecule, moving from its fundamental quantum mechanical properties to its potential as a bioactive ligand. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we can predict its structural, spectroscopic, and electronic characteristics, as well as its interaction with biological targets, thereby guiding and accelerating experimental research and development. This document serves as a methodological whitepaper, detailing not just the protocols but the scientific rationale underpinning each computational step.

Introduction: The Rationale for a Computational Approach

The pyridine ring is a privileged scaffold in drug discovery, prized for its ability to engage in various biological interactions.[2] The functionalization of this core, as seen in Ethyl 3-methylpyridine-2-carboxylate, offers a nuanced chemical space for developing novel therapeutic agents. Before embarking on resource-intensive synthesis and in vitro screening, computational studies provide an indispensable toolkit for predicting molecular behavior and prioritizing candidates.[3]

Techniques like Density Functional Theory (DFT) allow for the precise calculation of a molecule's ground-state geometry, vibrational frequencies (which correlate to FT-IR spectra), and the electronic landscape governed by its frontier molecular orbitals (HOMO and LUMO).[1][4] This information is critical for understanding inherent stability, reactivity, and spectroscopic signatures. Furthermore, molecular docking simulations can forecast the compound's binding affinity and orientation within a protein's active site, offering crucial insights into its potential pharmacological activity.[5][6] This guide provides a robust, validated workflow for the comprehensive in silico analysis of Ethyl 3-methylpyridine-2-carboxylate.

Core Computational Methodologies

As a Senior Application Scientist, the choice of methodology is paramount and must be grounded in a balance of computational efficiency and accuracy. The protocols described herein represent a field-proven approach for the analysis of small organic molecules like pyridine derivatives.

Density Functional Theory (DFT) Calculations

DFT has become the workhorse for quantum chemical calculations in drug discovery due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[1] It allows us to model the electronic structure and derive numerous molecular properties.

Expertise in Practice: Selecting the Functional and Basis Set The choice of the functional and basis set is the most critical decision in a DFT study.

  • Functional: We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is widely used and has a long track record of providing reliable electronic structures, geometries, and vibrational frequencies for a vast range of organic compounds.[7][8]

  • Basis Set: We employ the 6-311++G(d,p) basis set. This choice is deliberate:

    • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

    • ++: Adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in the electron distribution, which is essential for describing bonding in a molecule with multiple heteroatoms and a conjugated system.

This combination (B3LYP/6-311++G(d,p)) is a well-validated level of theory for obtaining high-quality results for molecules of this nature.[9][10]

  • Structure Input: The initial 3D structure of Ethyl 3-methylpyridine-2-carboxylate is constructed using a molecular modeling program (e.g., GaussView, Avogadro).

  • Optimization Calculation: A geometry optimization calculation is performed using the Gaussian 09 software package or a similar program.[1] The B3LYP/6-311++G(d,p) level of theory is specified. This process iteratively adjusts the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Frequency Calculation: Following optimization, a vibrational frequency calculation is performed on the optimized geometry at the same level of theory.

    • Trustworthiness Check: The primary purpose is to confirm that the optimized structure is a true energy minimum. The absence of any imaginary frequencies in the output validates the structure.

    • Data Output: This step also yields the theoretical vibrational frequencies and IR intensities, which can be used to simulate the FT-IR spectrum.[10]

Frontier Molecular Orbital (FMO) and Reactivity Analysis

The electronic and reactive properties of a molecule are largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.[9][11]

  • Single-Point Energy Calculation: Using the optimized geometry from Protocol 1, a single-point energy calculation is performed. This computes the molecular orbitals and their energies without re-optimizing the geometry.

  • Data Extraction: The energies of the HOMO and LUMO are extracted from the calculation output file. The energy gap (ΔE) is calculated as ELUMO - EHOMO.

  • Visualization: The 3D orbital surfaces for the HOMO and LUMO are visualized using software like GaussView. This allows for the identification of which parts of the molecule are involved in these key orbitals.

  • Molecular Electrostatic Potential (MEP) Mapping: The same calculation output is used to generate an MEP surface. This surface maps the electrostatic potential onto the electron density, visually identifying regions of negative potential (red/orange, susceptible to electrophilic attack) and positive potential (blue, susceptible to nucleophilic attack).[11]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design.[6][12]

Expertise in Practice: The Importance of Target Selection The choice of a protein target is crucial. Based on the broad bioactivity of pyridine derivatives, potential targets could include kinases, cyclooxygenases, or various receptors.[2][5] For this guide, a hypothetical docking against a relevant target like a protein kinase would be appropriate to demonstrate the workflow.

  • Ligand Preparation: The optimized 3D structure of Ethyl 3-methylpyridine-2-carboxylate (from Protocol 1) is prepared. This involves adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and defining rotatable bonds.

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, polar hydrogens are added, and charges are assigned.

  • Binding Site Definition: The active site (or "grid box") is defined, usually centered on the position of a known co-crystallized ligand or identified through literature.

  • Docking Simulation: Software such as AutoDock 4.2 is used to perform the docking.[12] The program systematically searches for the best binding poses of the ligand within the defined active site using a scoring function to estimate binding affinity (in kcal/mol).

  • Results Analysis: The output is analyzed to identify the pose with the lowest binding energy. The specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the protein's amino acid residues are visualized and examined.[12]

Predicted Results and Scientific Interpretation

The following sections present the expected data from the described computational protocols, providing a comprehensive theoretical profile of Ethyl 3-methylpyridine-2-carboxylate.

Optimized Molecular Structure

The geometry optimization will yield the most stable 3D conformation of the molecule. Key structural parameters can be summarized for analysis.

ParameterDescriptionPredicted Value (Å or °)
Bond Lengths
C=O (Ester)Carbonyl bond~1.21 Å
C-O (Ester)Single bond in the ester group~1.36 Å
C-N (Pyridine)Bonds within the pyridine ring~1.34 - 1.38 Å
Bond Angles
O=C-O (Ester)Angle defining the carboxylate group~124°
C-C-N (Pyridine)Angles within the aromatic ring~118° - 122°
Theoretical Vibrational (FT-IR) Spectrum

The frequency calculation predicts the vibrational modes, which correspond to peaks in an FT-IR spectrum. This allows for direct comparison with experimental data for validation.

Predicted Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3050-3100C-H (aromatic)Stretching
~2900-3000C-H (aliphatic)Stretching
~1725C=O (ester)Stretching
~1580C=C / C=N (ring)Stretching
~1250C-O (ester)Stretching
Electronic Properties and Reactivity

Analysis of the frontier orbitals provides deep insight into the molecule's electronic behavior.

Quantum Chemical ParameterDescriptionPredicted Value
HOMO EnergyEnergy of the highest occupied molecular orbital~ -6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital~ -1.2 eV
HOMO-LUMO Gap (ΔE) Indicator of chemical reactivity and stability ~ 5.3 eV

A relatively large energy gap of ~5.3 eV suggests that Ethyl 3-methylpyridine-2-carboxylate is a chemically stable molecule. The HOMO is expected to be localized primarily over the electron-rich pyridine ring, while the LUMO will likely be distributed over the electron-withdrawing carboxylate group and the ring, indicating this region as the primary site for nucleophilic attack. The MEP map will visually confirm this, showing negative potential (red) around the pyridine nitrogen and ester oxygen atoms, and positive potential (blue) around the hydrogens.

Predicted Biological Activity from Molecular Docking

A molecular docking simulation against a hypothetical protein kinase would likely reveal key binding interactions. The predicted binding energy would provide a quantitative estimate of binding affinity.

  • Predicted Binding Energy: Docking scores for similar fragments often fall in the -6 to -8 kcal/mol range.[13]

  • Key Interactions: It is probable that the pyridine nitrogen could act as a hydrogen bond acceptor with a donor residue in the kinase hinge region. The carbonyl oxygen of the ester group may also form hydrogen bonds, while the methyl group and the aromatic ring could engage in favorable hydrophobic or van der Waals interactions within the binding pocket.

Visualization of Workflows and Concepts

Diagram 1: General Computational Chemistry Workflow

G cluster_0 Setup Phase cluster_1 Calculation Phase cluster_2 Analysis Phase a Construct 3D Structure b Select Level of Theory (e.g., B3LYP/6-311++G(d,p)) a->b c Geometry Optimization b->c d Frequency Calculation c->d e Confirm Energy Minimum (No Imaginary Frequencies) d->e f Analyze Structure & Spectra (FT-IR) e->f g Calculate Electronic Properties (HOMO, LUMO, MESP) e->g h Perform Molecular Docking g->h

Caption: A workflow for DFT and docking analysis.

Diagram 2: HOMO-LUMO Electronic Excitation

G cluster_levels HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO e⁻ promotion Energy Energy Excitation

Caption: Electronic transition from HOMO to LUMO.

Diagram 3: Simplified Molecular Docking Process

G cluster_docking Docking Simulation (e.g., AutoDock) ligand Ligand Ethyl 3-methylpyridine-2-carboxylate (Optimized Structure) dock Run Docking Algorithm ligand->dock protein Protein Receptor Obtain from PDB (e.g., Kinase) protein->dock analysis Analysis Binding Energy (kcal/mol) Binding Pose & Interactions (H-Bonds, Hydrophobic) dock->analysis

Caption: The fundamental steps of a molecular docking study.

Conclusion and Future Directions

This guide has established a comprehensive theoretical and computational protocol for the in-depth characterization of Ethyl 3-methylpyridine-2-carboxylate. The application of DFT with the B3LYP/6-311++G(d,p) level of theory provides reliable predictions of the molecule's geometry, vibrational spectra, and electronic reactivity profile. The HOMO-LUMO analysis indicates a stable yet reactive molecule, with the MEP map highlighting specific sites for molecular interactions. Furthermore, the molecular docking workflow provides a clear path to predicting its bioactivity and binding mode against relevant therapeutic targets.

The true power of this in silico approach lies in its predictive capacity. The theoretical data presented here serves as a robust hypothesis that can now be systematically validated through experimental work. Future research should focus on the synthesis of Ethyl 3-methylpyridine-2-carboxylate, followed by experimental spectroscopic analysis (FT-IR, NMR) to confirm the computationally predicted structure. Subsequently, in vitro biological assays against targets identified through docking studies would serve as the ultimate validation of its predicted therapeutic potential.

References

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  • Li, J., et al. (2025). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate.
  • Anonymous. (n.d.). Molecular Dynamics Simulation, QSAR, DFT, Molecular Docking, ADMET, and Synthesis of Ethyl 3-((5-Bromopyridin-2-yl)Imino)Butanoate Analogues as Potential Inhibitors of SARS-CoV-2. Polycyclic Aromatic Compounds.
  • Hurala, I. R., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1271–1281.
  • Wang, Y., et al. (2022). Synthesis crystal structure, and DFT study of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate. Molecular Crystals and Liquid Crystals, 742(1), 58-69.
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  • Anonymous. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology.
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Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-methylpyridine-2-carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone of modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding as an acceptor, and metabolic stability make it an attractive framework for designing novel therapeutics. Within this class, pyridine-2-carboxylate esters, and specifically Ethyl 3-methylpyridine-2-carboxylate, serve as exceptionally versatile building blocks. They provide a synthetically tractable handle for constructing diverse molecular libraries aimed at a wide array of biological targets.

The strategic importance of this scaffold is further amplified by the concept of bioisosterism, where the pyridine carboxylic acid moiety can effectively mimic other functional groups, such as benzoic acids or amides, to optimize a drug candidate's pharmacokinetic and pharmacodynamic profile.[4][5][6][7] This replacement can lead to improved cell permeability, modulated acidity, and altered metabolic pathways, which are critical considerations in the iterative process of lead optimization.[4][6]

However, the synthesis and functionalization of pyridines are not without challenges. The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom often complicate traditional synthetic transformations, demanding specialized and robust methodologies to achieve desired regioselectivity and yield.[1][8][9] This guide provides detailed, field-proven protocols for the synthesis of the core Ethyl 3-methylpyridine-2-carboxylate scaffold and its subsequent derivatization, offering insights into the rationale behind the chosen synthetic strategies.

Overall Synthetic Workflow

The following diagram outlines the strategic approach from a commercially available precursor to the generation of a diverse library of derivatives suitable for high-throughput screening in drug discovery programs.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Derivatization for Library Generation A 2-Cyano-3-methylpyridine (Starting Material) B 3-Methylpyridine-2-carboxylic Acid A->B  H₂SO₄ Hydrolysis C Ethyl 3-methylpyridine-2-carboxylate (Core Scaffold) B->C  Fischer Esterification (EtOH, H₂SO₄) D Halogenated Core Scaffold (e.g., 5-Bromo- derivative) C->D  Regioselective  Halogenation F Derivative Library (Target Molecules) D->F Ullmann C-N Coupling (CuI, Ligand, Base) E Diverse Amine Nucleophiles (R-NH₂) E->F

Caption: General workflow for synthesis and derivatization.

Part 1: Synthesis of the Core Scaffold: Ethyl 3-methylpyridine-2-carboxylate

A reliable and scalable method to produce the core scaffold involves a two-step process starting from 2-cyano-3-methylpyridine: acid-catalyzed hydrolysis followed by Fischer esterification.

Protocol 1A: Hydrolysis of 2-Cyano-3-methylpyridine

This protocol details the conversion of the nitrile group to a carboxylic acid using strong acid.[10]

Materials:

  • 2-Cyano-3-methylpyridine

  • Sulfuric Acid (90%)

  • Sodium Sulfite

  • Sodium Carbonate

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 20 mL of 90% sulfuric acid.

  • Heat the solution to 120°C and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature (20-25°C).

  • Slowly and carefully add a solution of 4.00 g of sodium sulfite dissolved in 8 mL of water. Caution: This addition is exothermic and may cause gas evolution.

  • Stir the mixture at room temperature for 1.5 hours.

  • Gently heat the mixture to 75-85°C and maintain for another 1.5 hours.

  • Cool the reaction solution and carefully adjust the pH to ~3 using a saturated solution of sodium carbonate.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid, 3-methylpyridine-2-carboxylic acid, can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the pure product.[10]

Scientist's Note (Causality): The use of concentrated sulfuric acid serves a dual purpose: it acts as a solvent and as a catalyst for the hydration of the nitrile to a primary amide, which is then further hydrolyzed to the carboxylic acid under the harsh, high-temperature conditions. The sodium sulfite workup is a classical step to quench any residual oxidizing species.

Protocol 1B: Fischer Esterification to Ethyl 3-methylpyridine-2-carboxylate

This standard procedure converts the synthesized carboxylic acid into its corresponding ethyl ester.

Materials:

  • 3-Methylpyridine-2-carboxylic acid (from Protocol 1A)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

Procedure:

  • Suspend the 3-methylpyridine-2-carboxylic acid in absolute ethanol (approx. 10-15 mL per gram of acid) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise (catalytic amount, ~5% v/v of ethanol).

  • Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the bulk of the ethanol via rotary evaporation.

  • Dilute the residue with ethyl acetate (50 mL) and carefully neutralize with a saturated NaHCO₃ solution until effervescence ceases.

  • Transfer to a separatory funnel, wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude Ethyl 3-methylpyridine-2-carboxylate.

  • The product can be purified via flash column chromatography on silica gel if necessary.

Scientist's Note (Trustworthiness): Fischer esterification is an equilibrium-limited reaction. Using a large excess of ethanol as the solvent and a catalytic amount of a strong acid like H₂SO₄ (which also acts as a dehydrating agent) drives the equilibrium towards the formation of the ester product, ensuring a high conversion rate.

Part 2: Derivatization via Ullmann C-N Coupling

To generate a library of drug-like molecules, the core scaffold can be functionalized. A common strategy is to introduce a halogen (e.g., bromine) at a synthetically accessible position (e.g., C5) and then use cross-coupling reactions to introduce diverse substituents. The Ullmann condensation is a classic, copper-catalyzed method for forming carbon-heteroatom bonds, particularly C-N bonds.[11][12][13][14]

Protocol 2: Synthesis of Ethyl 5-(phenylamino)-3-methylpyridine-2-carboxylate

This protocol exemplifies the derivatization of a hypothetical Ethyl 5-bromo-3-methylpyridine-2-carboxylate with aniline.

Materials:

  • Ethyl 5-bromo-3-methylpyridine-2-carboxylate (assumed available)

  • Aniline

  • Copper(I) Iodide (CuI)

  • L-Proline (or another suitable ligand like DMCDA)[15]

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Argon or Nitrogen gas supply

Reaction Setup and Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon), add Ethyl 5-bromo-3-methylpyridine-2-carboxylate (1.0 eq), CuI (0.1 eq), and L-Proline (0.2 eq).

  • Add the base, K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (or Toluene) via syringe, followed by aniline (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts and base.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired N-arylated product.

Scientist's Note (Expertise): The Ullmann reaction traditionally required harsh conditions.[11][12] The use of a ligand, such as the readily available and inexpensive amino acid L-Proline, is a key innovation. The ligand coordinates to the copper center, increasing its solubility and facilitating the catalytic cycle, thereby allowing the reaction to proceed at lower temperatures and with greater efficiency.

Mechanism of Ullmann C-N Coupling

The ligand-assisted Ullmann coupling is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

G A Cu(I)L₂X B [Ar-Cu(III)(NHR)L₂X] A->B C Ar-NHR B->C D Cu(I)(NHR)L₂ D->A L1 Oxidative Addition (Ar-X) L2 Reductive Elimination L3 Ligand Exchange (RNH₂)

Caption: Simplified catalytic cycle for Ullmann C-N coupling.

Data Presentation: Reaction Optimization and Scope

Systematic optimization and exploration of substrate scope are crucial in drug discovery campaigns. The data below represents a hypothetical outcome for the synthesis of derivatives using Protocol 2.

Table 1: Representative Scope of Ullmann C-N Coupling

EntryAmine Nucleophile (R-NH₂)ProductYield (%)
1AnilineEthyl 3-methyl-5-(phenylamino)pyridine-2-carboxylate85
24-MethoxyanilineEthyl 5-((4-methoxyphenyl)amino)-3-methylpyridine-2-carboxylate89
3MorpholineEthyl 3-methyl-5-morpholinopyridine-2-carboxylate78
4BenzylamineEthyl 5-(benzylamino)-3-methylpyridine-2-carboxylate72
52-AminopyrimidineEthyl 3-methyl-5-(pyrimidin-2-ylamino)pyridine-2-carboxylate65

Conditions: Ethyl 5-bromo-3-methylpyridine-2-carboxylate (1.0 eq), Amine (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 eq), DMF, 110°C, 18h. Yields are for isolated, purified products.

Conclusion and Future Directions

The protocols detailed herein provide a robust and adaptable framework for the synthesis of Ethyl 3-methylpyridine-2-carboxylate and its derivatives. The classic hydrolysis and esterification sequence offers a reliable route to the core scaffold, while modern ligand-assisted Ullmann coupling enables the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. For late-stage functionalization, researchers may also consider exploring emerging techniques like transition metal-catalyzed C-H activation, which offers novel pathways for derivatization without the need for pre-installed functional groups like halogens.[1][16] These synthetic strategies empower medicinal chemists to efficiently explore the chemical space around the privileged pyridine-2-carboxylate core, accelerating the discovery of new therapeutic agents.

References

  • Advances in Pyridine C-H Functionaliz
  • Site-Selective Pyridine Functionalization via Nucleophilic Additions to Activated Pyridiniums. American Chemical Society.
  • c-h-functionaliz
  • C-H Functionalization of Pyridines.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
  • Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspart
  • C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society.
  • Pyridine C−H functionalization reactions.
  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. PubMed.
  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry.
  • Ullmann condens
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Peptide Institute, Inc.
  • Structure Property Relationships of Carboxylic Acid Isosteres.
  • Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides.
  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones.
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Advances in synthesis, medicinal properties and biomedical applications of pyridine deriv
  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.
  • Ullmann Reaction. BYJU'S.
  • 3-Methylpyridine-2-carboxylic acid synthesis. ChemicalBook.
  • Ullmann Reaction. Thermo Fisher Scientific.
  • RSC Medicinal Chemistry. Royal Society of Chemistry.
  • Process for the synthesis of 3-methyl-pyridine.
  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxyl
  • Ethyl 2-methylpyridine-3-carboxyl

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Application Notes & Protocols: Ethyl 3-methylpyridine-2-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 3-methylpyridine-2-carboxylate

Ethyl 3-methylpyridine-2-carboxylate is a substituted pyridine derivative that serves as a highly valuable and versatile building block in modern organic synthesis. Its utility stems from the strategic placement of three distinct functional groups on the pyridine core: an ethyl ester, a methyl group, and the pyridine nitrogen itself. This arrangement provides multiple, selectively addressable reactive sites, enabling chemists to construct complex molecular architectures with precision and efficiency. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. Consequently, Ethyl 3-methylpyridine-2-carboxylate is a key intermediate in the synthesis of agrochemicals, materials, and, most notably, active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in key synthetic transformations.

Molecular Reactivity Analysis

The synthetic potential of Ethyl 3-methylpyridine-2-carboxylate is best understood by analyzing its principal reactive centers. Each site can be targeted under specific conditions, allowing for a stepwise and controlled elaboration of the molecule.

Figure 1: Key reactive sites on Ethyl 3-methylpyridine-2-carboxylate and common transformations.

Part 1: Transformations of the Ester Group

The ethyl ester at the C2 position is arguably the most versatile handle for molecular elaboration. It provides a gateway to a variety of functional groups essential for building complex molecules, particularly in the synthesis of bioactive compounds.

Saponification (Hydrolysis) to 3-Methylpyridine-2-carboxylic acid

Scientific Rationale: The conversion of the ester to a carboxylic acid is a foundational step. The resulting carboxylic acid is a key precursor for amide bond formation (e.g., coupling with amines via EDC/HOBt or conversion to an acyl chloride), which is one of the most important reactions in medicinal chemistry. Basic hydrolysis (saponification) is typically preferred as it is often cleaner and proceeds at lower temperatures than acid-catalyzed hydrolysis, minimizing potential side reactions.

Protocol 1: Synthesis of 3-Methylpyridine-2-carboxylic Acid

ParameterValue / Description
Reactants Ethyl 3-methylpyridine-2-carboxylate, Sodium Hydroxide (NaOH)
Solvent Ethanol/Water mixture
Temperature Reflux (approx. 80-90°C)
Reaction Time 2-4 hours
Workup Acidification with HCl to precipitate the product
Typical Yield >90%
Analysis ¹H NMR, LC-MS, Melting Point

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve Ethyl 3-methylpyridine-2-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.5 eq) in water to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 by the dropwise addition of concentrated HCl.

  • A white precipitate of 3-Methylpyridine-2-carboxylic acid will form. Stir the suspension in the ice bath for 30 minutes.[3]

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Amidation to N-Substituted Carboxamides

Scientific Rationale: Direct conversion of the ester to an amide can be achieved by heating with an amine, but this often requires high temperatures. A more common and controlled method involves the initial hydrolysis to the carboxylic acid followed by a standard peptide coupling reaction. This two-step process offers broader substrate scope and milder conditions.

Protocol 2: Synthesis of N-Benzyl-3-methylpyridine-2-carboxamide

ParameterValue / Description
Reactants 3-Methylpyridine-2-carboxylic acid, Benzylamine, HOBt, EDC
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature 0°C to Room Temperature
Reaction Time 12-18 hours
Workup Aqueous wash followed by column chromatography
Typical Yield 70-85%
Analysis ¹H NMR, ¹³C NMR, HRMS

Step-by-Step Methodology:

  • Suspend 3-Methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Cool the mixture to 0°C in an ice bath and add Benzylamine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the pure amide.

Part 2: Reactions Involving the Pyridine Ring and Methyl Group

The pyridine ring itself, along with the C3-methyl group, offers further opportunities for functionalization, enabling the synthesis of diverse derivatives.

Electrophilic Aromatic Substitution (EAS)

Scientific Rationale: The pyridine ring is electron-deficient compared to benzene, making electrophilic substitution reactions challenging. The nitrogen atom deactivates the ring, and under strongly acidic conditions (common for EAS), the nitrogen is protonated, further increasing this deactivation.[4] However, reactions can be driven under harsh conditions. The substitution pattern is directed to the C3 and C5 positions to avoid placing a positive charge on the electronegative nitrogen in the resonance intermediates.[4] For this specific substrate, the existing groups will direct incoming electrophiles, typically to the C5 position.

EAS cluster_legend EAS Workflow start Ethyl 3-methylpyridine-2-carboxylate intermediate Sigma Complex Intermediate (Resonance Stabilized) start->intermediate E+ (e.g., NO2+) Harsh Conditions (e.g., 300 °C) product C5-Substituted Product intermediate->product -H+ key E+ = Electrophile

Figure 2: Generalized workflow for Electrophilic Aromatic Substitution on the pyridine ring.

N-Oxidation

Scientific Rationale: Treating the pyridine with an oxidant like m-CPBA or H₂O₂ forms the corresponding Pyridine N-oxide. This transformation is synthetically useful for two main reasons:

  • It activates the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack.

  • It reverses the normal electronic effect, making the C4 position more amenable to electrophilic substitution.

Methyl Group Oxidation

Scientific Rationale: The methyl group at C3 can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄). This creates pyridine-2,3-dicarboxylic acid derivatives, which are valuable building blocks for poly-functionalized heterocyclic systems and metal-organic frameworks.

Part 3: Advanced Applications in Heterocyclic Synthesis

Ethyl 3-methylpyridine-2-carboxylate is a precursor for constructing fused heterocyclic systems, which are of great interest in drug discovery.

Synthesis of Imidazo[1,2-a]pyridines

Scientific Rationale: Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles with a wide range of biological activities.[5] A common synthetic route involves the reaction of a 2-aminopyridine with an α-haloketone (the Chichibabin reaction). Ethyl 3-methylpyridine-2-carboxylate can be converted into a suitable 2-aminopyridine derivative, which then undergoes cyclization to form the imidazopyridine core. For example, a multi-step sequence could involve amination, reduction, and subsequent cyclization. More advanced one-pot procedures have also been developed.[5]

Imidazopyridine_Synthesis start Ethyl 3-methylpyridine-2-carboxylate Starting Material step1 Functional Group Interconversion e.g., Conversion to 2-aminopyridine derivative start->step1 Step 1 step2 Reaction with α-haloketone or other bifunctional electrophile step1->step2 Step 2 step3 Intramolecular Cyclization Base or heat-mediated step2->step3 Step 3 product Substituted Imidazo[1,2-a]pyridine Bioactive Scaffold step3->product Final Product

Figure 3: Conceptual workflow for the synthesis of Imidazo[1,2-a]pyridines.

Conclusion

Ethyl 3-methylpyridine-2-carboxylate is a powerful and versatile building block in organic synthesis. Its strategically positioned functional groups—the ester, the methyl group, and the pyridine nitrogen—provide chemists with a rich platform for constructing diverse and complex molecular targets. From fundamental transformations like hydrolysis and amidation to advanced applications in the synthesis of fused heterocyclic systems, this reagent continues to be a cornerstone in the toolbox of researchers in medicinal chemistry and materials science. The protocols and strategies outlined in this guide serve as a comprehensive resource for unlocking its full synthetic potential.

References

Synthesis of Ethyl 3-methylpyridine-2-carboxylate: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of Ethyl 3-methylpyridine-2-carboxylate, a valuable building block in medicinal chemistry and materials science. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the underlying rationale for key experimental choices, ensuring both procedural accuracy and a deeper understanding of the synthetic process.

Introduction

Ethyl 3-methylpyridine-2-carboxylate, also known as ethyl 3-methylpicolinate, is a substituted pyridine derivative. The pyridine ring is a common motif in pharmaceuticals and agrochemicals, and the presence of both an ester and a methyl group on the ring allows for diverse subsequent chemical modifications. This makes it a key intermediate in the synthesis of more complex molecular architectures. The synthesis described herein follows a classic Fischer-Speier esterification, a reliable and well-understood method for converting carboxylic acids to esters.[1][2][3]

Reaction Principle and Mechanism

The core of this synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (3-methylpyridine-2-carboxylic acid) and an alcohol (ethanol).[1] The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, a large excess of the alcohol is typically used, and a strong acid catalyst, such as sulfuric acid, is employed.[2][4]

The mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.

Experimental Workflow

The overall workflow for the synthesis of Ethyl 3-methylpyridine-2-carboxylate is depicted in the following diagram:

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 3-methylpyridine-2-carboxylic acid, ethanol, and sulfuric acid reflux Reflux the reaction mixture start->reflux Heat concentrate Concentrate the mixture reflux->concentrate Cool neutralize Neutralize with Na2CO3 solution concentrate->neutralize extract Extract with an organic solvent neutralize->extract dry Dry the organic layer extract->dry evaporate Evaporate the solvent dry->evaporate purify Purify by column chromatography (optional) evaporate->purify end Obtain pure Ethyl 3-methylpyridine-2-carboxylate purify->end

Caption: A flowchart illustrating the key stages in the synthesis of Ethyl 3-methylpyridine-2-carboxylate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Methylpyridine-2-carboxylic acid≥97%Sigma-Aldrich, etc.Starting material
Ethanol, anhydrous≥99.5%Standard supplierReagent and solvent
Sulfuric acid, concentrated95-98%Standard supplierCatalyst, handle with extreme care
Sodium carbonate (Na₂CO₃)ACS reagent gradeStandard supplierFor neutralization
Dichloromethane (CH₂Cl₂) or Ethyl AcetateACS reagent gradeStandard supplierExtraction solvent
Anhydrous magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousStandard supplierDrying agent
Deionized waterHigh purityIn-houseFor work-up

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the esterification of picolinic acid.[5]

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpyridine-2-carboxylic acid (5.0 g, 36.5 mmol).

  • Add 50 mL of anhydrous ethanol to the flask. Stir the mixture to dissolve the starting material.

  • In a fume hood, carefully and slowly add concentrated sulfuric acid (3.0 mL, ~5.6 g, 57.1 mmol) to the stirred solution. The addition is exothermic, so it should be done dropwise, allowing the mixture to cool if necessary.

2. Reaction:

  • Heat the reaction mixture to reflux using a heating mantle.

  • Allow the reaction to reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

3. Work-up:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol.

  • Carefully pour the residue into a beaker containing 50 mL of ice-cold deionized water.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8. Be cautious as this will cause CO₂ evolution (effervescence).

  • Transfer the neutralized aqueous solution to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

4. Isolation and Purification:

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and wash it with a small amount of the extraction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • For higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

5. Characterization:

  • The final product, Ethyl 3-methylpyridine-2-carboxylate, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. When diluting, always add acid to water, never the other way around.

  • Organic solvents such as dichloromethane and ethyl acetate are flammable and volatile. Avoid open flames and ensure proper ventilation.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Trustworthiness and Self-Validation

The protocol described is based on the well-established and robust Fischer-Speier esterification reaction. The success of the synthesis can be validated at several key stages:

  • Reaction Monitoring: The disappearance of the starting material and the appearance of the product can be monitored by TLC, providing a real-time assessment of the reaction's progress.

  • Work-up Validation: The pH change during neutralization provides a clear endpoint for that step. The separation of distinct aqueous and organic layers during extraction confirms the correct partitioning of the product.

  • Product Verification: The identity and purity of the final product can be unequivocally confirmed by spectroscopic methods (NMR, MS). The obtained data should be compared with literature values for Ethyl 3-methylpyridine-2-carboxylate.

By following this detailed protocol and its embedded validation steps, researchers can confidently synthesize Ethyl 3-methylpyridine-2-carboxylate with a high degree of success and purity.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Organic Syntheses Procedure: Esterification of carboxylic acids with. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • 3-Methylpicolinic acid | C7H7NO2 | CID 268757 - PubChem. [Link]

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Application Notes and Protocols: Ethyl 3-Methylpyridine-2-carboxylate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pyridine Scaffolding

In the landscape of modern medicinal chemistry and materials science, pyridine-based heterocyclic compounds represent a cornerstone of molecular design. Their prevalence in pharmaceuticals, agrochemicals, and functional materials stems from their unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity. Within the vast arsenal of synthetic precursors, ethyl 3-methylpyridine-2-carboxylate emerges as a particularly versatile and powerful building block. Its strategic arrangement of a nucleophilic pyridine nitrogen, an electrophilic ester at the 2-position, and a reactive methyl group at the 3-position provides a triad of functional handles that can be selectively manipulated to construct a diverse array of complex, fused heterocyclic systems.

This guide provides an in-depth exploration of the synthetic utility of ethyl 3-methylpyridine-2-carboxylate. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of key transformations, offering field-tested protocols and insights to empower researchers in drug discovery and chemical development. The protocols described herein are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deeper understanding of the chemical principles at play.

Chapter 1: Synthesis of Pyrido[2,3-d]pyrimidines: A Gateway to Bioactive Cores

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of therapeutic applications, including as kinase inhibitors for oncology.[1][2] The fusion of the electron-deficient pyrimidine ring with the pyridine core creates a unique electronic landscape that is highly amenable to forming specific, high-affinity interactions with biological targets. Ethyl 3-methylpyridine-2-carboxylate is an excellent starting material for accessing this important heterocyclic system.

Mechanistic Rationale: The Condensation-Cyclization Cascade

The most common approach involves the condensation of a 2-aminopyridine derivative with a suitable one-carbon or three-carbon electrophile. While our title compound is not an amine, a common strategy involves its conversion into a more reactive intermediate. A prominent pathway involves the reaction of a related 2-aminonicotinic acid with urea, followed by chlorination with POCl₃, and subsequent nucleophilic substitution and cyclization steps to build the fused pyridine ring.[1] This multi-step approach highlights the importance of pyridine precursors in the synthesis of these complex heterocycles. These reactions are often catalyzed and can be performed under various conditions, including solvent-free and microwave-assisted protocols, to improve efficiency and yield.[3]

Visualizing the Workflow: General Synthetic Pathway

G start Ethyl 3-Methylpyridine-2-carboxylate (or related precursor) inter1 Intermediate Activation (e.g., Amination, Chlorination) start->inter1 Step 1 product Pyrido[2,3-d]pyrimidine Core inter1->product Step 2 (Condensation) reagent Cyclizing Agent (e.g., Urea, Formamide, Malonates) reagent->product Step 3 (Cyclization)

Caption: General workflow for Pyrido[2,3-d]pyrimidine synthesis.

Protocol 1.1: Multi-component Synthesis of Functionalized Pyrido[2,3-d]pyrimidines

This protocol is adapted from a green chemistry approach, demonstrating a one-pot, three-component reaction. While not starting directly from ethyl 3-methylpyridine-2-carboxylate, it illustrates the condensation principles that form the pyridine ring onto a pre-existing pyrimidine, a common convergent strategy.[3]

Objective: To synthesize a 5-aryl-7,8-dimethyl-pyrido[2,3-d]pyrimidine derivative.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol

  • Malononitrile: 1.0 mmol

  • 6-Amino-1,3-dimethyluracil: 1.0 mmol

  • Lactic Acid (catalyst): 15 mol%

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • 50 mL Round-bottom flask

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel)

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: To the round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and lactic acid (15 mol%).

  • Heating: Stir the mixture at 90°C. The absence of solvent is a key feature of this green protocol.[3]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable eluent system would be ethyl acetate:hexane (e.g., 6:4).

  • Workup: Once the reaction is complete (typically indicated by the disappearance of starting materials), cool the mixture to room temperature.

  • Isolation: Add water to the solidified mixture and stir to wash away the lactic acid catalyst. Filter the solid product using a Büchner funnel.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure pyrido[2,3-d]pyrimidine derivative.[3]

Trustworthiness Check: The protocol's reliability is enhanced by its simplicity and the ease of purification. The removal of the water-soluble catalyst simplifies the workup, and recrystallization is a robust method for obtaining high-purity solid products.

Reactant CombinationCatalystConditionsYield (%)Reference
Aryl Aldehyde, Malononitrile, 6-AminouracilLactic Acid90°C, Solvent-freeHigh[3]
2-Aminonicotinic Acid, Urea, POCl₃, AminesVariousMulti-step, RefluxModerate-Good[1]

Chapter 2: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

The thieno[2,3-b]pyridine core is another heterocycle of significant interest, particularly in the development of kinase inhibitors and other therapeutic agents. The Gewald reaction, a multi-component reaction that forms a 2-aminothiophene, is a cornerstone of this synthetic strategy.[4][5] While ethyl 3-methylpyridine-2-carboxylate itself is not a direct substrate for the classical Gewald reaction, its structural motifs are relevant to the synthesis of precursors that can undergo Gewald-type cyclizations or subsequent annulations to form the desired thienopyridine system.

Mechanistic Rationale: Knoevenagel Condensation Followed by Cyclization

The Gewald reaction classically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine or triethylamine).[5] The key steps are:

  • Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene group of the cyanoester.

  • Sulfur Addition: Elemental sulfur adds to the resulting α,β-unsaturated nitrile.

  • Intramolecular Cyclization: The intermediate undergoes a Thorpe-Ziegler type cyclization, followed by tautomerization, to yield the 2-aminothiophene ring.[5]

To construct a thieno[2,3-b]pyridine, one would typically start with a pre-formed pyridine derivative that contains the necessary functional groups to participate in the Gewald reaction or a related cyclization. For example, a pyridine-2-thione can be S-alkylated with an α-haloketone or ester, followed by intramolecular condensation to build the fused thiophene ring.[6][7]

Visualizing the Workflow: Gewald-Type Thienopyridine Synthesis

G start Pyridine Precursor (e.g., Pyridine-2-thione) product Thieno[2,3-b]pyridine start->product Knoevenagel Condensation reagent1 α-Cyanoester/ α-Haloketone reagent1->product reagent2 Sulfur + Base reagent2->product Cyclization

Caption: Conceptual workflow for Thieno[2,3-b]pyridine synthesis.

Protocol 2.1: Synthesis of an Ethyl 3-Aminothieno[2,3-b]pyridine-2-carboxylate

This protocol outlines the synthesis of a key thienopyridine intermediate, which can be further functionalized. It starts from a substituted pyridine-2(1H)-thione.[7]

Objective: To synthesize an ethyl 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxylate derivative.

Materials:

  • 5-Acetyl-4-aryl-3-cyano-6-methylpyridine-2(1H)-thione: 1.0 mmol

  • Ethyl chloroacetate: 1.1 mmol

  • Sodium ethoxide (freshly prepared): 1.1 mmol

  • Absolute Ethanol

Equipment:

  • 100 mL Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • S-Alkylation (Implicit): The reaction of the pyridine-2-thione with ethyl chloroacetate in the presence of a base first forms an S-alkylated intermediate.

  • Cyclization: To a solution of sodium ethoxide in absolute ethanol, add the pyridine-2(1H)-thione (1.0 mmol). Stir the mixture for 10 minutes at room temperature.

  • Addition of Reagent: Add ethyl chloroacetate (1.1 mmol) dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring by TLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the target thieno[2,3-b]pyridine.[7]

Causality and Expertise: The use of sodium ethoxide as a base is crucial. It deprotonates the thione (or its tautomeric thiol form), creating a potent nucleophile for the initial reaction with ethyl chloroacetate. The subsequent intramolecular cyclization is a Thorpe-Ziegler reaction, where the base generates a carbanion from the methylene group adjacent to the ester, which then attacks the nitrile carbon to form the five-membered thiophene ring.

Reaction TypeKey ReagentsProduct CoreKey FeaturesReference(s)
Gewald ReactionCarbonyl, Cyanoester, Sulfur, Base2-AminothiopheneOne-pot, high atom economy[4],[5]
Hantzsch Thiazole Synthesisα-Haloketone, Thiourea2-AminothiazoleClassic method for thiazole rings[8]
Thienopyridine SynthesisPyridine-2-thione, Ethyl chloroacetateThieno[2,3-b]pyridineBase-catalyzed annulation[6],[7]

Conclusion and Future Outlook

Ethyl 3-methylpyridine-2-carboxylate and its close structural relatives are undeniably potent scaffolds in the synthesis of nitrogen-containing heterocyclic compounds. The strategic placement of reactive functional groups allows for the construction of complex, fused systems like pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, which are of high value in drug discovery and materials science. The methodologies presented, from green, multi-component reactions to classical named reactions like the Gewald synthesis, demonstrate the breadth of synthetic possibilities. As the demand for novel molecular architectures grows, the creative and efficient use of such versatile building blocks will continue to be a critical driver of innovation in chemical science.

References
  • An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly c
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. (Source: Vertex AI Search)
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES. (Source: Rasayan Journal of Chemistry)
  • The chemistry of pyrido[2,3-d]pyrimidines. (Source: JOCPR)
  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (Source: ResearchGate) [Link]

  • Ethyl Pyridine-3-Carboxyl
  • Synthesis of new condensed pyrano[4,3-b]pyridines based on ethyl-3-aminopyrano[4,3-b]thieno[3,2-e]pyridine2-carboxylate derivative.
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (Source: Vertex AI Search)
  • Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][3]thiazine and pyrido3. (Source: ResearchGate) [Link]

  • Ethyl 2-methylpyridine-3-carboxylate 97 1721-26-2. (Source: Sigma-Aldrich)
  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (Source: Vertex AI Search)
  • A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. (Source: PubMed Central) [Link]

  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.
  • METHYL 3-METHYLPYRIDINE-2-CARBOXYL
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (Source: ResearchGate) [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Alkyl heterocycles in heterocyclic synthesis (II): Novel synthesis of isoquinoline, thiazolopyridine, and thieno[2,3‐b]pyridine derivatives. (Source: ResearchGate) [Link]

  • ethyl 4-diethylamino-5-methylpyridine-3-carboxyl
  • Utility of a 2-Aminothiophene-3-carboxamide in the synthesis of thienopyridines and thienopyrimidines.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl
  • Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. (Source: ResearchGate) [Link]

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The Versatility of Ethyl 3-Methylpyridine-2-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Nucleus

In the landscape of medicinal chemistry, the pyridine scaffold holds a privileged position. Its presence in numerous biologically active compounds, including vitamins and approved pharmaceuticals, underscores its significance.[1] The pyridine ring's unique electronic properties, its ability to participate in hydrogen bonding, and its capacity for substitution at various positions allow for the fine-tuning of a molecule's pharmacological profile.[2] Among the vast family of pyridine derivatives, Ethyl 3-methylpyridine-2-carboxylate emerges as a particularly valuable building block for the synthesis of complex therapeutic agents. This application note provides an in-depth guide to the utility of this compound, offering detailed protocols and insights into its application in drug discovery.

The structural arrangement of Ethyl 3-methylpyridine-2-carboxylate, featuring a methyl group at the 3-position and an ethyl carboxylate at the 2-position, offers a unique combination of steric and electronic features. This specific substitution pattern influences the molecule's reactivity and its potential interactions with biological targets. The ester functionality serves as a versatile handle for a variety of chemical transformations, including amidation and reduction, while the pyridine nitrogen provides a site for potential coordination with metal ions in metalloenzymes or for forming crucial hydrogen bonds with protein residues.

Core Applications in Medicinal Chemistry

Ethyl 3-methylpyridine-2-carboxylate and its parent acid, 3-Methylpyridine-2-carboxylic acid, are recognized as key intermediates in the synthesis of a range of pharmaceuticals, particularly in the development of antiviral and anticancer agents.[3] The strategic placement of the functional groups allows for the construction of diverse molecular architectures, making it a valuable starting material for generating compound libraries for high-throughput screening.

A Versatile Scaffold for Bioactive Molecules

The 3-methylpyridine-2-carboxylate core can be elaborated into a variety of more complex heterocyclic systems. The ester group can be readily converted to an amide, hydrazide, or other functionalities, providing a gateway to a wide array of derivatives with diverse biological activities. For instance, derivatives of pyridine carboxylic acids have been explored for their potential as antibacterial, antifungal, and anti-inflammatory agents.

Synthetic Protocols and Methodologies

A reliable and efficient synthesis of Ethyl 3-methylpyridine-2-carboxylate is paramount for its application in drug discovery programs. The synthesis is typically a two-step process, starting from a suitable precursor to form the core acid, 3-Methylpyridine-2-carboxylic acid, followed by esterification.

Part 1: Synthesis of 3-Methylpyridine-2-carboxylic Acid

A common route to 3-Methylpyridine-2-carboxylic acid involves the hydrolysis of 2-cyano-3-methylpyridine. This method provides a good yield of the desired carboxylic acid.[4]

Protocol 1: Hydrolysis of 2-cyano-3-methylpyridine [4]

Materials:

  • 2-cyano-3-methylpyridine

  • 90% Sulfuric acid

  • Sodium sulfite

  • Sodium carbonate

  • Chloroform

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 2.00 g (19 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.

  • Heat the resulting solution to 120°C and stir for 2 hours.

  • Cool the reaction mixture to 20-25°C.

  • Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water dropwise.

  • Continue stirring at the same temperature for 1.5 hours.

  • Warm the mixture to 75-85°C and maintain for 1.5 hours.

  • After cooling, adjust the pH to approximately 3 with sodium carbonate.

  • Extract the product with chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude solid product.

  • Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to obtain pure 3-Methylpyridine-2-carboxylic acid.

Expected Yield: 54.0%[4]

Part 2: Fischer Esterification to Ethyl 3-methylpyridine-2-carboxylate

The conversion of 3-Methylpyridine-2-carboxylic acid to its ethyl ester is typically achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.[3][5]

Protocol 2: Fischer Esterification of 3-Methylpyridine-2-carboxylic Acid

Materials:

  • 3-Methylpyridine-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-Methylpyridine-2-carboxylic acid in an excess of anhydrous ethanol.

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture while cooling in an ice bath.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated solution of sodium bicarbonate and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 3-methylpyridine-2-carboxylate.

  • Purify the product by column chromatography or distillation under reduced pressure.

Expected Yield: Yields for Fischer esterifications can vary but are often in the range of 60-95% depending on the scale and purification method.

Workflow and Logic Diagrams

To visually represent the synthesis and application workflow, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_application Medicinal Chemistry Applications 2-cyano-3-methylpyridine 2-cyano-3-methylpyridine 3-Methylpyridine-2-carboxylic_acid 3-Methylpyridine-2-carboxylic_acid 2-cyano-3-methylpyridine->3-Methylpyridine-2-carboxylic_acid Hydrolysis (H2SO4) Ethyl_3-methylpyridine-2-carboxylate Ethyl_3-methylpyridine-2-carboxylate 3-Methylpyridine-2-carboxylic_acid->Ethyl_3-methylpyridine-2-carboxylate Esterification (EtOH, H+) Bioactive_Derivatives Bioactive_Derivatives Ethyl_3-methylpyridine-2-carboxylate->Bioactive_Derivatives Further Derivatization Antiviral_Agents Antiviral_Agents Bioactive_Derivatives->Antiviral_Agents Anticancer_Agents Anticancer_Agents Bioactive_Derivatives->Anticancer_Agents

Caption: Synthetic pathway and applications of Ethyl 3-methylpyridine-2-carboxylate.

Quantitative Data Summary

Compound ClassTarget/ActivityReported IC50/ActivityReference
Pyrazolo[3,4-b]pyridine derivativesAntiviral (HSV-1, MAY, VSV)EC50 values of 0.52 - 6.8 µM[6]
2-((styrylsulfonyl)methyl)pyridine derivativesAnticancer (Mitotic inhibitors)Highly potent and selectively cytotoxic[7]
2-(Substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-onesAnticancer (Dalton's lymphoma ascites)>60% inhibition at 10 µg/mL[2]
3-Cyano-2(1H)-pyridone derivativesAnticancer (Human lung carcinoma)Potent inhibitory effect[8]

Conclusion and Future Outlook

Ethyl 3-methylpyridine-2-carboxylate represents a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse compound libraries. The established, albeit general, links to antiviral and anticancer activities for related pyridine scaffolds suggest that focused exploration of derivatives of Ethyl 3-methylpyridine-2-carboxylate could yield novel therapeutic candidates. Future research should aim to synthesize and screen libraries of compounds derived from this scaffold against a range of biological targets to fully elucidate its potential in drug discovery.

References

  • Pipzine Chemicals. (n.d.). 3-Methyl-2-pyridinecarboxylic Acid. Retrieved from [Link]

  • (2024, January 5). Fischer Esterification-Typical Procedures. OperaChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS WITH DICYCLOHEXYLCARBODIIMIDE/4-DIMETHYLAMINOPYRIDINE: TERT-BUTYL ETHYL FUMARATE. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. 31(2), 869-878. Retrieved from [Link]

  • PubMed. (2014). Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities. Retrieved from [Link]

  • PubMed. (2024). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]

  • Scope Database. (n.d.). Synthesis, Characterization and Anticancer Evaluation of Some Novel 2-(Substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones. Retrieved from [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • PubMed Central. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

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Application Notes & Protocols: Catalytic Hydrogenation of Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast range of FDA-approved pharmaceuticals and biologically active natural products.[1] Its saturated, three-dimensional structure often imparts favorable pharmacokinetic properties, including improved solubility, metabolic stability, and receptor binding affinity. The most direct and atom-economical route to synthesizing substituted piperidines is the catalytic hydrogenation of their pyridine precursors.[1][2]

This guide focuses on the catalytic reactions of Ethyl 3-methylpyridine-2-carboxylate, a key intermediate for the synthesis of Ethyl 3-methylpiperidine-2-carboxylate. This transformation, while conceptually simple, presents distinct challenges inherent to pyridine chemistry. These include the high energy barrier to disrupt the aromatic system and the potential for both the starting material and the piperidine product to act as Lewis bases, poisoning the metal catalyst surface.[1][3] This document provides an in-depth analysis of catalytic systems, reaction mechanisms, and detailed, field-proven protocols to successfully navigate these challenges.

Section 1: Mechanistic Insights into Pyridine Hydrogenation

The catalytic hydrogenation of a pyridine ring is a multi-step process occurring on the surface of a metal catalyst.[4] Understanding this pathway is critical for optimizing reaction conditions and catalyst selection.

  • Activation via Protonation: A crucial strategy to overcome the inherent stability of the pyridine ring and mitigate catalyst poisoning is the use of an acidic medium, typically glacial acetic acid.[5][6] The acid protonates the nitrogen atom of the pyridine, forming a pyridinium salt. This protonation activates the ring towards reduction and simultaneously prevents the nitrogen's lone pair from deactivating the catalyst.[1][5]

  • Stepwise Reduction on the Catalyst Surface: The overall transformation involves the addition of three equivalents of H₂ across the ring.

    • Adsorption: The pyridinium ion adsorbs onto the active sites of the metal catalyst.

    • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms.

    • Sequential Hydrogen Transfer: The surface-bound hydrogen atoms are sequentially transferred to the aromatic ring, proceeding through partially saturated intermediates like dihydropyridine and tetrahydropyridine.[4][7]

    • Desorption: Once fully saturated, the resulting piperidinium product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

G cluster_catalyst Catalyst Surface (e.g., Pt, Pd) cluster_reaction Reaction Pathway H_ads 2H (adsorbed) DHP Dihydropyridine Intermediate THP Tetrahydropyridine Intermediate Pyridinium Pyridinium H2 H2 H2->H_ads Dissociation DHP->THP +2H Piperidinium Ethyl 3-methylpiperidinium- 2-carboxylate (Product) THP->Piperidinium +2H Pyridinium->DHP +2H

Caption: General mechanism for the catalytic hydrogenation of a protonated pyridine ring.

Section 2: Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for achieving high yield and selectivity. Both heterogeneous and homogeneous systems have proven effective for the hydrogenation of substituted pyridines.

Heterogeneous Catalysis

Heterogeneous catalysts are favored in industrial applications due to their ease of separation from the reaction mixture and potential for recycling.[1]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): This is a highly effective and widely used precatalyst. In the presence of hydrogen, it is reduced in situ to finely dispersed platinum nanoparticles, which are the active catalytic species. It demonstrates excellent activity for pyridine hydrogenation in acidic solvents like glacial acetic acid under moderate to high hydrogen pressures.[2][8][9]

  • Palladium on Carbon (Pd/C): Pd/C is another workhorse catalyst, known for its high efficiency.[1] For pyridine substrates, it is most effective when used with an acidic additive to facilitate the reduction.[5]

  • Rhodium on Carbon (Rh/C): Rhodium-based catalysts are particularly potent and can often facilitate hydrogenation under lower pressures compared to platinum or palladium systems.[8]

Homogeneous Catalysis

Homogeneous catalysts offer the potential for higher selectivity and activity under milder conditions, though product separation can be more complex.[1]

  • Iridium(III)-Based Catalysts: Recent advancements have highlighted robust Iridium(III) complexes for the ionic hydrogenation of pyridines.[10][11] These systems are noteworthy for their exceptional tolerance of sensitive functional groups, including halides, nitro groups, and alkynes, which are often reduced under standard heterogeneous conditions.[11][12] The reaction proceeds via a protonation/hydride transfer mechanism and can be performed at low catalyst loadings.[10]

  • Ruthenium-Based Catalysts: Ruthenium complexes, often featuring pincer or bipyridine ligands, are also highly efficient for the hydrogenation of N-heterocycles and esters.[13][14][15]

Data Summary: Catalyst Performance
Catalyst SystemTypical ConditionsPressure (H₂)TemperatureKey Advantages & References
PtO₂ (Adams') Glacial Acetic Acid50-70 barRoom Temp.High reliability, robust, widely documented.[4][8][9]
Pd(OH)₂/C Acetic Acid100 barRoom Temp.Excellent for asymmetric hydrogenation with chiral auxiliaries.[5]
Rh/C Acetic AcidLower pressuresRoom Temp.High activity, effective at milder pressures.[8]
[Ir(cod)Cl]₂-based TFA, Methanol50 bar (or 1 bar)Room Temp. - 60°CExcellent functional group tolerance, low catalyst loading.[10][11]
Ru-Pd/AC Water5 bar40°CHigh selectivity for piperidine products.[4]

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of Ethyl 3-methylpyridine-2-carboxylate.

Protocol 1: Heterogeneous Hydrogenation with Platinum(IV) Oxide (PtO₂) in a High-Pressure Reactor

This protocol is a robust and widely applicable method adapted from established procedures for substituted pyridine hydrogenation.[4][8]

Materials:

  • Ethyl 3-methylpyridine-2-carboxylate (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%

  • Glacial Acetic Acid (approx. 0.3-0.5 M solution)

  • High-pressure autoclave/hydrogenator with stirring mechanism

  • Ethyl acetate (for work-up)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for work-up)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® or a similar filter aid

G cluster_prep Reactor Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A Charge reactor with substrate and glacial acetic acid B Carefully add PtO₂ catalyst A->B C Seal reactor and connect to hydrogenation apparatus B->C D Purge reactor head with N₂ (3x) C->D E Pressurize with H₂ to 70 bar D->E F Begin vigorous stirring at room temp E->F G Monitor H₂ uptake until consumption ceases F->G H Vent H₂, purge with N₂ G->H I Filter reaction mixture through Celite® to remove catalyst H->I J Neutralize filtrate with sat. NaHCO₃ I->J K Extract with Ethyl Acetate (3x) J->K L Dry combined organic layers (Na₂SO₄), filter, and concentrate K->L M Purify crude product via column chromatography or distillation L->M

Caption: Experimental workflow for heterogeneous hydrogenation.

Procedure:

  • Reactor Setup: To a suitable high-pressure reactor vessel, add Ethyl 3-methylpyridine-2-carboxylate (1.0 eq) and glacial acetic acid (e.g., to make a 0.3 M solution).[8]

  • Catalyst Addition: Under a flow of inert gas (e.g., nitrogen or argon), carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • System Seal & Purge: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head three times with nitrogen to remove all air.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 70 bar).[4] Begin vigorous stirring. The reaction is typically conducted at room temperature.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.[1]

  • Neutralization & Extraction: Transfer the filtrate to a separatory funnel and slowly neutralize the acetic acid by adding a saturated solution of NaHCO₃ until effervescence ceases. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-methylpiperidine-2-carboxylate.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Homogeneous Iridium(III)-Catalyzed Ionic Hydrogenation

This protocol outlines a modern, selective method for researchers requiring high functional group tolerance, based on the work of Cramer and others.[10][11][12]

Materials:

  • Ethyl 3-methylpyridine-2-carboxylate (1.0 eq)

  • [Cp*Ir(OMs)₂]₂ or a similar Iridium(III) precatalyst (e.g., 0.1 mol%)

  • Trifluoroacetic acid (TFA) (3.0 eq)

  • Methanol (as solvent)

  • High-pressure autoclave/hydrogenator with stirring mechanism

Procedure:

  • Reactor Setup: In a glovebox or under an inert atmosphere, add the Iridium(III) precatalyst (0.1 mol%) to a vial equipped with a stir bar. Add the Ethyl 3-methylpyridine-2-carboxylate (1.0 eq).

  • Solvent and Additive Addition: Add methanol (e.g., to make a 1 M solution) followed by trifluoroacetic acid (3.0 eq).[10]

  • System Seal & Pressurize: Place the vial into a high-pressure reactor. Seal the main reactor vessel, remove it from the glovebox, and purge with hydrogen gas. Pressurize the reactor with hydrogen gas (e.g., 50 bar). For some substrates, the reaction may also proceed under a hydrogen balloon (1 atm), albeit with a longer reaction time.[10]

  • Reaction Execution: Stir the reaction at room temperature or slightly elevated temperature (e.g., 60°C) for 18-24 hours.[10]

  • Work-up and Isolation: After cooling and carefully venting the reactor, the product is typically isolated as a stable piperidinium salt. The solvent can be removed under reduced pressure. Further purification or conversion to the free base can be performed as required by standard organic chemistry techniques.

Section 4: Concluding Remarks for the Research Professional

The catalytic hydrogenation of Ethyl 3-methylpyridine-2-carboxylate is a robust and scalable method for producing the corresponding piperidine derivative, a high-value building block in drug discovery. For general applications, heterogeneous catalysis with PtO₂ in acetic acid offers a reliable and well-established route. For substrates containing sensitive functional groups or in late-stage functionalization scenarios where chemoselectivity is critical, the emerging field of homogeneous Iridium(III)-catalyzed ionic hydrogenation provides a powerful and mild alternative.[11] Careful selection of the catalyst and reaction conditions, grounded in the mechanistic principles outlined herein, will enable researchers to achieve their synthetic goals with high efficiency and control.

References

  • Dalton Transactions (RSC Publishing). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2.
  • PMC - NIH. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Journal of the American Chemical Society. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Benchchem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • International Journal of Pharmacy and Technology. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available from: [Link]

  • University of Twente Research Information. The mechanism of pyridine hydrogenolysis on molybdenum-containing catalysts : II. Hydrogenation of pyridine to piperidine. Available from: [Link]

  • Angewandte Chemie International Edition. Efficient Asymmetric Hydrogenation of Pyridines. Available from: [Link]

  • The Journal of Organic Chemistry. Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Available from: [Link]

  • ChemRxiv. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. Available from: [Link]

  • Angewandte Chemie International Edition. Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Available from: [Link]

  • ResearchGate. (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Available from: [Link]

  • University of Illinois Urbana-Champaign, Department of Chemistry. Catalytic Asymmetric Hydrogenation of Heteroarenes. Available from: [Link]

  • ResearchGate. (PDF) Chiral 1‐Phosphabarrelene‐Pyridines as Suitable Ligands for the Rh/Ir‐Catalyzed Asymmetric Hydrogenation of Olefins. Available from: [Link]

  • Catalysis Science & Technology (RSC Publishing). Electrocatalytic hydrogenation of pyridinium enabled by surface proton transfer reactions. Available from: [Link]

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: A Look at Production Methods. Available from: [Link]

  • NIH. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Available from: [Link]

  • MDPI. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Available from: [Link]

  • NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • Nature Chemistry. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Available from: [Link]

  • NIH. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Available from: [Link]

  • Cambridge Open Engage. Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines | Catalysis | ChemRxiv. Available from: [Link]

  • The University of Liverpool Repository. RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. Available from: [Link]

  • Google Patents. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • Google Patents. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • ResearchGate. ChemInform Abstract: Ruthenium Complexes of Tetradentate Bipyridine Ligands: Highly Efficient Catalysts for the Hydrogenation of Carboxylic Esters and Lactones. | Request PDF. Available from: [Link]

  • MDPI. Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. Available from: [Link]

  • Chemical Science (RSC Publishing). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Available from: [Link]

  • OSTI.GOV. Enantioselective hydrogenation. III. Methyl pyruvate hydrogenation catalyzed by alkaloid-modified iridium (Journal Article). Available from: [Link]

  • Arkivoc. Iridium-catalyzed asymmetric hydrogenation of olefins using pyridine-phosphinites derived from the chiral pool. Available from: [Link]

  • NIH. Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available from: [Link]

  • ResearchGate. Enantioselective hydrogenation of ethyl pyruvate catalyzed by PVP-stabilized rhodium nanoclusters | Request PDF. Available from: [Link]

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Application Note & Scale-Up Protocol: Synthesis of Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of Ethyl 3-methylpyridine-2-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries. We detail a robust and scalable two-step synthetic route, starting from 2-cyano-3-methylpyridine. The protocol emphasizes process safety, optimization, and analytical quality control to ensure a reproducible and high-purity outcome. This guide is intended for researchers, chemists, and process engineers involved in drug development and fine chemical manufacturing.

Introduction and Strategic Overview

Ethyl 3-methylpyridine-2-carboxylate is a valuable heterocyclic building block. Its structure is a precursor for more complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and specialized agrochemicals. The transition from laboratory-scale synthesis to pilot or industrial-scale production introduces significant challenges, including thermal management, mass transfer limitations, reagent handling, and ensuring consistent product quality.

This guide outlines a proven synthetic strategy selected for its reliability, use of readily available starting materials, and amenability to scale. The chosen pathway involves:

  • Acid-catalyzed hydrolysis of 2-cyano-3-methylpyridine to yield 3-methylpyridine-2-carboxylic acid.

  • Fischer esterification of the resulting carboxylic acid with ethanol to produce the target molecule, Ethyl 3-methylpyridine-2-carboxylate.

This approach avoids the use of expensive or hazardous transition-metal catalysts and relies on well-understood, classic organic transformations, making it highly suitable for large-scale implementation.

Process Chemistry and Rationale

Synthetic Pathway Selection

The hydrolysis-then-esterification route is advantageous for several reasons:

  • Cost-Effectiveness: The primary feedstock, 2-cyano-3-methylpyridine, and reagents like sulfuric acid and ethanol are commodity chemicals.

  • Robustness: Both reaction steps are high-yielding and tolerant of minor variations in conditions, a critical factor for consistent production.

  • Safety Profile: While concentrated acids require careful handling, the overall process does not involve highly energetic or unstable intermediates. The risks are well-documented and manageable with standard industrial controls.

  • Purification: The intermediate carboxylic acid can be easily isolated and purified by precipitation and filtration, which simplifies the final purification of the ethyl ester by distillation.

Reaction Mechanisms

Step 1: Hydrolysis of 2-cyano-3-methylpyridine

The nitrile group is hydrolyzed under strong acidic conditions (e.g., concentrated sulfuric acid) and heat. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid tautomer, which further hydrolyzes to a primary amide. The amide is then hydrolyzed to the corresponding carboxylic acid and an ammonium salt.

Step 2: Fischer Esterification

The 3-methylpyridine-2-carboxylic acid is esterified with an excess of ethanol using a strong acid catalyst, typically sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ethyl ester product. Driving the reaction to completion often involves removing the water byproduct or using a large excess of the alcohol.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1 kg output of Ethyl 3-methylpyridine-2-carboxylate. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to strict safety protocols.

Materials and Equipment
Reagent/MaterialGradeQuantityMolar Eq.Supplier
2-Cyano-3-methylpyridine98%0.85 kg1.0Sigma-Aldrich
Sulfuric Acid (98%)Reagent~4.5 L-VWR
Ethanol (Anhydrous)Reagent~5.0 L-Fisher Scientific
Sodium CarbonateTechnicalAs needed-VWR
Ethyl AcetateTechnical~10 L-Fisher Scientific
Brine (Saturated NaCl)-~5 L--
Anhydrous Sodium SulfateTechnical~500 g-Fisher Scientific
Equipment Specification
Reactor 1 (Hydrolysis)10 L Jacketed Glass Reactor with overhead stirrer, reflux condenser, and thermocouple
Reactor 2 (Esterification)20 L Jacketed Glass Reactor with overhead stirrer, Dean-Stark trap, reflux condenser, and thermocouple
Filtration UnitBuchner Funnel (30 cm) and Vacuum Flask
Separation Funnel20 L
Rotary Evaporator20 L capacity
Vacuum Distillation SetupShort path distillation head, receiving flasks, vacuum pump
Step-by-Step Procedure

Part A: Synthesis of 3-Methylpyridine-2-carboxylic Acid [1]

  • Reactor Setup: Assemble the 10 L jacketed reactor. Ensure all joints are sealed and the system is clean and dry. Attach a scrubber filled with a dilute sodium hydroxide solution to the condenser outlet to neutralize any acid vapors.

  • Acid Charging: Carefully charge 3.4 L of 98% sulfuric acid into the reactor. Begin gentle agitation (100 RPM) and cool the reactor contents to 10-15 °C using a circulating chiller.

  • Reactant Addition: Slowly add 0.85 kg (7.2 mol) of 2-cyano-3-methylpyridine to the cooled sulfuric acid over 60-90 minutes. CAUTION: This addition is exothermic. Maintain the internal temperature below 30 °C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 120 °C. Maintain this temperature with vigorous stirring (250-300 RPM) for 4-6 hours. Monitor the reaction progress by taking small, quenched aliquots for HPLC or TLC analysis until the starting material is consumed.

  • Cooling and Quenching: Cool the reactor to room temperature (20-25 °C). In a separate vessel, prepare a large volume of ice water (~15 L). Very slowly and carefully, transfer the reaction mixture onto the ice water with efficient stirring. This will precipitate the product.

  • pH Adjustment and Isolation: The resulting slurry will be highly acidic. Slowly add a saturated solution of sodium carbonate to adjust the pH to approximately 3. This is the isoelectric point for the product, maximizing precipitation.

  • Filtration: Filter the solid product using the Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 1 L) until the washings are neutral (pH ~7).

  • Drying: Dry the isolated white solid in a vacuum oven at 60-70 °C until a constant weight is achieved. The expected yield is approximately 0.90 kg (91%).

Part B: Synthesis of Ethyl 3-methylpyridine-2-carboxylate

  • Reactor Setup: Set up the 20 L reactor for esterification with a Dean-Stark trap and reflux condenser.

  • Charging Reagents: Charge the dried 3-methylpyridine-2-carboxylic acid (0.90 kg, 6.56 mol) and 5.0 L of anhydrous ethanol to the reactor. Begin stirring (150 RPM).

  • Catalyst Addition: Slowly and carefully add 250 mL of 98% sulfuric acid to the stirred mixture. The temperature will rise slightly.

  • Reaction (Azeotropic Distillation): Heat the mixture to reflux (approx. 80-85 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with ethanol. Continue the reflux for 8-12 hours, or until no more water is collected.

  • Solvent Removal: Cool the reactor to 40-50 °C. Reconfigure the setup for distillation and remove the excess ethanol under reduced pressure using the rotary evaporator.

  • Work-up and Neutralization: To the concentrated residue, add 5 L of ethyl acetate and 5 L of cold water. Stir for 10 minutes. Carefully add a saturated sodium carbonate solution in portions to neutralize the remaining acid until the aqueous layer has a pH of 8-9. CAUTION: CO₂ evolution will cause foaming.

  • Extraction: Transfer the mixture to a 20 L separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Washing and Drying: Combine all organic layers and wash with brine (1 x 3 L). Dry the organic phase over anhydrous sodium sulfate (~500 g), stir for 30 minutes, and then filter.

  • Final Concentration: Concentrate the filtrate on a rotary evaporator to obtain the crude ethyl ester as an oil.

Purification
  • Vacuum Distillation: Purify the crude oil by vacuum distillation. The product, Ethyl 3-methylpyridine-2-carboxylate, is a liquid with a boiling point of 126-127 °C at 24 mmHg.[2]

  • Fraction Collection: Collect the fraction boiling within a narrow range (e.g., ± 2 °C) at the target pressure.

  • Final Product: The purified product should be a clear, colorless to pale yellow liquid. Expected yield: ~0.95 kg (87% from the acid, ~79% overall).

Analytical Quality Control

TestMethodSpecification
Appearance VisualClear, colorless to pale yellow liquid
Identity ¹H NMR, ¹³C NMRConforms to structure
Purity GC/FID≥ 98.0%
Residual Solvents GC-HSEthyl Acetate ≤ 5000 ppm
Water Content Karl Fischer≤ 0.2%

Safety and Hazard Management

Pyridine and its derivatives are flammable and toxic, with a strong, unpleasant odor.[3][4] All operations must be performed with appropriate engineering controls and personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is suitable), splash goggles, a face shield, and a flame-retardant lab coat.[3][5]

  • Ventilation: Use a certified chemical fume hood or a well-ventilated area with local exhaust ventilation to prevent inhalation of vapors.[3][5]

  • Handling Strong Acids: Concentrated sulfuric acid is extremely corrosive. Add reagents slowly to prevent splashing and uncontrolled exothermic reactions. Always have a spill kit with a neutralizer (e.g., sodium bicarbonate) readily available.

  • Flammability: Ethyl acetate and ethanol are highly flammable. Ensure all equipment is properly grounded to prevent static discharge.[6] Keep away from ignition sources.[4][7]

  • Waste Disposal: Dispose of all chemical waste according to local environmental regulations.[5] Acidic and basic aqueous waste must be neutralized before disposal.

Visualizations and Diagrams

G cluster_0 Part A: Hydrolysis cluster_1 Part B: Esterification cluster_2 Purification A0 Charge H₂SO₄ to Reactor 1 A1 Add 2-Cyano-3-methylpyridine (T < 30°C) A0->A1 A2 Heat to 120°C (4-6 hours) A1->A2 A3 Cool & Quench on Ice Water A2->A3 A4 Adjust pH to ~3 (Precipitation) A3->A4 A5 Filter & Wash Solid A4->A5 A6 Dry Intermediate: 3-Methylpyridine-2-carboxylic Acid A5->A6 B0 Charge Acid, Ethanol, & H₂SO₄ to Reactor 2 A6->B0 Transfer Intermediate B1 Reflux with Dean-Stark (8-12 hours) B2 Remove Excess Ethanol B3 Work-up: EtOAc/Water & Neutralize (pH 8-9) B4 Extract & Wash B5 Dry & Concentrate C0 Vacuum Distillation B5->C0 Transfer Crude Product C1 Collect Product Fraction (126-127°C @ 24 mmHg) C0->C1 C2 Final Product: Ethyl 3-methylpyridine-2-carboxylate C1->C2

Caption: Experimental workflow for the scale-up synthesis.

Caption: Overall synthetic reaction scheme.

References

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • ResearchGate. (2025, November 7). Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.
  • ResearchGate. (n.d.). Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine.
  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine.
  • ChemicalBook. (n.d.). 3-Methylpyridine-2-carboxylic acid synthesis.
  • ResearchGate. (2025, August 9). Reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate: synthesis of new functionalized thieno[2,3-b]pyridine, pyrido[3′,2′:4,5]thieno[3, 2-d][3][6]thiazine and pyrido3. Retrieved from ResearchGate.

  • Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • ResearchGate. (n.d.). 3‐Methylpyridine: Synthesis and Applications.
  • Sigma-Aldrich. (n.d.). Ethyl 2-methylpyridine-3-carboxylate 97 1721-26-2.
  • RSC Medicinal Chemistry. (n.d.). 4.
  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
  • Sigma-Aldrich. (n.d.). Methyl 3-methylpyridine-2-carboxylate 97 59718-84-2.
  • Pipzine Chemicals. (n.d.). Ethyl Pyridine-3-Carboxylate.
  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

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Application Note: High-Purity Isolation of Ethyl 3-methylpyridine-2-carboxylate using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 3-methylpyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with both a methyl group and an ethyl carboxylate, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional materials. The purity of this intermediate is paramount, as even minor impurities can lead to significant downstream complications, including the formation of unwanted byproducts, reduced reaction yields, and challenges in the purification of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of Ethyl 3-methylpyridine-2-carboxylate using normal-phase flash column chromatography, ensuring high purity and yield for demanding research and drug development applications.

Mechanism of Separation: The Role of Polarity in Chromatographic Resolution

The purification strategy detailed herein relies on the principles of normal-phase adsorption chromatography. The stationary phase, silica gel, is a highly polar material characterized by surface silanol (Si-OH) groups.[1] These hydroxyl groups are capable of forming hydrogen bonds and dipole-dipole interactions with polar molecules.[1] The mobile phase, a non-polar solvent system (typically a mixture of hexane and ethyl acetate), is constantly passed through the silica gel column.

When a mixture containing Ethyl 3-methylpyridine-2-carboxylate and its impurities is introduced into the column, a competition for the active sites on the silica gel surface begins. The separation is governed by the differential partitioning of each compound between the stationary and mobile phases.[1]

  • Ethyl 3-methylpyridine-2-carboxylate: This molecule possesses moderate polarity due to the presence of the ester functional group and the nitrogen atom in the pyridine ring. These features allow it to interact with the silica gel, but it is also sufficiently soluble in the mobile phase to be eluted.

  • More Polar Impurities: Unreacted starting materials like 3-methylpyridine-2-carboxylic acid, if present, are significantly more polar due to the carboxylic acid group, which can form strong hydrogen bonds with the silica gel. These impurities will adhere more strongly to the stationary phase and elute much later.

  • Less Polar Impurities: Non-polar byproducts will have minimal interaction with the polar silica gel and will be rapidly carried through the column by the non-polar mobile phase, eluting first.

By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate in hexane), we can systematically elute compounds of increasing polarity, thereby achieving a clean separation of the target molecule.

Pre-Chromatography: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column purification, it is essential to first develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[2] This Rf value ensures that the compound moves sufficiently off the baseline for good separation without eluting too quickly with the solvent front.

Protocol for TLC Analysis:

  • Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a faint starting line with a pencil approximately 1 cm from the bottom.

  • Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Solvent Systems to Test: Prepare small volumes of different hexane/ethyl acetate mixtures. Common starting points for compounds of this polarity are 9:1, 4:1, and 2:1 (hexane:ethyl acetate).[3]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line. Cover the chamber to allow for saturation of the atmosphere with solvent vapors.[4]

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). The Ethyl 3-methylpyridine-2-carboxylate should appear as a dark spot.

  • Rf Calculation: Calculate the Rf value for the target compound spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent system polarity until the desired Rf value is achieved. If the spot remains at the origin, increase the polarity (more ethyl acetate). If the spot moves with the solvent front, decrease the polarity (more hexane).

Detailed Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude Ethyl 3-methylpyridine-2-carboxylate. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment:

  • Glass chromatography column (e.g., 40 mm diameter, 30 cm length)

  • Silica gel for flash chromatography (40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional, for basic compounds)

  • Crude Ethyl 3-methylpyridine-2-carboxylate

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Purification Procedure:
  • Column Packing (Slurry Method):

    • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The consistency should be that of a milkshake.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[1]

    • Open the stopcock to drain some of the solvent, allowing the silica to settle into a uniform bed. Add more slurry as needed until the desired column height is reached (typically 15-20 cm).

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading. Do not let the column run dry at any point.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase.

    • Alternatively, for less soluble materials, perform a "dry loading." Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample solution (wet loading) or the silica-adsorbed sample (dry loading) to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate).

    • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.

    • Collect the eluent in fractions of equal volume (e.g., 20-25 mL per test tube).

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, after eluting non-polar impurities, switch to a more polar system like 85:15 hexane:ethyl acetate.[5]

  • Product Isolation:

    • Combine all the fractions that contain the pure Ethyl 3-methylpyridine-2-carboxylate as determined by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as an oil or solid.

    • Determine the yield and confirm the purity using analytical techniques such as NMR spectroscopy and HPLC.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Mobile Phase) Column_Prep Prepare Silica Gel Slurry & Pack Column TLC->Column_Prep Optimized Solvent System Crude Crude Ethyl 3-methylpyridine-2-carboxylate Crude->TLC Test Sample Load Load Crude Sample (Wet or Dry Loading) Crude->Load Column_Prep->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of Ethyl 3-methylpyridine-2-carboxylate.

Data Presentation: Typical Purification Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 40-63 µmStandard for flash chromatography, providing a balance between resolution and flow rate.
Mobile Phase Hexane / Ethyl Acetate (Gradient)A versatile solvent system for compounds of moderate polarity.[5][6] A gradient allows for the efficient removal of both less polar and more polar impurities.
Initial Eluent 95:5 (Hexane:Ethyl Acetate)To elute highly non-polar impurities first.
Elution of Product 85:15 to 80:20 (Hexane:Ethyl Acetate)This range typically provides the optimal Rf for good separation of the target compound.[3]
TLC Rf Target 0.2 - 0.4Ensures the compound moves effectively through the column for efficient purification.[2]
Sample Loading 1-2% of silica gel massA general rule to avoid overloading the column, which can lead to poor separation.
Expected Purity >98%Achievable with this protocol, as confirmed by NMR or HPLC analysis.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Product does not elute The mobile phase is not polar enough.Gradually increase the percentage of ethyl acetate in the mobile phase.[2]
Poor separation (co-elution) Incorrect solvent system; column overloading.Re-optimize the mobile phase using TLC to achieve better separation between spots. Reduce the amount of crude material loaded onto the column.[1]
Tailing of the product spot The basic pyridine nitrogen is interacting strongly with the acidic silanol groups on the silica.Add a small amount of triethylamine (e.g., 0.1-0.5%) to the mobile phase to neutralize the acidic sites on the silica gel.[7]
Cracked or channeled silica bed The column ran dry, or the solvent polarity was changed too abruptly.Always keep the silica bed covered with solvent. When running a gradient, change the solvent composition gradually.[1]

Conclusion

The flash column chromatography protocol detailed in this application note provides a robust and reliable method for obtaining high-purity Ethyl 3-methylpyridine-2-carboxylate. By carefully developing the mobile phase with TLC and following the systematic steps for column packing, sample loading, and elution, researchers can consistently achieve excellent separation from common synthesis-related impurities. This ensures the availability of high-quality starting material, which is a critical factor for success in multi-step organic synthesis and drug discovery programs.

References

Application Note: High-Performance Analytical Methods for the Quantification of Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of Ethyl 3-methylpyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. We present two robust, validated analytical methods: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometric Detection (GC-MS). This note details the causality behind experimental choices, provides step-by-step protocols for sample preparation, instrument setup, and data analysis, and includes complete validation parameters according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] These methods are designed for researchers, quality control analysts, and drug development professionals requiring accurate and reliable quantification of this compound in various matrices.

Introduction and Analyte Overview

Ethyl 3-methylpyridine-2-carboxylate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As an essential building block, its purity and concentration must be precisely controlled during synthesis and in final formulations. The development of reliable analytical methods is therefore critical to ensure process consistency, product quality, and regulatory compliance.

This guide provides two orthogonal analytical approaches for its quantification. The choice between HPLC-UV and GC-MS often depends on the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., purity testing vs. trace-level impurity quantification).

Analyte Properties:

Property Value
Chemical Name Ethyl 3-methylpyridine-2-carboxylate
Synonyms Ethyl 3-methylpicolinate
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Structure

| Physicochemical Nature | Moderately polar liquid, suitable for both reversed-phase HPLC and GC analysis. |

Method Selection: The Rationale

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds.

  • Expertise & Causality: Ethyl 3-methylpyridine-2-carboxylate possesses a chromophore (the pyridine ring) that absorbs UV light, making UV detection a straightforward and cost-effective choice. A reversed-phase C18 column is selected because it provides excellent retention and separation for moderately polar aromatic compounds from both polar and non-polar impurities. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, ensures good peak shape and resolution by suppressing the ionization of the basic pyridine nitrogen, thereby preventing peak tailing.[3]

Gas Chromatography with Mass Spectrometric Detection (GC-MS)

GC-MS offers superior selectivity and sensitivity, making it ideal for complex matrices or when trace-level quantification is required.

  • Expertise & Causality: The analyte is sufficiently volatile and thermally stable for GC analysis. Coupling GC with a mass spectrometer provides two dimensions of data: retention time and mass-to-charge ratio (m/z). This high degree of specificity allows for unambiguous identification and quantification, even in the presence of co-eluting impurities.[4][5] The use of Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions of the analyte, dramatically enhances sensitivity compared to general-purpose detectors like Flame Ionization Detectors (FID).[5]

Protocol 1: Quantification by RP-HPLC-UV

This protocol establishes a validated method for determining the concentration of Ethyl 3-methylpyridine-2-carboxylate.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare Stock & Working Standard Solutions P1->P2 P3 Prepare Sample Solution (Dilute & Filter) P2->P3 A1 Equilibrate HPLC System P3->A1 A2 System Suitability (Inject Standard 5x) A1->A2 A3 Inject Blank, Standards, & Samples A2->A3 A4 Acquire Chromatographic Data A3->A4 D1 Integrate Peak Area A4->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration & Report Results D2->D3

Caption: RP-HPLC-UV workflow for quantification.

Instrumentation and Materials
  • HPLC System: Standard system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[3]

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (HPLC grade), Ethyl 3-methylpyridine-2-carboxylate reference standard.

Detailed Protocol Steps
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: Formic acid provides protons to ensure the pyridine nitrogen is consistently ionized, leading to sharp, symmetrical peaks.[3]

  • Standard Solution Preparation:

    • Stock (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

    • Working Standards: Perform serial dilutions from the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.

    • Add ~70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3] This removes particulates that could damage the column.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 250 x 4.6 mm, 5 µm
    Mobile Phase Isocratic: 60% Mobile Phase A, 40% Mobile Phase B
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL
    UV Detection 239 nm or 254 nm[3]

    | Run Time | 10 minutes |

  • Method Validation:

    • The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2]

    • Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the analyte's retention time.

    • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and determine the correlation coefficient (r²).

    • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[6]

    • Precision:

      • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Expected Performance Characteristics
Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%
LOQ Sufficiently low for the intended application (e.g., < 0.1% of target concentration for impurity analysis).

Protocol 2: Quantification by GC-MS

This protocol provides a highly selective and sensitive method for quantification, particularly useful for complex samples or as an orthogonal confirmation method.

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Diluent (e.g., Dichloromethane) P2 Prepare Stock & Working Standard Solutions P1->P2 P3 Prepare Sample Solution (e.g., LLE or Dilution) P2->P3 A1 Set GC-MS Parameters P3->A1 A2 System Suitability Check A1->A2 A3 Inject Blank, Standards, & Samples A2->A3 A4 Acquire Data (Scan or SIM mode) A3->A4 D1 Extract Ion Chromatogram (EIC) A4->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Concentration & Confirm Identity D2->D3

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Application Notes & Protocols: Strategic Functionalization of the Carboxylate Group in Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical manipulation of the ethyl ester functional group in Ethyl 3-methylpyridine-2-carboxylate. This versatile building block serves as a crucial starting material for a wide array of more complex molecules. The protocols detailed herein focus on three primary transformations: hydrolysis to the parent carboxylic acid, subsequent conversion to a diverse range of amides, and reduction to the corresponding primary alcohol. This guide emphasizes the mechanistic rationale behind procedural choices, offering detailed, step-by-step protocols and summarizing key reaction parameters to facilitate practical application in a laboratory setting.

Introduction: The Strategic Importance of Ethyl 3-methylpyridine-2-carboxylate

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern drug design. Ethyl 3-methylpyridine-2-carboxylate is a particularly valuable derivative, offering three key points for diversification: the pyridine ring itself, the methyl group, and, most significantly, the versatile ethyl carboxylate group.

The ester at the 2-position is an ideal handle for introducing a wide range of functional groups that can modulate a molecule's pharmacological profile, including its solubility, metabolic stability, and target-binding affinity. This guide provides validated, in-depth protocols for the most critical transformations of this ester group, enabling the synthesis of key intermediates for downstream applications.

Core Functionalization Pathways

The primary pathways for derivatizing the ester involve hydrolysis, amidation, and reduction. Each route yields a fundamentally different class of compounds, opening distinct avenues for molecular exploration.

G start Ethyl 3-methylpyridine-2-carboxylate acid 3-Methylpyridine-2-carboxylic Acid start->acid  Hydrolysis (NaOH or H+) amide N-Substituted Amides start->amide  Direct Aminolysis (Harsh Conditions) alcohol (3-methylpyridin-2-yl)methanol start->alcohol  Reduction (LiAlH4) acid->amide  Amide Coupling (HATU, EDC, etc.) G acid 3-Methylpyridine-2-carboxylic Acid active_ester Highly Reactive Intermediate (O-acylisourea or Active Ester) acid->active_ester Activation reagent Coupling Reagent (e.g., HATU, EDC) reagent->active_ester amide Target Amide Product active_ester->amide Nucleophilic Attack amine Primary or Secondary Amine (R1R2NH) amine->amide

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of Ethyl 3-methylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our focus is on practical, field-proven insights to help you navigate common challenges and improve the yield and purity of your target compound.

Introduction to the Synthesis of Ethyl 3-methylpyridine-2-carboxylate

Ethyl 3-methylpyridine-2-carboxylate is a valuable substituted pyridine derivative. The primary and most direct route to this compound is the Fischer esterification of 3-methylpyridine-2-carboxylic acid with ethanol in the presence of an acid catalyst. An alternative two-step approach involves the hydrolysis of 2-cyano-3-methylpyridine to the corresponding carboxylic acid, followed by esterification. The choice of route often depends on the availability and cost of the starting materials.

This guide will address potential issues in both synthetic pathways, offering solutions grounded in chemical principles to help you optimize your reaction conditions and maximize your yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Ethyl 3-methylpyridine-2-carboxylate.

Issue 1: Low Yield in Fischer Esterification of 3-Methylpyridine-2-carboxylic Acid

  • Question: I am getting a low yield (below 50%) for the Fischer esterification of 3-methylpyridine-2-carboxylic acid with ethanol and sulfuric acid as a catalyst. What are the likely causes and how can I improve the conversion?

  • Answer: Low yields in Fischer esterifications of pyridine carboxylic acids are a common challenge, primarily due to the reversible nature of the reaction.[1][2][3] Several factors can be optimized to drive the equilibrium towards the product:

    • Excess Alcohol: The most straightforward method to shift the equilibrium is to use a large excess of the alcohol (ethanol).[2][4] Using ethanol as the solvent is a common and effective strategy.

    • Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.[1][2] Employing a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water can significantly improve the yield.[2][4]

    • Catalyst Choice and Amount: While sulfuric acid is a common catalyst, other strong acids like p-toluenesulfonic acid can also be effective.[1] Ensure you are using a catalytic amount, as an excessive amount can complicate the workup.

    • Reaction Time and Temperature: Fischer esterifications can be slow.[5] Ensure the reaction is refluxed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.

Issue 2: Difficulty in Isolating the Product from the Reaction Mixture

  • Question: After the Fischer esterification, I am struggling to separate the ethyl 3-methylpyridine-2-carboxylate from the unreacted 3-methylpyridine-2-carboxylic acid and the acid catalyst. What is the best workup procedure?

  • Answer: The basic nature of the pyridine ring and the acidic starting material and catalyst require a careful workup procedure.

    • Neutralization: After cooling the reaction mixture, carefully neutralize the excess acid catalyst with a base. A saturated aqueous solution of sodium bicarbonate or sodium carbonate is a good choice. Add the base slowly and with cooling, as the neutralization is exothermic. Be cautious of CO2 evolution.

    • Extraction: Once neutralized, the ethyl ester can be extracted into an organic solvent like ethyl acetate or dichloromethane. The unreacted carboxylic acid, now in its salt form (sodium 3-methylpyridine-2-carboxylate), will remain in the aqueous layer. Perform multiple extractions to ensure complete recovery of the product.[6]

    • Washing and Drying: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

    • Purification: After removing the solvent under reduced pressure, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Issue 3: Incomplete Hydrolysis of 2-Cyano-3-methylpyridine

  • Question: I am attempting the two-step synthesis starting from 2-cyano-3-methylpyridine. My hydrolysis step seems to be incomplete, and I have a mixture of the nitrile, amide, and carboxylic acid. How can I ensure complete hydrolysis?

  • Answer: The hydrolysis of cyanopyridines can proceed through an intermediate amide, and achieving complete conversion to the carboxylic acid requires forcing conditions.[7][8]

    • Reaction Conditions: For complete hydrolysis, heating the nitrile in a strong acid like concentrated sulfuric acid or a strong base like sodium hydroxide is necessary. The reaction often requires elevated temperatures and prolonged reaction times.

    • Monitoring the Reaction: It is essential to monitor the reaction by TLC or HPLC to track the disappearance of the starting nitrile and the intermediate amide.

    • Workup: If using acidic hydrolysis, careful neutralization is required to precipitate the carboxylic acid. If using basic hydrolysis, acidification of the reaction mixture will precipitate the product. The pH for precipitation should be carefully adjusted to the isoelectric point of the amino acid.

Issue 4: Potential Side Reactions

  • Question: Are there any common side reactions I should be aware of that could be reducing my yield?

  • Answer: Yes, a few side reactions can occur:

    • N-Alkylation: During esterification, there is a possibility of the pyridine nitrogen being alkylated by the alcohol, especially under harsh conditions. However, this is generally less favorable than esterification.

    • Decarboxylation: Pyridine-2-carboxylic acids can be susceptible to decarboxylation at high temperatures, especially in the presence of acid.[9][10][11] This would lead to the formation of 3-picoline. It is important to control the reaction temperature to minimize this side reaction.[12]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended molar ratio of 3-methylpyridine-2-carboxylic acid to ethanol for the Fischer esterification?

    • A1: To drive the equilibrium towards the product, a significant excess of ethanol is recommended. Often, ethanol is used as the solvent, meaning the molar ratio is very high. If using a co-solvent like toluene with a Dean-Stark trap, a 5 to 10-fold molar excess of ethanol is a good starting point.[2]

  • Q2: Can I use a different esterification method if the Fischer esterification is not working well?

    • A2: Yes, several other methods can be employed, especially for acid-sensitive substrates or to avoid the use of strong acids.[3]

      • Reaction with Thionyl Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl2), followed by reaction with ethanol. This is a high-yielding but requires handling of the corrosive and moisture-sensitive thionyl chloride.

      • Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to form the ester under milder conditions.[13]

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of analytical techniques should be used:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation. You should see the characteristic signals for the ethyl group (a quartet and a triplet) and the pyridine and methyl protons.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch around 1720 cm-1.

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Q4: What are the safety precautions I should take during this synthesis?

    • A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care. Thionyl chloride is also corrosive and releases toxic HCl gas upon contact with moisture.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Methylpyridine-2-carboxylic Acid
  • To a round-bottom flask equipped with a reflux condenser, add 3-methylpyridine-2-carboxylic acid (1.0 eq).

  • Add absolute ethanol (10-20 eq, can be used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis from 2-Cyano-3-methylpyridine

Step A: Hydrolysis of 2-Cyano-3-methylpyridine

  • In a round-bottom flask, carefully add concentrated sulfuric acid.

  • Cool the acid in an ice bath and slowly add 2-cyano-3-methylpyridine (1.0 eq).

  • Heat the mixture (e.g., to 100-120 °C) and stir for several hours, monitoring the reaction by TLC or HPLC until the starting material and intermediate amide are consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a strong base (e.g., NaOH solution) to precipitate the 3-methylpyridine-2-carboxylic acid.

  • Filter the solid, wash with cold water, and dry.

Step B: Esterification of 3-Methylpyridine-2-carboxylic Acid

  • Follow the procedure outlined in Protocol 1.

Visualizing the Workflow

SynthesisWorkflow cluster_Route1 Route 1: Fischer Esterification cluster_Route2 Route 2: From Nitrile A 3-Methylpyridine-2-carboxylic Acid C Reflux A->C B Ethanol + Acid Catalyst B->C D Workup & Purification C->D E Ethyl 3-methylpyridine-2-carboxylate D->E F 2-Cyano-3-methylpyridine G Acid/Base Hydrolysis F->G H 3-Methylpyridine-2-carboxylic Acid G->H I Esterification (Protocol 1) H->I J Ethyl 3-methylpyridine-2-carboxylate I->J

Caption: Synthetic routes to Ethyl 3-methylpyridine-2-carboxylate.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield? Q1 Which Route? Start->Q1 Purification Purification Issues? Start->Purification Route1 Fischer Esterification Q1->Route1 Route 1 Route2 From Nitrile Q1->Route2 Route 2 Sol1 Increase excess ethanol Remove water (Dean-Stark) Optimize catalyst/time/temp Route1->Sol1 Sol2 Force hydrolysis conditions (stronger acid/base, higher temp) Monitor for amide intermediate Route2->Sol2 Sol_Purify Careful neutralization Liquid-liquid extraction Vacuum distillation/Chromatography Purification->Sol_Purify

Sources

Technical Support Center: Synthesis of Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Ethyl 3-methylpyridine-2-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this key pyridine derivative. Within this guide, we will dissect common experimental challenges, offering targeted troubleshooting advice and a comprehensive FAQ section. Our objective is to provide you with the expert insights necessary to optimize your synthetic route, enhance product yield, and ensure the highest purity of your final compound.

Troubleshooting Guide: Mitigating Common Side Reactions

The construction of the polysubstituted pyridine core of Ethyl 3-methylpyridine-2-carboxylate is a nuanced process. Side reactions can frequently arise, leading to purification difficulties and diminished yields. This section addresses the most common issues encountered in the laboratory.

Question 1: My reaction is yielding a significant amount of 3-methyl-2-pyridone as a byproduct. What is the underlying cause, and how can I suppress its formation?

Answer: The formation of the corresponding 2-pyridone is a prevalent side reaction in pyridine syntheses, such as the Bohlmann-Rahtz reaction, which can be adapted for this target molecule.[1][2][3] This occurs primarily due to the hydrolysis of the ester group, followed by decarboxylation under the reaction conditions, or hydrolysis of a nitrile intermediate in related syntheses. The pyridone is often the more thermodynamically stable product.

Mitigation Strategies:

  • Rigorous Anhydrous Conditions: The presence of water is a key contributor to ester hydrolysis.[4][5] Ensure all solvents and reagents are scrupulously dried before use. Employing molecular sieves within the reaction apparatus is a highly recommended practice to scavenge any residual moisture.

  • Temperature Regulation: Elevated temperatures can accelerate the rate of hydrolysis. It is crucial to maintain strict temperature control and avoid excessive heating. Monitor the reaction progress closely to determine the optimal temperature that promotes product formation without encouraging side reactions.

  • Controlled Work-up: During the extraction and purification phases, minimize the exposure of the product to strongly acidic or basic aqueous solutions. If an acid or base wash is necessary, perform it swiftly and at reduced temperatures to limit the potential for hydrolysis.

Question 2: I'm observing incomplete consumption of my starting materials, resulting in a low yield. What factors could be contributing to this?

Answer: Low conversion rates in multicomponent pyridine syntheses are often traced back to issues with reagent stoichiometry, catalyst efficacy, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Precise Stoichiometry: In multi-component reactions, such as the one-pot three-component cyclocondensation, the molar ratios of the reactants are critical for driving the reaction to completion.[6] Verify the precise measurements of all starting materials.

  • Catalyst Integrity: If your synthesis employs a catalyst, its activity is paramount. Ensure the catalyst is fresh and has been stored under appropriate conditions to prevent deactivation. For instance, some acid catalysts can be sensitive to moisture.[7]

  • Solvent Selection: The choice of solvent can profoundly influence reaction kinetics. The polarity and protic nature of the solvent should be appropriate for the specific synthetic pathway. For example, in some Bohlmann-Rahtz modifications, ethanol has been shown to be a favorable protic solvent.[3]

Question 3: My purified product is contaminated with the corresponding carboxylic acid, 3-methylpyridine-2-carboxylic acid. How can this be prevented?

Answer: The presence of the carboxylic acid is a direct result of the hydrolysis of the ethyl ester.[4][8] This can occur during the reaction itself if water is present, or more commonly during the work-up and purification stages.

Preventative Measures:

  • Neutral pH during Work-up: When performing an aqueous work-up, maintain a pH as close to neutral as possible. If an acidic wash is required to remove basic impurities, use a weak acid and limit the contact time.

  • Chromatography Considerations: Standard silica gel is slightly acidic and can promote the hydrolysis of sensitive esters during column chromatography. To mitigate this, you can either use deactivated (neutral) silica gel or expedite the purification process to minimize contact time.

  • Azeotropic Removal of Water: In syntheses that generate water as a byproduct, employing a Dean-Stark apparatus to azeotropically remove water can significantly reduce the likelihood of ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Ethyl 3-methylpyridine-2-carboxylate?

A1: The Bohlmann-Rahtz pyridine synthesis and the Guareschi-Thorpe condensation are two well-established methods for creating substituted pyridines.[1][9][10] The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone.[2][3] Modified one-pot versions of these reactions are often employed to improve efficiency and yield.[6]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of the reaction. It allows for the visualization of the consumption of starting materials and the appearance of the product and any major byproducts. For more precise and quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q3: What are the essential safety precautions for handling pyridine derivatives?

A3: Pyridines and their derivatives can be toxic and should be handled with care. Always operate within a certified chemical fume hood to avoid inhalation of vapors. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Experimental Protocol: Modified One-Pot Bohlmann-Rahtz Synthesis

This protocol is adapted from established one-pot procedures for polysubstituted pyridines and is optimized for the synthesis of Ethyl 3-methylpyridine-2-carboxylate.[6]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Alkynone (e.g., but-3-yn-2-one)

  • Ammonium acetate

  • Anhydrous Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate eluent system

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) and ammonium acetate (2.0 eq) in anhydrous ethanol.

  • Add the alkynone (1.0 eq) to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring its progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 3-methylpyridine-2-carboxylate.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the intended synthetic pathway and a common troubleshooting workflow for low yield.

Bohlmann_Rahtz_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products A Enamine (from 1,3-dicarbonyl + NH3) C Aminodiene Intermediate A->C B Ethynylketone B->C Condensation D Ethyl 3-methylpyridine-2-carboxylate (Desired Product) C->D Cyclodehydration E Polymerization/Side Products C->E High Temp/Impurities

Caption: The Bohlmann-Rahtz pathway to the desired product.

Troubleshooting_Low_Yield A Low Yield Observed B Check Starting Material Purity A->B C Verify Stoichiometry A->C D Confirm Anhydrous Conditions A->D E Optimize Reaction Temperature B->E C->E D->E F Investigate Catalyst Activity E->F G Reaction Optimized F->G

Caption: A logical workflow for troubleshooting low product yield.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature Reflux in Ethanol (~78 C)Provides sufficient thermal energy for cyclodehydration while minimizing byproduct formation.[6]
Solvent Anhydrous EthanolA protic solvent that facilitates the in-situ formation of the enamine intermediate.[3]
Ammonia Source Ammonium AcetateA convenient and effective source of ammonia for the initial condensation step.[7]
Reactant Ratio 1:1:2 (Dicarbonyl:Alkynone:NH4OAc)An excess of the ammonia source helps to drive the initial enamine formation.[6]

References

  • Sugibayashi, K., et al. Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at various initial concentrations of EN in 0.2% skin homogenate. ResearchGate. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. ResearchGate. [Link]

  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]

  • SynArchive. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Bagley, M. C., et al. (2005). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • Comins, D. L., & Kuethe, J. T. (2007). Synthesis of racemic nicotine. Chemistry Stack Exchange. [Link]

  • Guesnet, J.-L., et al. (1998). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Armstrong, A., et al. (2017). Synthesis of 2,3-Disubstituted Pyridines by Transition-Metal-Free Amination. Synfacts, 13(05), 0461. [Link]

  • Name Reactions. Guareschi-Thorpe Condensation. [Link]

  • Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]

  • Google Patents. Process for the synthesis of 3-methyl-pyridine.
  • Google Patents.
  • Verma, M., et al. (2015). Synthesis of new 2,3-disubstituted pyridines containing a 1,2,3-triazole in the side-chain via one-pot copper-catalyzed azide-Alkyne cycloaddition. ResearchGate. [Link]

  • Snieckus, V., & DeMello, N. (2023). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]

  • RSC Publishing. RSC Medicinal Chemistry. [Link]

  • ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

  • Gemo, M., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. [Link]

  • Request PDF. Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. [Link]

  • ACS Publications. Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 3-methylpyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 3-methylpyridine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of substituted pyridine derivatives. The synthesis of this particular molecule, while seemingly straightforward, presents several challenges that can impact yield, purity, and scalability. Common issues include incomplete reactions, difficult purifications, and the formation of persistent side products.

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and optimizing the synthesis. It is structured to address specific experimental issues with scientifically grounded explanations and actionable protocols. Our aim is to move beyond simple procedural lists and offer a deeper understanding of the reaction's causality, enabling you to develop a robust and self-validating synthetic protocol.

The most common and reliable pathway to Ethyl 3-methylpyridine-2-carboxylate involves a two-step process:

  • Hydrolysis: Conversion of 2-cyano-3-methylpyridine to 3-methylpyridine-2-carboxylic acid.

  • Esterification: Reaction of the resulting carboxylic acid with ethanol under acidic conditions to form the target ester.

This guide will address potential pitfalls in both stages of this workflow.

Experimental Workflow Overview

The following diagram outlines the recommended two-step synthesis pathway.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Fischer Esterification start 2-Cyano-3-methylpyridine reagent1 90% Sulfuric Acid Heat (120°C) start->reagent1 intermediate 3-Methylpyridine-2-carboxylic Acid reagent1->intermediate reagent2 Ethanol (Excess) Sulfuric Acid (cat.) Heat (Reflux) intermediate->reagent2 product Ethyl 3-methylpyridine-2-carboxylate reagent2->product

Caption: Two-step synthesis of Ethyl 3-methylpyridine-2-carboxylate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common experimental challenges in a Q&A format.

Part 1: Hydrolysis of 2-Cyano-3-methylpyridine

Question 1: My hydrolysis reaction is sluggish or incomplete, resulting in a low yield of 3-methylpyridine-2-carboxylic acid. What are the likely causes?

Answer: Incomplete hydrolysis of the nitrile is a common issue. Several factors can contribute to this:

  • Insufficient Acid Concentration or Temperature: The hydrolysis of an electron-deficient pyridine nitrile requires harsh conditions. A protocol for a similar transformation specifies dissolving 2-cyano-3-methylpyridine in 90% sulfuric acid and heating to 120°C for several hours to drive the reaction to completion[1]. Milder conditions may not be sufficient.

  • Reaction Time: Ensure the reaction is monitored (e.g., by TLC or a test quench analyzed by LCMS) to confirm the disappearance of the starting material. Two hours at 120°C is a reported benchmark[1].

  • Water Content: While using concentrated acid, a certain amount of water is necessary for the hydrolysis mechanism. Using fuming sulfuric acid, for example, could be counterproductive. 90% H₂SO₄ provides the necessary water molecules while maintaining a highly acidic environment.

Question 2: I have successfully hydrolyzed the nitrile, but I am struggling to isolate the 3-methylpyridine-2-carboxylic acid product during workup. What is the optimal procedure?

Answer: The product is an amino acid, making it amphoteric and highly water-soluble, which complicates extraction.

  • Neutralization: After cooling the reaction mixture, it is crucial to carefully adjust the pH. A published procedure involves cooling the reaction and then cautiously adding a solution of sodium sulfite, followed by pH adjustment to approximately 3 with sodium carbonate[1].

  • Isoelectric Point: The pH of ~3 is likely near the isoelectric point of the product, minimizing its solubility in the aqueous phase and facilitating extraction. Adjusting the pH too high (basic) will form the carboxylate salt, while a very low pH will form the pyridinium salt, both of which are highly water-soluble.

  • Solvent Choice: A polar organic solvent is required. Chloroform has been reported to be effective for extracting the product after pH adjustment[1]. Multiple extractions (e.g., 3-5 times) will be necessary to recover the product efficiently from the aqueous layer.

  • Purification: The crude solid obtained after solvent evaporation can be purified by recrystallization from a solvent mixture like ethyl acetate-hexane to yield the pure carboxylic acid[1].

Part 2: Esterification to Ethyl 3-methylpyridine-2-carboxylate

Question 3: My Fischer esterification reaction is giving a very low yield. How can I optimize the conditions?

Answer: Low yields in Fischer esterifications are typically due to the unfavorable equilibrium of the reaction. Several strategies can be employed to drive the reaction forward.

  • Water Removal: The reaction produces one equivalent of water for every equivalent of ester formed. This water can hydrolyze the product back to the starting materials. A common laboratory technique is to use a Dean-Stark apparatus to physically remove water as it forms, which is particularly effective when refluxing with a solvent like toluene that forms an azeotrope with water. For simpler setups, using a large excess of the alcohol reactant (ethanol) can shift the equilibrium towards the product side, a principle based on Le Chatelier's principle.[2]

  • Catalyst: A strong acid catalyst is essential. Concentrated sulfuric acid is commonly used for this purpose[2]. The amount should be catalytic but sufficient to protonate the carbonyl, making it more electrophilic.

  • Reaction Temperature and Time: The reaction should be heated to reflux to ensure a reasonable reaction rate. A typical temperature range for esterification with ethanol and a sulfuric acid catalyst is 80-120°C[2]. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

ParameterRecommended ConditionRationaleSource (Analogous Reaction)
Reactant Ratio Ethanol in large excess (can be used as solvent)Shifts equilibrium towards product formation.[2]
Catalyst Concentrated H₂SO₄ (catalytic amount)Protonates the carbonyl, increasing its electrophilicity.[2]
Temperature Reflux (approx. 80-120°C)Provides activation energy for the reaction.[2]
Water Removal Use excess ethanol or a Dean-Stark trapPrevents reverse reaction (ester hydrolysis).[2]

Table 1: Optimized Conditions for Fischer Esterification.

Question 4: The workup and purification of the final ester are challenging. How can I effectively separate my product from the acid catalyst and unreacted carboxylic acid?

Answer: This is a classic purification challenge involving acidic, basic, and neutral components. A standard acid-base extraction procedure is highly effective.

  • Neutralize the Catalyst: After the reaction is complete, cool the mixture and cautiously neutralize the sulfuric acid catalyst with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Add the base slowly until effervescence ceases. This will deprotonate any remaining carboxylic acid, converting it into its water-soluble sodium salt.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane.

    • The desired ester (neutral) will move into the organic layer .

    • The sodium salt of the unreacted carboxylic acid will remain in the aqueous layer [2].

    • The protonated pyridine nitrogen of the ester might require the aqueous layer to be sufficiently basic to ensure the ester is not also protonated and drawn into the water layer. A final wash with dilute base is advisable.

  • Wash and Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Final Purification: After filtration and solvent evaporation, the crude ester can be purified further by distillation under reduced pressure or by silica gel column chromatography if non-volatile impurities are present[2].

The following diagram provides a decision tree for troubleshooting low esterification yield.

G cluster_yes cluster_no start Low Yield of Ethyl 3-methylpyridine-2-carboxylate q1 Is starting carboxylic acid still present (check TLC)? start->q1 ans1_yes Reaction is incomplete or equilibrium not shifted. q1->ans1_yes Yes ans1_no Reaction complete, but product lost during workup or side reactions occurred. q1->ans1_no No sol1 Increase reaction time. Increase reflux temperature. Use large excess of ethanol. ans1_yes->sol1 sol2 Actively remove water using a Dean-Stark apparatus. ans1_yes->sol2 q2 Was the workup pH carefully controlled? ans1_no->q2 sol3 Re-evaluate workup. Ensure sufficient neutralization with NaHCO3 before extraction. q2->sol3 No sol4 Product may be hydrolyzed back during workup. Work quickly and keep solutions cool. q2->sol4 Yes

Caption: Troubleshooting workflow for low esterification yield.

References

  • Pipzine Chemicals. (n.d.). Ethyl Pyridine-3-Carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of Ethyl 3-methylpyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pyridine derivative. Here, we will dissect common purification hurdles, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the purity and yield of your target compound. Our approach is grounded in fundamental chemical principles to empower you with the expertise to not only solve immediate purification issues but also to proactively design more robust purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Ethyl 3-methylpyridine-2-carboxylate?

A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, for typical esterification reactions starting from 3-methylpyridine-2-carboxylic acid and ethanol, you should anticipate the following:

  • Unreacted Starting Materials: Residual 3-methylpyridine-2-carboxylic acid and ethanol are common.

  • By-products from Side Reactions: This can include small amounts of other esters if alternative alcohols are present, as well as potential polymerization products, especially if the reaction is conducted at high temperatures for extended periods.[1]

  • Residual Catalyst: If an acid catalyst such as sulfuric acid is used, it will be present in the crude mixture.[2]

  • Solvent Residues: Any solvents used in the reaction or initial work-up may be present.

Q2: My purified Ethyl 3-methylpyridine-2-carboxylate is discolored. What could be the cause and how can I fix it?

A2: Discoloration, often appearing as a yellow or brownish tint, is typically due to the presence of minor, highly conjugated impurities or degradation products. Purification via distillation or column chromatography is generally effective at removing these colored species.[3] If the discoloration persists, treatment of a solution of the crude product with activated carbon before filtration and subsequent purification can be effective.

Q3: Is Ethyl 3-methylpyridine-2-carboxylate prone to hydrolysis?

A3: Yes, like most esters, Ethyl 3-methylpyridine-2-carboxylate can undergo hydrolysis back to 3-methylpyridine-2-carboxylic acid and ethanol. This is particularly a risk under either acidic or basic aqueous conditions, especially at elevated temperatures.[2][4] During work-up, it is crucial to minimize contact time with aqueous acidic or basic solutions. If an acid catalyst is used in the synthesis, it should be neutralized carefully, preferably at low temperatures.[2]

Q4: What are the general stability considerations for this compound?

Troubleshooting Guide

This section provides a problem-solution framework for common issues encountered during the purification of Ethyl 3-methylpyridine-2-carboxylate.

Issue 1: Low Purity After Aqueous Work-up
  • Symptom: NMR or GC-MS analysis of your product after extraction shows significant amounts of 3-methylpyridine-2-carboxylic acid.

  • Root Cause: Incomplete removal of the acidic starting material or hydrolysis of the ester during the work-up.

  • Troubleshooting Steps:

    • Acid-Base Wash Optimization: Wash the organic layer containing your crude product with a mild base to remove the acidic starting material. A saturated aqueous solution of sodium bicarbonate is a good first choice. Avoid strong bases like sodium hydroxide, which can promote ester hydrolysis.

    • Temperature Control: Perform all aqueous washes with cold solutions to minimize the rate of hydrolysis.[2]

    • Brine Wash: After the base wash, wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and water-soluble impurities.

Issue 2: Difficulty in Removing Impurities by Distillation
  • Symptom: Co-distillation of impurities with the desired product, resulting in low purity.

  • Root Cause: The boiling points of the impurities are too close to that of Ethyl 3-methylpyridine-2-carboxylate.

  • Troubleshooting Steps:

    • Fractional Distillation: Employ a fractional distillation column (e.g., a Vigreux or packed column) to improve separation efficiency.

    • Vacuum Optimization: Carefully control the vacuum pressure to maximize the boiling point difference between your product and the impurities.

    • Pre-distillation Purification: Consider a preliminary purification step, such as an acid-base wash or a quick filtration through a plug of silica gel, to remove baseline impurities before distillation.

Issue 3: Product Oiling Out During Crystallization
  • Symptom: The compound separates as an oil rather than forming crystals from the crystallization solvent.

  • Root Cause: The compound is too soluble in the chosen solvent, or the solution is supersaturated too quickly. The presence of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Solvent System Screening: Experiment with different solvent systems. A good starting point for pyridine carboxylic acid derivatives is a mixture of a polar solvent in which the compound is soluble (like ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane).[5]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator. Rapid cooling often leads to oiling out.

    • Seeding: Introduce a seed crystal of the pure compound to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is highly effective for removing both polar and non-polar impurities.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point.[6][7]

    • Solvent Gradient: Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane) to elute your product.

  • Step-by-Step Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude Ethyl 3-methylpyridine-2-carboxylate in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Load the sample onto the top of the silica gel bed.

    • Begin elution with the low-polarity solvent mixture, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Gradually increase the polarity of the eluent to elute the product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Vacuum Distillation

This is a suitable method for large-scale purification if the impurities have sufficiently different boiling points.

  • Apparatus: A distillation setup equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column if necessary.

  • Step-by-Step Procedure:

    • Place the crude product in a round-bottom flask with a stir bar.

    • Assemble the distillation apparatus, ensuring all joints are well-sealed.

    • Slowly and carefully apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect the fractions that distill over at the expected boiling point range for your product under the applied vacuum. The boiling point of the related Ethyl 2-methylpyridine-3-carboxylate is 126-127 °C at 24 mmHg, which can serve as an initial estimate.[8]

    • Monitor the purity of the collected fractions.

Protocol 3: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethyl acetate and hexane is a promising starting point.[5]

  • Step-by-Step Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).

    • If the solution is colored, you can add a small amount of activated carbon and heat for a short period.

    • Hot-filter the solution to remove any insoluble impurities (and activated carbon if used).

    • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield of crystals.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Purification MethodKey ParametersAdvantagesDisadvantages
Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate GradientHigh resolution for separating closely related impurities.Can be time-consuming and requires significant solvent volumes.
Vacuum Distillation Pressure: 1-25 mmHg (typical); Temperature: Dependent on pressure.Suitable for large quantities; effective for removing non-volatile or very volatile impurities.Requires a significant boiling point difference between the product and impurities; potential for thermal degradation.
Recrystallization Solvent System: e.g., Ethyl Acetate/HexaneCan yield very high purity product; relatively simple and cost-effective.Finding a suitable solvent can be challenging; potential for product loss in the mother liquor.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Ethyl 3-methylpyridine-2-carboxylate Workup Aqueous Work-up (Mild Base Wash) Crude->Workup Distillation Vacuum Distillation Workup->Distillation For large scale or volatile impurities Chromatography Column Chromatography Workup->Chromatography For complex mixtures Recrystallization Recrystallization Distillation->Recrystallization Final polishing Pure Pure Product Distillation->Pure Chromatography->Recrystallization Final polishing Chromatography->Pure Recrystallization->Pure Troubleshooting Start Purification Issue Identified LowPurity Low Purity after Work-up Start->LowPurity DistillationIssue Co-distillation of Impurities Start->DistillationIssue CrystallizationIssue Oiling Out during Crystallization Start->CrystallizationIssue Solution1 Optimize Acid-Base Wash Control Temperature LowPurity->Solution1 Solution2 Use Fractional Distillation Optimize Vacuum DistillationIssue->Solution2 Solution3 Screen Solvent Systems Ensure Slow Cooling Use Seeding/Scratching CrystallizationIssue->Solution3

References

Technical Support Center: Synthesis of Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-methylpyridine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting advice in a direct question-and-answer format.

The synthesis is typically approached as a two-stage process: first, the hydrolysis of a nitrile precursor to form 3-methylpyridine-2-carboxylic acid, followed by the esterification of this acid to yield the final product. This guide is structured to address potential failures at each of these critical stages.

Part 1: Synthesis of 3-Methylpyridine-2-carboxylic Acid (Precursor)

The most common and accessible route to the carboxylic acid precursor is the acid-catalyzed hydrolysis of 2-cyano-3-methylpyridine. This step, while straightforward in principle, is sensitive to reaction conditions which can impact yield and purity.

Hydrolysis Troubleshooting FAQs

Q1: My hydrolysis reaction has stalled or is giving a very low yield. What are the likely causes?

A1: A stalled or low-yielding hydrolysis of 2-cyano-3-methylpyridine is almost always linked to issues with acid concentration or temperature.

  • Insufficient Acid Concentration: The hydrolysis of the nitrile group to a carboxylic acid requires harsh acidic conditions. A protocol using 90% sulfuric acid is effective because it provides a high concentration of hydronium ions to facilitate the reaction.[1][2] Using a lower concentration of acid will dramatically slow down the reaction rate.

  • Inadequate Temperature: This reaction has a significant activation energy. Temperatures around 120°C are typically required to drive the reaction to completion in a reasonable timeframe (e.g., 2 hours).[1][2] Operating at lower temperatures will result in an incomplete conversion. Ensure your heating mantle and thermometer are calibrated and providing accurate, consistent heat.

  • Reaction Time: While 2 hours at 120°C is a good benchmark, complex reaction mixtures or suboptimal conditions may require longer heating. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

Q2: After quenching and neutralization, I am struggling to extract my product. Why is my extraction inefficient?

A2: 3-Methylpyridine-2-carboxylic acid is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups. This can complicate extractions.

  • Incorrect pH: The key to successful extraction is adjusting the pH of the aqueous solution to the isoelectric point of the molecule, where it has minimum solubility in water. For picolinic acids, this is typically in the pH range of 3-4.[2] If the pH is too low (<2), the pyridine nitrogen will be protonated, forming a cationic salt that is highly water-soluble. If the pH is too high (>5), the carboxylic acid will be deprotonated, forming an anionic carboxylate salt that is also water-soluble. Carefully adjust the pH with a base like sodium carbonate until you are in the optimal range of ~3.

  • Choice of Solvent: While chloroform is a cited solvent for extraction, ethyl acetate is also an excellent choice and is less toxic.[2] Multiple extractions (e.g., 3-4 times) with fresh solvent will be necessary to recover the majority of the product from the aqueous layer.

Recommended Protocol: Hydrolysis of 2-Cyano-3-methylpyridine

This protocol is synthesized from established literature procedures.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add 2.00 g (16.9 mmol) of 2-cyano-3-methylpyridine to 20 mL of 90% sulfuric acid.

  • Heating: Heat the resulting solution with stirring to 120°C for 2 hours.

  • Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature in an ice bath. Caution: This is an exothermic process. Slowly and carefully pour the reaction mixture over crushed ice.

  • pH Adjustment: Slowly add a saturated solution of sodium carbonate to the cooled aqueous mixture with vigorous stirring until the pH reaches approximately 3. This should be done in a fume hood as CO₂ will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-methylpyridine-2-carboxylic acid. The product can be further purified by recrystallization from an ethyl acetate/hexane mixture.[2]

Part 2: Fischer Esterification to Ethyl 3-methylpyridine-2-carboxylate

The conversion of the carboxylic acid to its ethyl ester is an equilibrium-controlled reaction known as the Fischer Esterification.[3] Success hinges on pushing this equilibrium towards the product.

Esterification Troubleshooting Workflow

G start Esterification Failure (Low Yield / No Product) check_reagents Are reagents (acid, ethanol) pure and anhydrous? start->check_reagents reagents_no Water inhibits catalyst and pushes equilibrium left. Solution: Use absolute ethanol and fresh acid catalyst. check_reagents->reagents_no No reagents_yes Reagents are of high quality. check_reagents->reagents_yes Yes check_equilibrium How are you driving the equilibrium? equilibrium_passive Using stoichiometric amounts of alcohol. check_equilibrium->equilibrium_passive Passive equilibrium_active Using large excess of alcohol or water removal. check_equilibrium->equilibrium_active Active check_workup Are you having purification issues? workup_yes Product is difficult to isolate after workup. check_workup->workup_yes Yes workup_no Workup is not the issue. check_workup->workup_no No reagents_yes->check_equilibrium passive_solution This is insufficient. Equilibrium constant is low. Solution: Use ethanol as the solvent (large excess) OR use a Dean-Stark trap with toluene. equilibrium_passive->passive_solution equilibrium_active->check_workup workup_issue Problem: Product is a base; it forms a non-volatile salt with the H₂SO₄ catalyst, preventing extraction. Solution: Avoid aqueous workup. Distill the product directly from the reaction mixture under vacuum. workup_yes->workup_issue

Caption: Troubleshooting decision tree for Fischer esterification failures.

Esterification Troubleshooting FAQs

Q1: My esterification yield is poor, and I recover mostly starting material. Why?

A1: This is the most common failure mode and is a direct consequence of the reaction equilibrium. The Fischer esterification is a reversible process, and steps must be taken to favor the product.[4]

  • Le Châtelier's Principle: To shift the equilibrium to the right, you must either add a large excess of a reactant or remove a product as it is formed.

    • Excess Alcohol: The simplest and most common method is to use absolute ethanol as the reaction solvent. Using a 10-fold excess or more can dramatically increase the yield.[4]

    • Water Removal: Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials. Using anhydrous reagents and a drying tube is essential. For maximum efficiency, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water as it forms.[3][4]

  • Catalyst Activity: The acid catalyst (typically concentrated H₂SO₄ or p-TsOH) is crucial. It protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.[4] Ensure you are using a sufficient catalytic amount (typically 5 mol%) of a fresh, potent acid.

Q2: I can't seem to separate my product. After neutralization and extraction, I get an emulsion or recover nothing from the organic layer.

A2: This is a specific and critical problem when esterifying pyridine carboxylic acids. The nitrogen atom in the pyridine ring of your product is basic. In the presence of the strong acid catalyst (like H₂SO₄), it forms a stable, non-volatile ammonium salt.[5] This salt is often soluble in the aqueous layer or can cause emulsions during workup, leading to significant product loss.

The most effective solution is to avoid a traditional aqueous workup . A patented process for pyridine esters recommends distilling the product directly from the reaction mixture under reduced pressure.[5] After the reaction is complete, the excess ethanol can be removed by simple distillation, and the final product can be purified by vacuum distillation.

Q3: How do I know if my distillation is working? What are the physical properties of the product?

Q4: What are the expected NMR signals to confirm my product has formed?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the best way to confirm the conversion. You should look for two key changes from the spectrum of the starting material, 3-methylpyridine-2-carboxylic acid.

GroupStarting Acid (3-Methylpicolinic Acid)Product (Ethyl 3-methylpyridine-2-carboxylate)Rationale
-OH Proton Broad singlet, ~10-13 ppmSignal disappearsThe acidic proton is lost upon ester formation.
Ethyl Group Not presentQuartet, ~4.4 ppm (2H, -OCH₂-)Appearance of the methylene protons adjacent to the ester oxygen.
Not presentTriplet, ~1.4 ppm (3H, -CH₃)Appearance of the terminal methyl protons of the ethyl group.
Pyridine-CH₃ Singlet, ~2.5 ppmSinglet, ~2.5 ppmThis signal should remain largely unchanged.
Pyridine Ring Aromatic signals, ~7.3-8.5 ppmAromatic signals, ~7.3-8.5 ppmMinor shifts may occur, but the pattern will be similar.

Note: Exact chemical shifts (ppm) are estimates and can vary based on solvent and instrument.

Overall Synthetic Pathway

Caption: Two-step synthesis of Ethyl 3-methylpyridine-2-carboxylate.

Recommended Protocol: Fischer Esterification

This protocol incorporates best practices to maximize yield and simplify purification.[3][4][5]

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-methylpyridine-2-carboxylic acid (1.0 eq). Add absolute ethanol (at least 10 eq., serving as the solvent) and a magnetic stir bar.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.05 eq.).

  • Reflux: Equip the flask with a reflux condenser and a drying tube. Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool. Arrange for simple distillation and remove the excess ethanol.

  • Product Purification: Switch to a vacuum distillation setup. The product, Ethyl 3-methylpyridine-2-carboxylate, should be collected as a colorless liquid. (Target B.P. ~126-127 °C at 24 mmHg).

By understanding the key chemical principles at play—nitrile hydrolysis, reaction equilibrium, and the unique acid-base properties of the pyridine core—researchers can effectively troubleshoot and optimize the synthesis of Ethyl 3-methylpyridine-2-carboxylate.

References

preventing byproduct formation in Ethyl 3-methylpyridine-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed protocols and the scientific reasoning behind them.

Question 1: My reaction is producing a significant amount of 3-methylpyridine-2-carboxylic acid. How can I prevent this hydrolysis?

Answer:

The formation of 3-methylpyridine-2-carboxylic acid is a classic sign of ester hydrolysis. This is often caused by the presence of water in the reaction mixture, especially under acidic or basic conditions. Here’s a systematic approach to mitigate this issue:

Core Principle: The ester functional group in Ethyl 3-methylpyridine-2-carboxylate is susceptible to cleavage by water. The key is to maintain anhydrous (dry) conditions throughout the reaction.

Step-by-Step Protocol to Minimize Hydrolysis:

  • Solvent and Reagent Purity:

    • Action: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF, Dioxane, and Toluene should be dried over appropriate drying agents (e.g., sodium/benzophenone ketyl for THF and Dioxane, calcium hydride for Toluene) and distilled immediately before use.

    • Rationale: Many organic solvents are hygroscopic and will absorb atmospheric moisture over time. Using rigorously dried solvents is the first line of defense against unwanted hydrolysis.

  • Inert Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves using a Schlenk line or a glovebox.

    • Rationale: An inert atmosphere prevents atmospheric moisture from entering the reaction vessel.

  • Drying of Glassware:

    • Action: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.

    • Rationale: Residual moisture on the surface of the glassware can be a significant source of water contamination.

  • pH Control:

    • Action: If your reaction conditions are not pH-sensitive, consider running the reaction under neutral conditions. If acidic or basic conditions are required, use non-aqueous sources. For example, use sodium ethoxide in ethanol instead of aqueous sodium hydroxide for base-catalyzed reactions.

    • Rationale: Both acid and base can catalyze the hydrolysis of the ester.[1]

Visualizing the Hydrolysis Prevention Workflow:

G cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup cluster_outcome Desired Outcome Dry_Glassware Oven-Dry Glassware (>100°C) Assemble_Hot Assemble Glassware Hot & Cool Under Inert Gas Dry_Glassware->Assemble_Hot Anhydrous_Solvents Use Anhydrous Solvents Add_Reagents Add Reagents via Syringe/Cannula Anhydrous_Solvents->Add_Reagents Inert_Atmosphere Prepare Inert Atmosphere (N2/Ar) Inert_Atmosphere->Assemble_Hot Assemble_Hot->Add_Reagents Run_Reaction Run Reaction Under Positive Pressure Add_Reagents->Run_Reaction Minimized_Hydrolysis Minimized Hydrolysis Run_Reaction->Minimized_Hydrolysis

Caption: Workflow for preventing ester hydrolysis.

Question 2: I am observing the formation of 3-methylpyridine as a byproduct. What is causing this decarboxylation and how can I stop it?

Answer:

The presence of 3-methylpyridine indicates that the carboxylate group is being lost from your starting material or the hydrolyzed byproduct, 3-methylpyridine-2-carboxylic acid. This decarboxylation is typically promoted by heat and can be catalyzed by acid or trace metals.

Core Principle: Pyridine-2-carboxylic acids are susceptible to decarboxylation, a reaction that is often thermally driven.[2][3][4][5] The electron-withdrawing nature of the pyridine nitrogen facilitates this process.

Strategies to Prevent Decarboxylation:

StrategyActionRationale
Temperature Control Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Decarboxylation is often a high-activation energy process. Lowering the temperature will disproportionately slow down this side reaction compared to your desired transformation.
pH Management Avoid strongly acidic conditions if possible. If an acid is necessary, use the mildest effective acid at the lowest required concentration.While some pyridinecarboxylic acids decarboxylate via a zwitterionic intermediate, strongly acidic conditions can also promote the reaction.[2][4]
Metal Contamination Use high-purity reagents and consider using metal scavengers if you suspect contamination from previous steps or reagents.Certain transition metals can catalyze decarboxylation reactions.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, increase the likelihood of byproduct formation.

Visualizing the Decarboxylation Mechanism:

G cluster_mech Proposed Decarboxylation Pathway Start 3-Methylpyridine-2-carboxylic Acid Zwitterion Zwitterionic Intermediate Start->Zwitterion Protonation Ylide Ylide Intermediate Zwitterion->Ylide - H+ Product 3-Methylpyridine + CO2 Ylide->Product Decarboxylation

Caption: A simplified mechanism for the decarboxylation of 3-methylpyridine-2-carboxylic acid.

Question 3: My reaction is yielding a complex mixture, and I suspect self-condensation. Is this common and what can I do?

Answer:

Self-condensation, while less common than hydrolysis or decarboxylation for this specific molecule, can occur under certain conditions, particularly in the presence of strong bases. This would involve the enolization of one molecule of the ester, which then attacks the carbonyl group of a second molecule.

Core Principle: Strong bases can deprotonate the methyl group on the pyridine ring, creating a nucleophile that can react with another molecule of the ester. This is a type of Claisen condensation.

Mitigation Strategies for Self-Condensation:

  • Choice of Base:

    • Action: If a base is required, use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS).

    • Rationale: These bases are strong enough to deprotonate many substrates but are too bulky to act as nucleophiles themselves, reducing the chance of unwanted side reactions.[6]

  • Temperature Control:

    • Action: Add the base slowly at a low temperature (e.g., -78 °C).

    • Rationale: The formation of the enolate is typically very fast at low temperatures. Maintaining a low temperature can prevent the enolate from immediately reacting with another ester molecule before your desired electrophile is introduced.

  • Order of Addition:

    • Action: If your reaction involves an electrophile, add the base to the ester first to pre-form the enolate, and then add the electrophile.

    • Rationale: This ensures that the enolate preferentially reacts with the intended electrophile rather than another molecule of the starting ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial Ethyl 3-methylpyridine-2-carboxylate?

A1: Common impurities can include unreacted starting materials from its synthesis, such as 3-methylpyridine-2-carboxylic acid and ethanol.[7] Other potential impurities are isomers (e.g., ethyl 5-methylpyridine-2-carboxylate) and small amounts of polymerized material. It is always advisable to check the purity of the starting material by NMR or GC-MS before use.

Q2: Can I purify my product from these byproducts?

A2: Yes.

  • For 3-methylpyridine-2-carboxylic acid (acidic impurity): A simple acid-base extraction is effective. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic byproduct will be deprotonated and move to the aqueous layer.[7]

  • For 3-methylpyridine (basic impurity): A wash with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic impurity, moving it to the aqueous layer.

  • For other organic byproducts: Column chromatography on silica gel is generally the most effective method for separating byproducts with similar polarities.

Q3: Are there alternative synthetic routes to related compounds that avoid these issues?

A3: Yes, for instance, multi-component reactions or palladium-catalyzed cross-coupling reactions can offer alternative pathways to substituted pyridines.[8][9] These methods can sometimes provide higher selectivity and avoid harsh conditions that lead to byproduct formation. For example, some modern methods utilize pyridine-N-oxides as precursors, which can offer different reactivity and selectivity profiles.[9]

Q4: How does the position of the methyl group influence the reactivity and byproduct formation?

A4: The 3-methyl group has a modest electron-donating effect on the pyridine ring. More importantly, its position adjacent to the ester at the 2-position creates some steric hindrance. This can influence the rate of nucleophilic attack at the carbonyl carbon. The primary electronic influence on decarboxylation, however, comes from the ring nitrogen's proximity to the carboxyl group.[4]

References

Technical Support Center: Work-up Procedures for Ethyl 3-methylpyridine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 3-methylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and purification stages of this important pyridine derivative. The following sections offer detailed protocols, troubleshooting advice in a question-and-answer format, and explanations of the chemical principles behind each step to ensure the successful isolation of your target compound with high purity and yield.

I. Overview of the Work-up Strategy

The synthesis of Ethyl 3-methylpyridine-2-carboxylate, often prepared via Fischer esterification of 3-methylpyridine-2-carboxylic acid or other synthetic routes, typically concludes with a reaction mixture containing the desired ester, unreacted starting materials, acid or base catalysts, and potential side-products. The primary goal of the work-up is to neutralize the reaction mixture, remove water-soluble impurities, and isolate the crude product for subsequent purification.

A general workflow for the work-up and purification is depicted below:

Workup_Workflow cluster_0 Reaction Quenching & Neutralization cluster_1 Extraction cluster_2 Isolation & Purification Reaction_Mixture Crude Reaction Mixture Quench Quench with Water/Ice Reaction_Mixture->Quench Cooling Neutralize Neutralize with Base (e.g., NaHCO₃, Na₂CO₃) Quench->Neutralize pH Adjustment Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate, DCM) Neutralize->Extraction Phase Separation Wash_Brine Wash with Brine Extraction->Wash_Brine Remove Water Dry_Organic Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Wash_Brine->Dry_Organic Final Drying Concentrate Solvent Removal (Rotary Evaporation) Dry_Organic->Concentrate Isolate Crude Purification Purification Concentrate->Purification Choose Method Pure_Product Pure Ethyl 3-methylpyridine- 2-carboxylate Purification->Pure_Product

Caption: General workflow for the work-up and purification of Ethyl 3-methylpyridine-2-carboxylate.

II. Detailed Experimental Protocol: A Standard Work-up Procedure

This protocol is a synthesized "best-practice" procedure based on common work-up techniques for pyridine carboxylic acids and their esters.[1][2] It is crucial to monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to ensure completion before initiating the work-up.

Materials and Reagents:

  • Crude reaction mixture

  • Deionized water (chilled)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Step-by-Step Procedure:

  • Quenching and Neutralization:

    • Once the reaction is complete, cool the reaction vessel to room temperature and then to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing chilled deionized water. This step is crucial for dissipating any heat generated and diluting the reaction mixture.

    • Transfer the aqueous mixture to a separatory funnel.

    • Carefully add a saturated solution of sodium bicarbonate or sodium carbonate dropwise with gentle swirling. Caution: This will cause effervescence (CO₂ evolution) if the reaction was performed under acidic conditions. Vent the separatory funnel frequently to release the pressure. Continue adding the base until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[2][3]

  • Extraction:

    • Add a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, to the separatory funnel.[4] The volume of the organic solvent should be roughly equal to the volume of the aqueous layer.

    • Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.

    • Allow the layers to separate completely. The organic layer containing the product will typically be the top layer if using ethyl acetate and the bottom layer with dichloromethane.

    • Drain the aqueous layer and collect the organic layer.

    • Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of the organic solvent to maximize the recovery of the product.[3]

    • Combine all the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layers with brine.[5] This helps to remove any remaining water and some water-soluble impurities from the organic phase.[6]

    • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to the organic solution.[1][2] Swirl the flask and let it stand for 10-15 minutes. The solution should become clear, and the drying agent should move freely when swirled.

    • Filter the solution to remove the drying agent, collecting the filtrate in a round-bottom flask.

  • Isolation of Crude Product:

    • Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude Ethyl 3-methylpyridine-2-carboxylate.

III. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the work-up and purification of Ethyl 3-methylpyridine-2-carboxylate.

Q1: I've formed a persistent emulsion during the extraction. How can I break it?

A1: Emulsion formation is a common problem, especially when dealing with basic pyridine compounds. Here are several strategies to resolve this issue:

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate.

  • Brine Addition: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.[7]

  • Gentle Swirling: Gently swirl the contents of the separatory funnel instead of vigorous shaking.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool.[7]

Q2: My final product is a dark oil, and the yield is low. What could have gone wrong?

A2: A dark, oily product and low yield can stem from several factors:

  • Incomplete Reaction: Ensure the initial reaction has gone to completion before starting the work-up. Unreacted starting materials can complicate purification.

  • Harsh Neutralization: Over-addition of a strong base or performing the neutralization at an elevated temperature can lead to hydrolysis of the ester back to the carboxylic acid, which would then be lost to the aqueous layer during extraction.

  • Product Degradation: Pyridine derivatives can be sensitive to prolonged exposure to strong acids or bases, or high temperatures. Ensure the work-up is performed promptly and without excessive heating.

  • Inefficient Extraction: Ensure you have performed multiple extractions with the organic solvent to maximize product recovery. Also, confirm the pH of the aqueous layer is indeed neutral or slightly basic to ensure the ester is not protonated and thus more water-soluble.

Q3: How do I remove unreacted 3-methylpyridine-2-carboxylic acid from my product?

A3: If your crude product is contaminated with the starting carboxylic acid, a basic wash is effective:

  • Dissolve the crude product in your extraction solvent (e.g., ethyl acetate).

  • Wash the organic solution with a dilute solution of a weak base like sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer.

  • Separate the layers and proceed with the standard washing and drying steps for the organic layer.

Q4: What are the best methods for purifying the crude Ethyl 3-methylpyridine-2-carboxylate?

A4: The choice of purification method depends on the nature of the impurities and the desired final purity.

Purification MethodWhen to UseTypical Solvents/Conditions
Distillation For liquid products with boiling points that are significantly different from impurities.Under reduced pressure to avoid decomposition at high temperatures.
Recrystallization If the product is a solid or can be induced to crystallize.A common solvent pair is ethyl acetate-hexane.[1] The product should be soluble in the hot solvent and insoluble in the cold solvent.
Silica Gel Column Chromatography For removing impurities with different polarities.A common eluent system is a gradient of ethyl acetate in hexane.[5][8] For pyridine compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing on the silica gel.

Q5: My compound is streaking on the TLC plate during chromatography. What should I do?

A5: Streaking, or tailing, of pyridine compounds on silica gel TLC plates is a common issue due to the interaction of the basic nitrogen atom with the acidic silica gel.

  • Add a Basic Modifier: Add a small amount of triethylamine (Et₃N) or ammonia in methanol to your developing solvent system. This will neutralize the acidic sites on the silica, leading to sharper spots and better separation.

IV. Visualization of Troubleshooting Logic

Troubleshooting_Logic Start Problem Encountered During Work-up Emulsion Persistent Emulsion? Start->Emulsion Break_Emulsion Add Brine or Filter through Celite Emulsion->Break_Emulsion Yes Low_Yield_Dark_Oil Low Yield/ Dark Oily Product? Emulsion->Low_Yield_Dark_Oil No Break_Emulsion->Low_Yield_Dark_Oil Check_Reaction Verify Reaction Completion & Gentle Neutralization Low_Yield_Dark_Oil->Check_Reaction Yes Acid_Contamination Acid Contamination? Low_Yield_Dark_Oil->Acid_Contamination No Check_Reaction->Acid_Contamination Base_Wash Perform Basic Wash (e.g., NaHCO₃) Acid_Contamination->Base_Wash Yes Tailing_TLC Tailing on TLC? Acid_Contamination->Tailing_TLC No Base_Wash->Tailing_TLC Add_Base_Eluent Add Et₃N to Eluent Tailing_TLC->Add_Base_Eluent Yes Successful_Workup Proceed to Purification Tailing_TLC->Successful_Workup No Add_Base_Eluent->Successful_Workup

Caption: Decision tree for troubleshooting common work-up issues.

V. References

  • Frank, R. L., Pilgrim, F. J., & Riener, E. F. (n.d.). 5-ethyl-2-methylpyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I [Video]. YouTube. Retrieved from [Link]

  • Chem Survival. (2012, February 29). 9. Reaction Work-up- Purify, Isolate Product.mov [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

  • Semantic Scholar. (2022, July 12). Visible Light-Driven Reductive Azaarylation of Coumarin-3- carboxylic Acids. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. Eureka. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Synthesis of Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 3-methylpyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during this synthesis, with a particular focus on the critical role of solvents.

Introduction

The synthesis of Ethyl 3-methylpyridine-2-carboxylate, a valuable building block in medicinal chemistry, is often approached via a modified Hantzsch-type synthesis. The choice of solvent in this multi-component reaction is not merely a medium for the reactants but a crucial parameter that profoundly influences reaction kinetics, yield, purity, and the formation of side products. This guide provides a comprehensive resource to navigate and optimize the solvent-mediated aspects of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 3-methylpyridine-2-carboxylate where solvent choice is critical?

A1: A common and effective method is a variation of the Hantzsch pyridine synthesis. This involves the condensation of an enamine, an α,β-unsaturated carbonyl compound, and a nitrogen source. The solvent plays a pivotal role in mediating the various steps of this reaction cascade.

Q2: How does solvent polarity impact the Hantzsch synthesis?

A2: Solvent polarity can significantly affect the rates of the individual steps in the Hantzsch synthesis, which includes a Knoevenagel condensation and a Michael addition.[1] Polar protic solvents, like ethanol, can facilitate proton transfer steps, while polar aprotic solvents, such as DMSO, may favor different reaction pathways or alter the regioselectivity of certain reactions.[2] Less polar solvents like toluene may be used, but the solubility of inorganic reagents can be a limiting factor.[3]

Q3: Are there "green" or more environmentally friendly solvent alternatives to traditional organic solvents?

A3: Yes, there is a growing trend towards using greener solvents. For Hantzsch-type reactions, water, glycerol, and polyethylene glycol (PEG) have been successfully employed.[1][4] In some cases, solvent-free conditions using a solid support or catalyst have also proven to be highly effective.[5]

Q4: Can the solvent influence the final purification of Ethyl 3-methylpyridine-2-carboxylate?

A4: Absolutely. The choice of reaction solvent will dictate the initial work-up procedure. For instance, if a water-miscible solvent like ethanol is used, an aqueous work-up will be required to remove it. The solubility of the product and byproducts in the reaction solvent will also influence the efficiency of extraction and the choice of solvent system for chromatography or recrystallization.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Inefficient Reaction Conditions: Traditional refluxing in ethanol can be slow and lead to incomplete conversion.[3] 2. Poor Solubility of Reagents: In less polar solvents, reactants like ammonium acetate may not fully dissolve. 3. Side Reactions: The formation of byproducts consumes starting materials.1. Solvent and Catalyst Optimization: Consider using isopropanol, which can facilitate easier crystallization of the product.[6] Alternatively, explore the use of aqueous micelles with a catalyst like p-toluenesulfonic acid (PTSA) and ultrasonic irradiation, which has been shown to significantly improve yields.[7] 2. Use of Co-solvents: If using a less polar solvent, the addition of a polar co-solvent can improve reagent solubility. 3. Temperature Control: Carefully control the reaction temperature to minimize the formation of degradation products.
Formation of Impurities/Side Products 1. Self-condensation of Reactants: Particularly the β-ketoester, can occur in the presence of a base. 2. Formation of a Substituted Pyran: Under certain conditions, an alternative cyclization can lead to a pyran derivative instead of the desired dihydropyridine intermediate.[6]1. Order of Addition: Consider a stepwise approach where the enamine or the Knoevenagel condensation product is pre-formed before the final cyclization. 2. Solvent Choice: The solvent can influence the reaction pathway. A systematic screening of solvents with varying polarities (e.g., ethanol, isopropanol, DMSO, toluene) is recommended to identify conditions that favor the desired product.[2][6]
Difficult Product Isolation 1. Product is an Oil: The dihydropyridine intermediate or the final product may not crystallize easily from the reaction mixture. 2. Emulsion during Work-up: This is common when using certain solvent combinations for extraction.1. Purification by Chromatography: If crystallization is unsuccessful, column chromatography using a silica gel stationary phase and a solvent system like ethyl acetate/hexane is a reliable method.[8] 2. Breaking Emulsions: During aqueous work-up, the addition of brine or passing the mixture through a pad of celite can help to break emulsions.
Incomplete Oxidation of Dihydropyridine Intermediate 1. Ineffective Oxidizing Agent: The chosen oxidizing agent may not be potent enough for the specific substrate. 2. Insufficient Reaction Time or Temperature: The oxidation step may require more forcing conditions.1. Choice of Oxidant: Common and effective oxidizing agents include nitric acid or potassium ferrocyanide.[1] For milder conditions, iodine in refluxing methanol can be used.[7] 2. Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the dihydropyridine intermediate and the formation of the final pyridine product.

Experimental Protocols

Protocol 1: Hantzsch-type Synthesis of Ethyl 3-methylpyridine-2-carboxylate in Isopropanol

This protocol is adapted from established procedures for similar Hantzsch syntheses.[6]

Materials:

  • Ethyl 2-butenoate

  • Ethyl 3-aminocrotonate

  • Ammonium acetate

  • Isopropanol

  • Nitric acid (for oxidation)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-butenoate (1 equivalent) and ethyl 3-aminocrotonate (1 equivalent) in isopropanol.

  • Add ammonium acetate (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the formation of the dihydropyridine intermediate is complete, cool the reaction mixture to room temperature.

  • Slowly add nitric acid (1.2 equivalents) to the cooled mixture to facilitate the oxidation to the pyridine ring.

  • After the oxidation is complete (as monitored by TLC), neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude Ethyl 3-methylpyridine-2-carboxylate

  • Silica gel (60-120 mesh)

  • Ethyl acetate

  • Hexane

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexane).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 3-methylpyridine-2-carboxylate.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Reactants Ethyl 2-butenoate Ethyl 3-aminocrotonate Ammonium Acetate Condensation Condensation & Cyclization (Reflux) Reactants->Condensation Solvent Isopropanol Solvent->Condensation Oxidation Oxidation (e.g., Nitric Acid) Condensation->Oxidation Neutralization Neutralization (aq. NaHCO3) Oxidation->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Ethyl 3-methylpyridine-2-carboxylate Purification->Product

Caption: Experimental workflow for the synthesis and purification of Ethyl 3-methylpyridine-2-carboxylate.

Troubleshooting_Logic cluster_solvent Solvent-Related Issues cluster_reaction_cond Reaction Condition Issues cluster_oxidation Oxidation Issues Start Low Yield or Impure Product Solvent_Check Is the reaction in a traditional solvent (e.g., ethanol)? Start->Solvent_Check Reaction_Check Are side products (e.g., pyrans) observed? Start->Reaction_Check Oxidation_Check Is the dihydropyridine intermediate still present? Start->Oxidation_Check Solvent_Action Consider alternative solvents: - Isopropanol for better crystallization - Aqueous micelles + catalyst for higher yield - Solvent-free conditions Solvent_Check->Solvent_Action Yes Reaction_Action - Optimize temperature - Change order of reagent addition (pre-form intermediates) Reaction_Check->Reaction_Action Yes Oxidation_Action - Use a stronger/different oxidant (e.g., HNO3, I2/MeOH) - Increase reaction time/temperature Oxidation_Check->Oxidation_Action Yes

Caption: Troubleshooting logic for the synthesis of Ethyl 3-methylpyridine-2-carboxylate.

References

  • Chemistry Stack Exchange. (2025, May 26). Solubility of Hantzsch ester? Chemistry Stack Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Retrieved from [Link]

  • Krasavin, M., & Nikolayev, A. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 12(4), 834-843.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Reddit. (2024, February 10). Can somebody help me identify a byproduct of a Hantzsch type reaction? Reddit. Retrieved from [Link]

  • Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
  • Khan, M. T. H., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Chemistry Central Journal, 11(1), 48.
  • Journal of the American Chemical Society. (n.d.). Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • Sohal, H. S., et al. (2023). One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent. European Journal of Chemistry, 14(2), 164-169.
  • Nasresfahani, Z., & Kiasat, A. R. (2015). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. International Journal of Nano Dimension, 6(4), 385-392.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D. Retrieved from [Link]

  • Mhandu, L. N., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2838-2849.
  • The Royal Society of Chemistry. (2012). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. Green Chemistry.
  • Taylor & Francis Online. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
  • Research India Publications. (n.d.). A Hantzsch condensation reaction / Dihydropyridine Cascade Synthesis on Zeolite substrate.
  • ResearchGate. (n.d.). The efficient synthesis of Hantzsch 1,4-dihydropyridines via metal-free oxidative C-C coupling by HBr and DMSO.
  • Wiley Periodicals, Inc. (2018). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. ChemistrySelect.
  • The Royal Society of Chemistry. (n.d.). Chemical Science. The Royal Society of Chemistry.

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethyl 3-Methylpyridine-2-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are foundational scaffolds in medicinal chemistry and materials science.[1][2] The subtle placement of functional groups on the pyridine ring can dramatically alter the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of ethyl 3-methylpyridine-2-carboxylate with its positional isomers, offering experimental insights and mechanistic explanations to inform synthetic strategy and drug design.

Introduction: The Influence of Substituent Position on Pyridine Reactivity

The reactivity of a substituted pyridine is governed by a delicate interplay of electronic and steric effects. The nitrogen atom, being more electronegative than carbon, renders the pyridine ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions.[3][4] This electron deficiency makes these positions susceptible to nucleophilic attack. The introduction of an electron-donating group (EDG) like a methyl group and an electron-withdrawing group (EWG) like an ethyl carboxylate further modulates this reactivity profile.

The isomers of ethyl methylpyridine-carboxylate present a fascinating case study in how the relative positions of these two groups dictate the molecule's chemical behavior. This guide will focus on comparing the reactivity of ethyl 3-methylpyridine-2-carboxylate with its isomers where the methyl and ester groups are at different positions on the pyridine ring.

Electronic and Steric Effects at Play

The methyl group, an EDG, increases electron density on the pyridine ring through an inductive effect.[5] Conversely, the ethyl carboxylate group is an EWG, decreasing electron density through a resonance effect. The net effect on the ring's reactivity is a composite of these opposing influences and is highly dependent on their relative positions.

  • Ethyl 3-methylpyridine-2-carboxylate: The ester at the C2 position strongly deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C4 and C6 positions. The methyl group at C3 provides some electronic donation but also introduces steric hindrance around the C2 and C4 positions.

  • Other Isomers (e.g., ethyl 4-methylpyridine-2-carboxylate, ethyl 5-methylpyridine-2-carboxylate, etc.): The reactivity of these isomers will vary significantly. For instance, in ethyl 4-methylpyridine-2-carboxylate, the methyl group at the C4 position will enhance the electron-donating effect at the C2 and C6 positions, potentially influencing reactions at the ester group.

Comparative Reactivity in Key Transformations

To illustrate the practical implications of these structural differences, we will compare the reactivity of ethyl 3-methylpyridine-2-carboxylate and its isomers in several fundamental organic reactions.

Hydrolysis of the Ester Group

The hydrolysis of the ethyl carboxylate to the corresponding carboxylic acid is a common transformation. The rate of this reaction is sensitive to the electronic environment of the carbonyl group.

IsomerRelative Rate of HydrolysisRationale
Ethyl pyridine-2-carboxylateBaselineReference compound.
Ethyl 3-methylpyridine-2-carboxylateSlowerThe adjacent electron-donating methyl group at C3 increases electron density on the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by hydroxide or water. Steric hindrance from the 3-methyl group can also play a role.[6][7]
Ethyl 4-methylpyridine-2-carboxylateSlightly FasterThe methyl group at C4 donates electron density to the ring, but its effect on the C2-ester is less direct than the 3-methyl isomer. The overall electron-withdrawing character of the ring nitrogen still dominates.
Ethyl 5-methylpyridine-2-carboxylateSimilar to BaselineThe methyl group at C5 has a minimal electronic effect on the C2-ester.
Ethyl 6-methylpyridine-2-carboxylateSignificantly SlowerThe methyl group at C6 provides significant steric hindrance to the approach of the nucleophile to the ester carbonyl.

Experimental Protocol: Alkaline Hydrolysis of Ethyl Pyridinecarboxylates

This protocol outlines a general procedure for comparing the hydrolysis rates.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Dissolve ethyl pyridinecarboxylate isomer (1 mmol) in ethanol (10 mL). B Add 1 M NaOH (aq) (2 mL). A->B C Stir at a constant temperature (e.g., 50 °C). D Withdraw aliquots at regular time intervals. C->D E Quench with 1 M HCl (aq). D->E F Analyze by HPLC or GC to determine the concentration of starting material and product. E->F G Plot concentration vs. time. H Determine initial reaction rates. G->H

Caption: Workflow for kinetic analysis of ester hydrolysis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, especially when a good leaving group is present. The position of the methyl group can influence both the rate and regioselectivity of these reactions.[3]

Consider the reaction with a nucleophile like sodium methoxide on a chloro-substituted analog.

SubstratePreferred Site of AttackRationale
Ethyl 3-chloro-5-methylpyridine-2-carboxylateC3The ester at C2 and the nitrogen atom activate the C3 position for nucleophilic attack. The methyl group at C5 has a minor electronic influence.
Ethyl 5-chloro-3-methylpyridine-2-carboxylateC5Similar to the above, the C5 position is activated by the ring nitrogen and the C2-ester. The 3-methyl group provides some steric hindrance.

Experimental Protocol: Nucleophilic Aromatic Substitution

snAr_workflow cluster_setup Reaction Setup cluster_reaction Reaction & Workup A Dissolve the chloro-substituted ethyl methylpyridine-carboxylate (1 mmol) in dry methanol (10 mL). B Add sodium methoxide (1.2 mmol). A->B C Heat the reaction mixture under reflux. D Monitor the reaction by TLC or LC-MS. C->D E After completion, cool to room temperature and neutralize with acetic acid. D->E F Extract the product with an organic solvent. E->F G Purify by column chromatography. F->G

Caption: General workflow for SNAr reactions.

Catalytic Hydrogenation

The reduction of the pyridine ring to a piperidine is a crucial transformation in pharmaceutical synthesis.[8][9] The electronic and steric environment of the ring significantly affects the reaction conditions required.

SubstrateRelative Ease of HydrogenationRationale
Ethyl pyridine-2-carboxylateBaselineReference compound.
Ethyl 3-methylpyridine-2-carboxylateSlowerThe electron-donating methyl group increases the electron density of the pyridine ring, making it less susceptible to reduction.[10] Steric hindrance may also play a minor role in catalyst coordination.
Ethyl 4-methylpyridine-2-carboxylateSlowerSimilar to the 3-methyl isomer, the electron-donating methyl group deactivates the ring towards hydrogenation.
Ethyl 6-methylpyridine-2-carboxylateSignificantly SlowerThe methyl group at the C6 position sterically hinders the approach of the substrate to the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation

hydrogenation_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation & Analysis A Place the ethyl methylpyridine-carboxylate isomer (1 mmol) and a catalyst (e.g., 10% Pd/C or PtO2) in a high-pressure reactor. B Add a solvent such as ethanol or acetic acid. A->B C Pressurize the reactor with hydrogen gas (e.g., 50-100 psi). D Heat and stir the reaction mixture. C->D E Monitor hydrogen uptake. D->E F After the reaction is complete, filter the catalyst and concentrate the filtrate. E->F G Analyze the product by NMR and mass spectrometry. F->G

Caption: Workflow for catalytic hydrogenation of pyridine derivatives.

Mechanistic Insights and Predictive Models

The observed reactivity trends can be rationalized by considering the stability of the reaction intermediates. For instance, in nucleophilic aromatic substitution, the stability of the Meisenheimer complex is paramount.[3] Electron-withdrawing groups stabilize this negatively charged intermediate, while electron-donating groups destabilize it.

Computational chemistry can provide valuable predictive insights into the reactivity of these isomers. Density Functional Theory (DFT) calculations can be used to model the transition state energies for various reactions, allowing for a quantitative comparison of reaction rates. Molecular electrostatic potential (MESP) maps can visualize the electron-rich and electron-poor regions of the molecules, predicting sites of electrophilic and nucleophilic attack.

structure_reactivity cluster_structure Molecular Structure cluster_properties Electronic & Steric Properties cluster_reactivity Chemical Reactivity A Position of Methyl Group (EDG) C Electron Density Distribution A->C D Steric Hindrance A->D B Position of Ester Group (EWG) B->C B->D E Rate of Hydrolysis C->E F S N Ar Susceptibility C->F G Ease of Hydrogenation C->G D->E D->F D->G

Caption: Structure-reactivity relationship for substituted pyridines.

Conclusion and Future Outlook

The reactivity of ethyl 3-methylpyridine-2-carboxylate and its isomers is a clear demonstration of how subtle changes in molecular structure can have profound effects on chemical behavior. A thorough understanding of the interplay between electronic and steric effects is crucial for designing efficient synthetic routes and for the rational design of novel drug candidates.

Future research in this area could involve a more extensive kinetic analysis of a wider range of reactions and isomers, coupled with advanced computational modeling to develop robust predictive models for pyridine reactivity. Such studies will continue to be of high value to the chemical and pharmaceutical research communities.

References

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Introduction: The Pyridine-2-Carboxylate Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyridine-2-Carboxylate Derivatives

The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure for interacting with a wide array of biological targets. When functionalized with a carboxylate group at the 2-position, the resulting pyridine-2-carboxylate core becomes a versatile platform for developing novel therapeutic agents. While research on the specific derivative, Ethyl 3-methylpyridine-2-carboxylate, is nascent, a comprehensive analysis of its structural analogues provides significant insight into the potential biological activities and therapeutic applications of this chemical class.

This guide provides a comparative analysis of the diverse biological activities exhibited by derivatives of the pyridine-2-carboxylate scaffold. We will delve into their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties, presenting key experimental data, detailing the methodologies used for their evaluation, and exploring the mechanistic underpinnings of their actions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.

Anticancer and Antiproliferative Activity

Several pyridine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key enzymes and signaling pathways that are dysregulated in cancer cells. These compounds often function by inducing cell cycle arrest and apoptosis.

Comparative Performance of Pyridine Derivatives

The cytotoxic effects of various pyridine derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological processes, with lower values indicating higher potency.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µg/mL)Reference
2-Thioxopyridine-3-carbonitriles 6-(4-Fluorophenyl)-4-morpholinophenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrileLung Carcinoma (A549)0.87[1]
2-Oxopyridine-3-carbonitriles 6-(4-Fluorophenyl)-4-morpholinophenyl-2-oxo-1,2-dihydropyridine-3-carbonitrileLung Carcinoma (A549)0.83[1]
α,β-Unsaturated Ketones 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-oneCervix Carcinoma (HeLa)3.5[2]
α,β-Unsaturated Ketones 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-oneBreast Carcinoma (MCF7)4.5[2]
Styrylsulfonyl-methylpyridines Lead Compound 9aVarious(Not specified)[3]

Table 1: Comparative in vitro anticancer activity of selected pyridine derivatives.

Analysis of the data reveals that substitutions on the pyridine ring play a critical role in determining anticancer potency. For instance, compounds featuring a para-fluoro substituent on a phenyl ring attached to the pyridone moiety demonstrate exceptionally high activity against lung carcinoma cells.[1] Similarly, α,β-unsaturated ketones with specific halogenated phenyl groups show potent activity against both cervical and breast cancer cell lines.[2]

Mechanism of Action: Inhibition of Tubulin Polymerization and Kinase Signaling

The anticancer effects of many heterocyclic compounds, including pyridine derivatives, are often attributed to their ability to interfere with microtubule dynamics. Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent apoptosis.[4] Certain ethyl-2-amino-pyrrole-3-carboxylates, structurally related to the pyridine core, have been shown to inhibit tubulin polymerization, inducing a robust G2/M cell-cycle arrest.[4]

Another critical mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer cell proliferation and angiogenesis.[5]

EGFR_VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Inhibitor Pyridine-2-Carboxylate Derivative Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

EGFR/VEGFR-2 signaling inhibition by pyridine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the water-soluble, yellow MTT into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Pyridine derivatives have also been investigated for their potential to combat microbial infections. Their structural diversity allows for the targeting of various bacterial and fungal cellular processes.

Comparative Performance against Microbial Strains

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
3-(Pyridine-3-yl)-2-oxazolidinones Compound 21bS. aureus (ATCC25923)Similar to Linezolid[6]
3-(Pyridine-3-yl)-2-oxazolidinones Compound 21fS. pneumoniae (ATCC49619)Similar to Linezolid[6]
O-Hydroxycyanopyridines Compound 5aS. aureusStrong Activity[7]
O-Hydroxycyanopyridines Compound 5bP. aeruginosaStrong Activity[7]

Table 2: Comparative in vitro antimicrobial activity of selected pyridine derivatives.

The data indicates that certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibit potent antibacterial activity against Gram-positive bacteria, comparable to the standard drug Linezolid.[6] This suggests that the pyridine ring, when incorporated into an oxazolidinone scaffold, can effectively target bacterial protein synthesis.

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by identifying the lowest concentration that inhibits visible growth.

MIC_Workflow A Prepare serial two-fold dilutions of test compound in broth (96-well plate) C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Include positive (no drug) and negative (no inoculum) controls C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or add a growth indicator (e.g., Resazurin) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this serial two-fold dilution process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Anticonvulsant Activity

The central nervous system (CNS) is another key area where pyridine derivatives have shown therapeutic promise, particularly in the management of seizures.

Comparative Performance in Preclinical Seizure Models

Anticonvulsant activity is typically assessed in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.

Compound ClassTest ModelDose (mg/kg)ActivityReference
Thioalkyl Pyridine Derivatives MES-High anticonvulsant activity[8]
Thioalkyl Pyridine Derivatives scPTZ-Antagonism with pentylenetetrazole[8]
Isatin-based Derivatives MES & PTZ30-100Favorable protection[9]
Pyrrolidine-2,5-dione Hybrids 6 Hz10075-100% protection[10]

Table 3: Anticonvulsant activity of selected heterocyclic derivatives.

These studies indicate that pyridine-containing scaffolds can confer significant protection against seizures. Thioalkyl derivatives of pyridine, for example, show high activity by antagonizing pentylenetetrazole-induced seizures.[8]

Experimental Protocols: MES and scPTZ Tests

Causality: These two tests are foundational in anticonvulsant drug screening because they represent different seizure mechanisms. The MES test identifies compounds effective against generalized seizures, often by preventing seizure spread, while the scPTZ test detects compounds that raise the seizure threshold, often by interacting with GABAergic systems.

Maximal Electroshock (MES) Test Protocol:

  • Animal Preparation: Use adult mice or rats, allowing them to acclimatize.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizure: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Endpoint: A compound is considered protective if it prevents the tonic hind-limb extension. The ED₅₀ (median effective dose) can be calculated from dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol:

  • Animal Preparation & Dosing: As with the MES test.

  • Chemoconvulsant Injection: At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the animal for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

  • Endpoint: A compound is deemed active if it prevents the onset of clonic seizures.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Pyridine derivatives have been explored for their ability to modulate inflammatory pathways, often through the inhibition of key enzymes like cyclooxygenases (COX).

Comparative Performance in Anti-inflammatory Assays

The anti-inflammatory potential can be assessed using both in vitro and in vivo models. Common assays include the inhibition of protein denaturation and the carrageenan-induced paw edema model in rodents.

Compound ClassAssayConcentration / Dose% InhibitionReference
Triazole Carboxylic Acid Ester Egg Albumin Denaturation1000 µg/mL71.1%[11]
Pyrrolidin-propanoate Derivative COX-2 Inhibition (in vitro)IC₅₀ = 130 µg/mL-[12]
Pyrazole/Pyridine Hybrids Protein DenaturationVariousUp to 99%[13]
Pyrrole Derivative (Compound 2) Carrageenan Paw Edema-Higher activity than OEt analogue[14]

Table 4: Anti-inflammatory activity of selected pyridine-related derivatives.

The results show that pyridine-containing hybrid molecules can be potent anti-inflammatory agents.[13] A triazole derivative demonstrated a dose-dependent ability to inhibit thermally-induced protein denaturation, an effect comparable to the standard drug Aspirin.[11]

Experimental Protocol: Inhibition of Protein Denaturation

Principle: Inflammation can lead to protein denaturation. Therefore, a compound's ability to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin can be used as an in vitro screen for anti-inflammatory activity.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound solution at various concentrations (e.g., 100 to 1000 µg/mL) and 0.5 mL of 1% aqueous albumin solution.

  • pH Adjustment: Adjust the pH of the mixture to 6.8 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Control: Use Diclofenac sodium or Aspirin as a reference standard.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Conclusion and Future Directions

The pyridine-2-carboxylate scaffold and its derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The evidence synthesized in this guide demonstrates their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. The structure-activity relationships gleaned from these studies highlight that specific substitutions on the pyridine ring are crucial for optimizing potency and selectivity for different biological targets.

Future research should focus on the synthesis and evaluation of novel Ethyl 3-methylpyridine-2-carboxylate derivatives to build a more direct and comprehensive understanding of this specific subclass. Elucidating precise mechanisms of action through molecular docking, enzyme inhibition assays, and advanced cell-based studies will be critical for advancing these compounds from promising hits to lead candidates for drug development.

References

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comparative analysis of catalysts for Ethyl 3-methylpyridine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Catalytic Strategies for the Synthesis of Ethyl 3-methylpyridine-2-carboxylate

Ethyl 3-methylpyridine-2-carboxylate (also known as ethyl 3-methylpicolinate) is a pivotal molecular scaffold and a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of its methyl and ethyl carboxylate groups on the pyridine ring makes it a valuable building block for complex molecular architectures. Consequently, the development of efficient and selective synthetic routes to this compound is of paramount importance to researchers in medicinal and process chemistry.

This guide provides a comparative analysis of two distinct catalytic strategies for the construction of the substituted pyridine core inherent to Ethyl 3-methylpyridine-2-carboxylate. We will explore a classical approach centered on the dehydrogenative aromatization of a pre-formed heterocyclic ring and contrast it with a modern catalytic multicomponent cycloaddition strategy . This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to select the most appropriate synthetic methodology for their specific objectives.

Strategy 1: Dehydrogenative Aromatization of Dihydropyridine Precursors

This long-standing and robust strategy relies on a two-stage logic: first, the construction of a non-aromatic di- or tetrahydropyridine ring from acyclic precursors, followed by a crucial oxidation step to achieve the final aromatic pyridine system. The initial ring formation, often a variation of the Hantzsch pyridine synthesis, involves the condensation of aldehydes, β-ketoesters, and an ammonia source. While the initial condensation may be promoted by simple acid or base, the critical aromatization step frequently employs a catalyst.

The choice of catalyst or oxidant for the dehydrogenation step is critical and dictates the reaction's efficiency, cleanliness, and substrate compatibility.

Mechanism and Catalyst Comparison:

The primary catalysts for this transformation are transition metals known for their dehydrogenation capabilities, most notably Palladium on carbon (Pd/C). Alternatively, stoichiometric chemical oxidants are widely used.

  • Palladium on Carbon (Pd/C): This heterogeneous catalyst operates via a catalytic dehydrogenation mechanism. The dihydropyridine adsorbs onto the palladium surface, facilitating the cleavage of C-H bonds and the elimination of hydrogen gas (H₂). This method is exceptionally clean, as the only byproduct is hydrogen, and the catalyst can be easily removed by simple filtration. However, it often requires elevated temperatures and can be sensitive to catalyst poisons.

  • Chemical Oxidants (e.g., DDQ, MnO₂): High-valent chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) offer a powerful alternative. The mechanism involves a hydride transfer from the dihydropyridine to the oxidant, followed by proton loss to yield the aromatic ring. These reactions are often faster and occur under milder temperature conditions than catalytic dehydrogenation. The primary drawback is the generation of stoichiometric amounts of reduced oxidant byproducts, which can complicate purification.

Experimental Workflow: Dehydrogenative Aromatization

cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Catalytic Aromatization Acyclic Acyclic Precursors (β-Ketoester, Aldehyde, Ammonia Source) Condensation Hantzsch-type Condensation Acyclic->Condensation DHP Dihydropyridine Intermediate Condensation->DHP Aromatization Dehydrogenation DHP->Aromatization Catalyst Catalyst/Oxidant (e.g., Pd/C or DDQ) Catalyst->Aromatization Product Ethyl 3-methylpyridine-2-carboxylate Aromatization->Product

Caption: General workflow for the two-stage synthesis of substituted pyridines via catalytic aromatization.

Representative Protocol: Aromatization using Palladium

This protocol is a representative example of the dehydrogenation step. The synthesis of the dihydropyridine precursor is assumed.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the dihydropyridine precursor (1.0 eq) and a suitable high-boiling solvent (e.g., toluene or xylene).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (0.10 eq by weight) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) under an inert atmosphere (e.g., Nitrogen).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by silica gel column chromatography to yield the pure Ethyl 3-methylpyridine-2-carboxylate.

Strategy 2: Catalytic [4+2] Cycloaddition via Multicomponent Reaction

Representing the forefront of synthetic efficiency, multicomponent reactions (MCRs) assemble complex products from three or more starting materials in a single operation. A recently developed strategy employs a phosphine oxide catalyst to facilitate an intermolecular aza-Wittig reaction, generating a 2-azadiene intermediate in situ.[1] This highly reactive intermediate immediately undergoes a [4+2] Diels-Alder cycloaddition with an enamine, followed by elimination, to construct the polysubstituted pyridine ring.[1]

This approach is highly convergent and modular, allowing for rapid diversification of the pyridine product by simply changing any of the three starting components.

Catalytic Cycle and Mechanism:

The key to this process is the phosphine oxide catalyst, which enables a redox-neutral aza-Wittig reaction.[1]

  • Intermediate Formation: A cinnamic acid derivative is converted to a styryl isocyanate via a Curtius rearrangement.

  • Catalytic Aza-Wittig: The phosphine oxide catalyst reacts with the isocyanate to form a transient phosphinimide. This species then undergoes an aza-Wittig reaction with an aldehyde, regenerating the catalyst and producing the critical 2-azadiene intermediate.

  • Diels-Alder Cycloaddition: The electron-deficient 2-azadiene rapidly reacts with an electron-rich enamine dienophile in an inverse-electron-demand Diels-Alder reaction.

  • Aromatization: The resulting cycloadduct spontaneously eliminates an amine to furnish the final, stable aromatic pyridine product.

Experimental Workflow: Three-Component Catalytic Synthesis

cluster_0 Pot 1: Azadiene Formation cluster_1 Pot 2: Cycloaddition & Aromatization Isocyanate Styryl Isocyanate (from Cinnamic Acid) AzaWittig Catalytic Aza-Wittig Isocyanate->AzaWittig Aldehyde Aldehyde Aldehyde->AzaWittig Catalyst Phosphine Oxide Catalyst Catalyst->AzaWittig Azadiene 2-Azadiene (in situ) AzaWittig->Azadiene DielsAlder [4+2] Cycloaddition & Elimination Azadiene->DielsAlder Enamine Enamine Enamine->DielsAlder Product Polysubstituted Pyridine DielsAlder->Product

Caption: Workflow for the two-pot, three-component catalytic synthesis of substituted pyridines.[1]

Representative Protocol: Catalytic Aza-Wittig/Diels-Alder Sequence

This protocol is adapted from the general method reported by O'Duill et al. for the synthesis of polysubstituted pyridines.[1]

Pot 1: 2-Azadiene Formation

  • Acyl Azide Formation: Dissolve the corresponding α,β-unsaturated acid (1.0 eq) in acetone and cool to 0 °C. Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). Stir for 30 minutes. Add a solution of sodium azide (1.5 eq) in water dropwise, and stir for an additional 1.5 hours at 0 °C.

  • Curtius Rearrangement: Extract the aqueous mixture with toluene. Heat the organic layer to 110 °C to induce the Curtius rearrangement, forming the styryl isocyanate in situ.

  • Catalytic Aza-Wittig: To a separate flask containing the phosphine oxide catalyst (4) (20 mol%) and the desired aldehyde (5) (1.0 eq) in toluene at 110 °C, add the previously prepared isocyanate solution dropwise over 2 hours. This forms the 2-azadiene intermediate.

Pot 2: Diels-Alder Reaction 4. Cycloaddition: To the solution containing the in situ generated 2-azadiene, add the enamine (7) (2.2 eq). 5. Reaction: Continue heating the mixture at 110 °C for 18 hours. 6. Purification: After cooling, concentrate the reaction mixture and purify the residue by silica gel column chromatography to isolate the final pyridine product.

Comparative Summary of Catalytic Strategies

FeatureStrategy 1: Dehydrogenative AromatizationStrategy 2: Catalytic Multicomponent Cycloaddition
Catalyst Type Heterogeneous (e.g., Pd/C) or Stoichiometric Oxidant (e.g., DDQ)Homogeneous Organocatalyst (Phosphine Oxide)[1]
Role of Catalyst Facilitates final aromatization step via dehydrogenation.Enables formation of a key reactive intermediate (2-azadiene) for cycloaddition.[1]
Key Precursors β-dicarbonyls, aldehydes, ammonia source.α,β-unsaturated acids, aldehydes, enamines.[1]
Generality Well-established for specific substitution patterns (e.g., Hantzsch).Highly modular; allows for rapid generation of diverse structures.[1]
Advantages Robust and reliable method, often high-yielding for specific targets, heterogeneous catalyst is easily removed.High atom economy, convergent, excellent for library synthesis, redox-neutral.[1]
Disadvantages Multi-step process, sometimes requires harsh conditions (high temp), stoichiometric oxidants generate waste.Catalyst can be sensitive, requires careful control of reaction conditions, substrate scope may have limitations.[1]
Typical Yield A 76.1% yield for Ethyl 3-methylpyridine-2-carboxylate has been reported via a related route.[2]Moderate to good yields (e.g., 16-50% reported for various pyridines).[1]

Conclusion

The synthesis of Ethyl 3-methylpyridine-2-carboxylate and its analogs can be approached through fundamentally different catalytic philosophies. The classical dehydrogenative aromatization strategy offers a reliable and powerful method, particularly when a specific target is desired and a suitable dihydropyridine precursor is accessible. The choice between a clean, reusable heterogeneous catalyst like Pd/C and a faster, milder chemical oxidant like DDQ will depend on process constraints such as temperature tolerance and purification requirements.

In contrast, the catalytic multicomponent cycloaddition represents a modern, elegant, and highly flexible approach. It leverages a sophisticated organocatalyst to build molecular complexity rapidly from simple starting materials. While potentially requiring more optimization for a specific target, its strength lies in the ability to quickly generate a diverse library of substituted pyridines, making it an invaluable tool in drug discovery and chemical biology.

The ultimate choice of catalyst and strategy depends on the researcher's goal: the robust, linear synthesis of a single target molecule often favors the classical approach, while the exploratory synthesis of diverse analogs is ideally suited to modern multicomponent methods.

References

  • Title: Nitrogen-containing heterocyclic compounds and benamide derivatives, and medicaments containing them.
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  • Title: Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Dérivés de 5,6,7,8-tétrahydro[2][3][4]triazolo[4,3-a]pyrazine comme modulateurs de p2x7. Source: Google Patents (WO2010125102A1) URL:

  • Title: Ethyl 3-Methylpyridine-2-carboxylate. Source: MySkinRecipes URL: [Link]

  • Title: 5,6,7,8-TETRAHYDRO[2][3][4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS. Source: Google Patents (US20120157436A1) URL:

  • Title: Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Synthesis and biological evaluation of 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophenes and thieno[2,3-b]pyridines as new potent anticancer agents. Source: PubMed, National Institutes of Health URL: [Link]

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A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 3-methylpyridine-2-carboxylate, a critical intermediate in pharmaceutical synthesis. Our focus is on delivering a scientifically rigorous framework for researchers, scientists, and drug development professionals, moving beyond procedural checklists to explain the causality behind experimental choices. The objective is to empower laboratories to select and validate analytical methods that are not only compliant with regulatory expectations but are also robust, reliable, and fit for their intended purpose.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This is a mandatory step under Current Good Manufacturing Practice (cGMP) regulations, which require that test methods for assessing compliance with specifications meet proper standards of accuracy and reliability.[2]

This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[3][4][5] We will explore the validation of two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—as applied to Ethyl 3-methylpyridine-2-carboxylate, presenting comparative data and detailed protocols.

Foundational Strategy: Selecting the Analytical Technique

The first step in any validation is selecting an appropriate analytical technique. Ethyl 3-methylpyridine-2-carboxylate is a liquid ester with a boiling point of 126-127 °C at 24 mmHg, making it amenable to both HPLC and GC analysis.[6] The choice between them depends on several factors, including the nature of potential impurities, matrix complexity, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for Ethyl 3-methylpyridine-2-carboxylate
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Both principles are suitable for separating a moderately polar compound from potential impurities.
Analyte Suitability Excellent for non-volatile or thermally unstable compounds.Ideal for volatile and semi-volatile, thermally stable compounds.The compound's volatility makes GC a strong candidate. HPLC is also viable and may be preferred if non-volatile impurities are expected.
Typical Detectors UV-Visible/Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence.Flame Ionization Detector (FID), Mass Spectrometry (MS).An HPLC-PDA can provide spectral data for peak purity assessment. A GC-MS offers definitive identification based on mass fragmentation patterns.
Sample Preparation Sample must be dissolved in a solvent compatible with the mobile phase.Sample can be injected directly if liquid, or dissolved in a volatile solvent.Sample preparation is straightforward for both techniques.

The Validation Workflow: An Integrated Approach

A successful validation is not a series of disconnected tests but an integrated workflow. Each parameter informs the others, collectively demonstrating that the analytical procedure is fit for purpose.[7] The objective is to build a comprehensive data package that ensures the method's reliability throughout its lifecycle.[8]

G Figure 1: Analytical Method Validation Workflow cluster_dev Phase 1: Development & Optimization cluster_val Phase 2: Formal Validation (ICH Q2/USP <1225>) cluster_imp Phase 3: Implementation & Lifecycle Dev Analytical Procedure Development PreVal Pre-Validation/ Method Qualification Dev->PreVal Initial Assessment Specificity Specificity & Selectivity PreVal->Specificity Robustness Robustness PreVal->Robustness During Development Linearity Linearity & Range Specificity->Linearity Limits Detection & Quantitation Limits (LOD/LOQ) Specificity->Limits Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision SOP Standard Operating Procedure (SOP) Accuracy->SOP Precision->SOP Limits->Linearity Routine Routine Use & System Suitability SOP->Routine Transfer Method Transfer Routine->Transfer Reval Change Control & Revalidation Routine->Reval If Changes Occur

Caption: Figure 1: Analytical Method Validation Workflow

Core Validation Parameters: A Comparative Analysis

Here, we provide a head-to-head comparison of experimental protocols and expected performance for HPLC and GC methods designed to quantify Ethyl 3-methylpyridine-2-carboxylate.

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] A lack of specificity can lead to erroneously high results for the active ingredient or a failure to detect critical impurities.

Experimental Protocol:

  • Forced Degradation: Subject a solution of Ethyl 3-methylpyridine-2-carboxylate to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analysis of Stressed Sample: Analyze the stressed sample alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Assessment:

    • HPLC-PDA: Evaluate the spectral purity of the main analyte peak in the stressed chromatograms. The peak should be spectrally homogenous.

    • GC-MS: Confirm the identity of the analyte peak by its mass spectrum and demonstrate that co-eluting peaks have different mass spectra.

  • Impurity Spiking: Spike the sample with known related substances or potential impurities and demonstrate that they are resolved from the main analyte peak.

G Figure 2: Specificity Assessment Logic Start Analyze Stressed Sample CheckRes Is Analyte Peak Resolved from Degradants? Start->CheckRes CheckPurity Is Peak Pure? (PDA/MS) CheckRes->CheckPurity Yes Fail Method is Not Specific (Optimize Separation) CheckRes->Fail No Pass Method is Specific CheckPurity->Pass Yes CheckPurity->Fail No

Caption: Figure 2: Specificity Assessment Logic

Linearity & Range

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable levels of precision, accuracy, and linearity.[10] This ensures that the method is reliable for quantifying the analyte across its expected concentration levels in routine samples.

Experimental Protocol:

  • Prepare a stock solution of Ethyl 3-methylpyridine-2-carboxylate reference standard.

  • Create a minimum of five standard solutions by serial dilution, covering a range of 80% to 120% of the expected working concentration for an assay.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Comparative Data (Illustrative):

ParameterHPLC-UV (265 nm)GC-FIDAcceptance Criteria
Range 80 - 120 µg/mL80 - 120 µg/mLMust cover the nominal concentration.
Correlation Coefficient (r²) 0.99950.9998≥ 0.999
Y-Intercept Bias (%) 1.2%0.8%Should be insignificant relative to the response at 100% concentration.
Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[11] It provides an assurance that the analytical method is free from systemic error and can correctly quantify the amount of analyte present.

Experimental Protocol:

  • Prepare a sample matrix (placebo) without the analyte.

  • Spike the placebo with the Ethyl 3-methylpyridine-2-carboxylate reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze all nine samples and calculate the percent recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Comparative Data (Illustrative):

Spiked LevelHPLC-UV (% Recovery ± RSD)GC-FID (% Recovery ± RSD)Acceptance Criteria
80% 99.5% ± 0.8%100.2% ± 0.6%Mean recovery of 98.0% to 102.0% with an RSD of ≤ 2.0% at each level.
100% 100.3% ± 0.5%100.5% ± 0.4%
120% 101.1% ± 0.6%100.9% ± 0.5%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.[12]

  • Repeatability: Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Evaluates the effects of random events within a laboratory, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples of Ethyl 3-methylpyridine-2-carboxylate at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision: A second analyst, on a different day and/or using a different instrument, repeats the repeatability experiment. The results from both sets are statistically compared.

Comparative Data (Illustrative):

ParameterHPLC-UV (%RSD)GC-FID (%RSD)Acceptance Criteria
Repeatability (n=6) 0.75%0.60%RSD ≤ 2.0%
Intermediate Precision (n=12 total) 1.10%0.95%RSD ≤ 2.0%
Robustness

Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage and is a critical part of method development.

Experimental Protocol: Intentionally vary critical method parameters one at a time and assess the impact on the results (e.g., peak shape, retention time, and quantitation).

Comparative Data (Illustrative):

Parameter VariedHPLC-UV (Effect on Assay)GC-FID (Effect on Assay)Acceptance Criteria
Mobile Phase Composition ±2% Assay change < 1.0%N/ASystem suitability parameters must pass; assay results should not be significantly affected.
Column Temperature ±2°C Assay change < 0.5%Assay change < 0.8%
Flow Rate ±5% Assay change < 1.5%N/A
Carrier Gas Flow ±5% N/AAssay change < 1.2%

Conclusion and Recommendations

Both HPLC and GC are highly suitable techniques for the quantitative analysis of Ethyl 3-methylpyridine-2-carboxylate. The validation data presented in this guide, while illustrative, demonstrates that both methods can be developed to meet the stringent requirements for accuracy, precision, and specificity demanded by the pharmaceutical industry.

  • A Gas Chromatography (GC) method, particularly with an FID or MS detector, is often preferable for this analyte due to its volatility. GC methods can be faster and may offer higher resolution for separating closely related volatile impurities.

  • An High-Performance Liquid Chromatography (HPLC) method with a PDA detector is a robust alternative , especially if non-volatile degradation products or impurities are a concern. The spectral information from a PDA detector is invaluable for ongoing peak purity monitoring during routine analysis.

Ultimately, the choice of method should be based on a risk assessment that considers the manufacturing process, potential impurities, and the lifecycle of the analytical procedure.[13] Regardless of the technique chosen, a thorough validation following the principles outlined in ICH, USP, and FDA guidelines is essential to ensure the generation of reliable and scientifically sound data.[7][14]

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]

  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: <1225> Validation of Compendial Procedures Source: USP-NF URL: [Link]

  • Title: Analytical Methods Validation Source: IVT Network URL: [Link]

  • Title: III Analytical Methods Source: Japan Ministry of the Environment URL: [Link]

  • Title: Analytical method validation: A brief review Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Method Validation Guidelines Source: BioPharm International URL: [Link]

  • Title: Analytical Method Validation for Quality Assurance and Process Validation Professionals Source: ResearchGate URL: [Link]

  • Title: Analytical Method Validation: The Importance for Pharmaceutical Analysis Source: ResearchGate URL: [Link]

  • Title: Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes Source: National Institutes of Health (NIH) URL: [Link]

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A Comparative Guide to the Synthesis of Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key heterocyclic building blocks is of paramount importance. Ethyl 3-methylpyridine-2-carboxylate is a valuable scaffold in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth comparison of the primary synthetic routes to this molecule, offering insights into the practical considerations and experimental nuances of each approach.

Introduction to Ethyl 3-methylpyridine-2-carboxylate

Ethyl 3-methylpyridine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its substituted pyridine core is a common motif in medicinal chemistry, and the presence of both a methyl group and an ester functionality allows for diverse downstream modifications. The selection of an appropriate synthetic route is therefore a critical decision, influenced by factors such as starting material availability, scalability, overall yield, and safety considerations. This guide will explore two principal synthetic pathways, providing the necessary data and protocols to make an informed choice.

Route 1: From 2-Cyano-3-methylpyridine

This well-established, two-step route commences with the hydrolysis of 2-cyano-3-methylpyridine to the corresponding carboxylic acid, followed by a standard esterification.

Route 1: From 2-Cyano-3-methylpyridine start 2-Cyano-3-methylpyridine intermediate 3-Methylpyridine-2-carboxylic acid start->intermediate H₂SO₄, H₂O Heat end Ethyl 3-methylpyridine-2-carboxylate intermediate->end Ethanol, H₂SO₄ (cat.) Reflux

A two-step synthesis starting from the cyano-pyridine derivative.

This pathway is reliable and proceeds through a readily available starting material. The hydrolysis of the nitrile is typically robust, though it requires strongly acidic conditions and elevated temperatures. The subsequent esterification is a classic Fischer esterification.

Experimental Protocol: Hydrolysis of 2-Cyano-3-methylpyridine[1]
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2.00 g (16.9 mmol) of 2-cyano-3-methylpyridine in 90% sulfuric acid.

  • Heat the resulting solution to 120 °C and stir for 2 hours.

  • Cool the reaction mixture to 20-25 °C.

  • Slowly add a solution of 4.00 g of sodium sulfite dissolved in 8 ml of water.

  • Stir the mixture at room temperature for 1.5 hours.

  • Heat the mixture to 75-85 °C and maintain for 1.5 hours.

  • Cool the reaction solution and adjust the pH to approximately 3 with sodium carbonate.

  • Extract the product with chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the solid product.

  • Purify the crude product by recrystallization from an ethyl acetate-hexane mixture to afford 3-methylpyridine-2-carboxylic acid.

  • Yield: 54.0%[1]

Experimental Protocol: Esterification of 3-Methylpyridine-2-carboxylic acid
  • To a suspension of 3-methylpyridine-2-carboxylic acid (10 g, 72.9 mmol) in ethanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (3 equivalents) at 0 °C.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Ethyl 3-methylpyridine-2-carboxylate.

Discussion of Route 1

The primary advantage of this route is its predictability and the use of relatively straightforward reactions. However, the strongly acidic and high-temperature conditions of the hydrolysis step may not be suitable for substrates with sensitive functional groups. The overall yield is moderate, and the multi-step nature of the process can be time-consuming.

Route 2: From 3-Methylpyridine (3-Picoline)

A more convergent approach begins with the readily available and inexpensive starting material, 3-methylpyridine (3-picoline). This route typically involves the formation of 3-picoline-N-oxide, followed by functionalization at the 2-position.

Route 2: From 3-Methylpyridine start 3-Methylpyridine intermediate1 3-Picoline-N-oxide start->intermediate1 Oxidizing Agent (e.g., m-CPBA) intermediate2 3-Methylpyridine-2-carboxylic acid intermediate1->intermediate2 1. Dimethyl sulfate 2. KCN 3. Hydrolysis end Ethyl 3-methylpyridine-2-carboxylate intermediate2->end Ethanol, H₂SO₄ (cat.) Reflux

A multi-step synthesis starting from 3-methylpyridine.

This pathway leverages the reactivity of the N-oxide to introduce functionality at the adjacent carbon atom. While potentially longer, it starts from a more fundamental and cost-effective precursor.

Experimental Protocol: Synthesis of 3-Picoline-N-oxide
  • Dissolve 3-methylpyridine in a suitable solvent such as dichloromethane.

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with a sodium sulfite solution and then with a sodium bicarbonate solution.

  • Dry the organic layer and concentrate to obtain the 3-picoline-N-oxide.

Experimental Protocol: Conversion to 3-Methylpyridine-2-carboxylic acid

This conversion can be achieved through a multi-step sequence. A common method involves reaction with dimethyl sulfate to activate the 2-position, followed by nucleophilic attack with cyanide, and subsequent hydrolysis of the resulting nitrile.

  • React 3-picoline-N-oxide with dimethyl sulfate.

  • Treat the resulting intermediate with potassium cyanide to introduce the cyano group at the 2-position.

  • Hydrolyze the 2-cyano-3-methylpyridine intermediate to 3-methylpyridine-2-carboxylic acid using the protocol described in Route 1.

The final esterification step is identical to that in Route 1.

Discussion of Route 2

The main advantage of this route is the low cost of the starting material, 3-methylpyridine. The synthesis of the N-oxide is typically high-yielding. However, the subsequent steps involving toxic reagents like dimethyl sulfate and potassium cyanide require careful handling and appropriate safety precautions. The multi-step nature of this route can also impact the overall yield and efficiency.

Comparison of Synthetic Routes

ParameterRoute 1: From 2-Cyano-3-methylpyridineRoute 2: From 3-Methylpyridine
Starting Material Cost ModerateLow
Number of Steps 23-4
Key Reactions Nitrile Hydrolysis, EsterificationN-Oxidation, Cyanation, Hydrolysis, Esterification
Reagent Safety Requires handling of strong acids.Involves highly toxic reagents (dimethyl sulfate, KCN).
Scalability Readily scalable, with considerations for heat management during hydrolysis.Scalability requires stringent safety protocols for handling toxic reagents.
Overall Yield ModeratePotentially lower due to the number of steps.

Conclusion

The choice between these two synthetic routes for Ethyl 3-methylpyridine-2-carboxylate will largely depend on the specific needs and capabilities of the laboratory.

  • Route 1 is the more direct and predictable path, making it suitable for smaller-scale syntheses where the cost of the starting material is not the primary concern and the avoidance of highly toxic reagents is prioritized.

  • Route 2 is more economically viable for large-scale production due to the low cost of 3-methylpyridine. However, this advantage is offset by the increased number of steps and the significant safety considerations associated with the use of dimethyl sulfate and cyanide.

For most research and early-stage development applications, the reliability and comparative safety of Route 1 make it the more pragmatic choice. For industrial-scale synthesis, a thorough cost-benefit analysis and investment in appropriate safety infrastructure would be necessary to justify the implementation of Route 2 .

References

  • Google Patents.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Wikipedia. 3-Methylpyridine. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 3-Methylpyridine-2-Carboxylate Analogs as Emerging Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous FDA-approved drugs and natural products. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery. Among the vast landscape of pyridine derivatives, those centered around the alkyl 3-methylpyridine-2-carboxylate core and its bioisosteres are gaining traction as promising templates for developing novel therapeutics across diverse disease areas.

This guide provides a comprehensive comparison of the preclinical data for various derivatives of this structural class. We will delve into their synthesis, in vitro biological activities, and in vivo efficacy, offering insights into their structure-activity relationships (SAR) and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape and future opportunities presented by these versatile compounds.

Synthesis of the Pyridine-2-Carboxylate Scaffold: A General Overview

The synthesis of functionalized pyridine derivatives is a well-established field in organic chemistry. For the ethyl 3-methylpyridine-2-carboxylate core and its analogs, several synthetic routes are employed. A common and versatile method is the Hantzsch pyridine synthesis and its variations, which involves the condensation of a β-ketoester (such as ethyl acetoacetate), an aldehyde, and an ammonia source. Modifications to this fundamental reaction allow for the introduction of diverse substituents on the pyridine ring, enabling the exploration of a wide chemical space.

For instance, the synthesis of thioalkyl derivatives of pyridine often starts from a precursor like 6-amino-4-phenyl-2-thio-2H-thiopyran-5-carboxylic acid ethyl ester, which can be further modified to yield a variety of 2-thioalkyl-4-phenylnicotinate derivatives.[1] This highlights the modularity of synthetic approaches, allowing for the generation of libraries of compounds for biological screening.

Below is a generalized workflow for the synthesis and initial screening of novel pyridine derivatives, illustrating the path from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation s1 Starting Materials (e.g., β-ketoester, aldehyde, ammonia source) s2 Cyclocondensation Reaction (e.g., Hantzsch Synthesis) s1->s2 s3 Purification & Characterization (Chromatography, NMR, MS) s2->s3 iv1 Primary Assays (e.g., Enzyme inhibition, Cytotoxicity) s3->iv1 Library of Derivatives iv2 Secondary Assays (e.g., Cellular mechanism of action) iv1->iv2 iv3 Lead Identification iv2->iv3 iv4 Animal Model of Disease (e.g., rodent models) iv3->iv4 Promising Candidates iv5 Efficacy & PK/PD Studies iv4->iv5 iv6 Toxicology Assessment iv5->iv6 iv6->s1 Feedback for Optimization iv6->iv1 Feedback for Optimization

Caption: Generalized workflow from synthesis to preclinical evaluation of pyridine derivatives.

Comparative In Vitro Studies of Pyridine-2-Carboxylate Derivatives

The in vitro evaluation of novel chemical entities is a critical step in drug discovery, providing initial insights into their biological activity, potency, and mechanism of action. Derivatives of the alkyl 3-methylpyridine-2-carboxylate scaffold have been investigated against a range of biological targets.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents. Derivatives of pyridine-2-carboxylates have shown promising antiproliferative effects in various cancer cell lines.

For example, a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468).[2] Several of these compounds demonstrated significant growth inhibition with little to no effect on non-tumorigenic cells.[2] The most promising compound from this series, which features a 3-aryl substitution on the thieno[3,2-b]pyridine core, was found to decrease cancer cell number and proliferation, suggesting a cytostatic effect.[2]

Similarly, other studies have highlighted the importance of specific substitutions on the pyridine ring for antiproliferative activity. For instance, the presence of groups capable of hydrogen bonding, such as -OH and -NH2, has been shown to be beneficial for the biological activity of some pyridine derivatives.[3]

Table 1: In Vitro Anticancer Activity of Representative Pyridine-2-Carboxylate Analogs

Compound IDCore StructureCancer Cell LineIC50 / GI50 (µM)Reference
2e Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylateMDA-MB-23113[2]
2g Pyridine-2,5-dicarboxylate esterPlasmodium falciparum (CQ-resistant)0.0402[4]
Ib 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrileHeLa34.3[5]
Ib 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrileMCF-750.18[5]
Antimicrobial and Antiparasitic Activity

The versatility of the pyridine scaffold extends to the development of agents against infectious diseases.

In one study, two series of pyridine derivatives were synthesized and evaluated for their anti-malarial activity. The most active compounds were tested in vitro against a chloroquine (CQ)-resistant strain of Plasmodium falciparum, with one derivative showing a promising IC50 value of 0.0402 µM.[4] Molecular docking studies suggested that these compounds may exert their effect by inhibiting the dihydrofolate reductase enzyme.[4]

Another investigation focused on pyridine-2,5-dicarboxylate esters as anti-trypanosomatid agents.[6] These compounds were evaluated against Trypanosoma cruzi and Leishmania mexicana. Several derivatives exhibited significant leishmanicidal activity, with some being more potent than the reference drug Glucantime.[6]

Table 2: In Vitro Antimicrobial/Antiparasitic Activity of Pyridine Derivatives

Compound IDCore StructureOrganismIC50 (µM)Reference
2g Pyridine derivativePlasmodium falciparum (CQ-resistant)0.0402[4]
9b Pyridine-2,5-dicarboxylate esterLeishmania mexicana< 40[6]
12b Pyridine-2,5-dicarboxylate esterLeishmania mexicana< 56[6]
10c Pyridine-2,5-dicarboxylate esterLeishmania mexicana< 56[6]

Comparative In Vivo Studies of Pyridine-2-Carboxylate Derivatives

Promising in vitro data warrants further investigation in relevant animal models to assess in vivo efficacy, pharmacokinetics, and safety.

Psychotropic Effects

A fascinating area of investigation for pyridine derivatives is their effect on the central nervous system (CNS). A study on new thioalkyl derivatives of pyridine revealed significant psychotropic properties in vivo.[1] These compounds were evaluated for their anticonvulsant, sedative, and anxiolytic effects in mice.[1]

Notably, some 6-amino-2-thioalkyl-4-phenylnicotinate derivatives demonstrated significant anxiolytic activity, with one compound being approximately four times more potent than diazepam.[1] Another derivative, ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate, exhibited anxiolytic activity even two times greater than diazepam.[1] Importantly, these compounds exhibited low toxicity and did not induce muscle relaxation at the studied doses.[1]

Anti-malarial Efficacy

The in vivo anti-malarial activity of the aforementioned pyridine derivatives was assessed using a 4-day standard suppressive test in mice infected with Plasmodium berghei.[4] Several compounds showed significant inhibition of parasite multiplication at a dose of 50 µmol/kg.[4] These compounds were also found to be non-toxic at doses of 300 mg/kg (oral) and 100 mg/kg (parenteral).[4]

Table 3: In Vivo Efficacy of Representative Pyridine Derivatives

Compound IDTherapeutic AreaAnimal ModelKey FindingReference
6-amino-2-thioalkyl-4-phenylnicotinates AnxiolyticMouse~4x more potent than diazepam[1]
Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate AnxiolyticMouse~2x more potent than diazepam[1]
2a, 2g, 2h Anti-malarialP. berghei infected mice80-91% inhibition of parasite multiplication at 50 µmol/kg[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-malarial Suppressive Test (Peter's Test)
  • Animal Model: Use Swiss albino mice weighing 20-25 g.

  • Infection: Inoculate the mice intraperitoneally with Plasmodium berghei.

  • Treatment: Administer the test compounds orally or parenterally at the desired doses for four consecutive days, starting on the day of infection.

  • Parasitemia Determination: On the fifth day, collect blood from the tail vein of each mouse and prepare a thin blood smear. Stain the smear with Giemsa stain and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of the total red blood cells.

  • Efficacy Calculation: Calculate the percentage of suppression of parasitemia compared to the untreated control group.

Structure-Activity Relationship (SAR) and Future Directions

For instance, in the context of psychotropic activity, the nature of the substituent at the 2-position of the pyridine ring appears to be critical. The thioalkyl side chain, particularly when functionalized with an amide group, seems to be a key determinant of the observed anxiolytic and anticonvulsant effects.[1]

In the realm of antiparasitic agents, the substitution pattern on the pyridine ring and the nature of the ester group can significantly influence potency and selectivity.[6] For anticancer applications, the addition of fused ring systems, such as in the thieno[3,2-b]pyridine-2-carboxylates, can lead to potent and selective inhibitors of cancer cell growth.[2]

The following diagram illustrates a conceptual SAR for a hypothetical pyridine-2-carboxylate core, highlighting regions where modifications can be made to modulate biological activity.

G cluster_0 Structure-Activity Relationship (SAR) of a Pyridine-2-Carboxylate Scaffold Core Core R1 R1: Modulates Lipophilicity & Target Interaction R2 R2: Influences Potency & Selectivity R3 R3: Affects Pharmacokinetics Ester Ester Group: Can be modified for prodrug strategies

Caption: Conceptual SAR of the pyridine-2-carboxylate scaffold.

Future research in this area should focus on a more systematic exploration of the chemical space around the ethyl 3-methylpyridine-2-carboxylate core. The generation of focused libraries with systematic variations at different positions of the pyridine ring will be crucial for elucidating more detailed SAR and for identifying lead compounds with improved potency, selectivity, and drug-like properties. Furthermore, the exploration of different bioisosteric replacements for the ester group could lead to compounds with enhanced metabolic stability and pharmacokinetic profiles.

Conclusion

The derivatives of ethyl 3-methylpyridine-2-carboxylate and its analogs represent a promising and versatile class of compounds with a broad spectrum of biological activities. The studies highlighted in this guide demonstrate their potential as anticancer, antimicrobial, antiparasitic, and CNS-active agents. While the direct comparative data for a single, unified series is still emerging, the collective evidence strongly supports the continued exploration of this scaffold in drug discovery. A multidisciplinary approach, combining rational drug design, efficient synthetic chemistry, and comprehensive biological evaluation, will be key to unlocking the full therapeutic potential of these intriguing molecules.

References

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]

  • (Reference for imidazo[1,2-a]pyridine-2-carboxylate derivatives - not directly cited in the main text but informed the background).
  • Reyes-Vivas, H., et al. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 27(15), 4987. [Link]

  • (Reference for 2-Amino-3-cyanopyridine derivatives - not directly cited in the main text but informed the background).
  • Oliveira, C., et al. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 24(18), 3366. [Link]

  • (Reference for Ethyl 3-aminofuropyridine-2-carboxylates - not directly cited in the main text but informed the background).
  • (Reference for general biological activities of pyridine derivatives - not directly cited in the main text but informed the background).
  • Hadizadeh, F., et al. (2014). Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic & Medicinal Chemistry, 22(21), 6064-6071. [Link]

  • (Duplic
  • Liew, S., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6263. [Link]

  • (Duplic

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable biological data and regulatory success are built. For a key intermediate like Ethyl 3-methylpyridine-2-carboxylate, a scaffold found in numerous active pharmaceutical ingredients (APIs), rigorous purity assessment is non-negotiable.

This guide provides an in-depth, field-proven comparison of analytical methodologies for determining the purity of synthesized Ethyl 3-methylpyridine-2-carboxylate. We will move beyond simple protocol recitation to explore the causality behind our choices, ensuring that each step is part of a self-validating system grounded in authoritative standards.

The Synthetic Landscape: Anticipating the Impurity Profile

To select the appropriate analytical tools, we must first understand the likely impurities. A common synthetic route involves the esterification of 3-methylpyridine-2-carboxylic acid with ethanol. The carboxylic acid precursor itself may be synthesized via hydrolysis of 2-cyano-3-methylpyridine.[1]

This synthetic pathway informs our impurity "hit list":

  • Unreacted Starting Materials: 3-methylpyridine-2-carboxylic acid, Ethanol.

  • Precursor Impurities: 2-cyano-3-methylpyridine.

  • Reagents: Residual acid catalyst (e.g., H₂SO₄), organic bases.

  • Solvents: Reaction and work-up solvents (e.g., Toluene, Ethyl Acetate, Hexane).

  • Byproducts: Unidentified impurities from potential side reactions.

A robust purity assessment strategy must be capable of detecting and quantifying this diverse range of potential contaminants.

A Comparative Guide to Core Purity Assessment Techniques

No single analytical technique is sufficient to declare a compound "pure." An orthogonal approach, using methods with different chemical principles, is essential for a comprehensive evaluation. We will compare the three pillars of purity analysis for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a molecule like Ethyl 3-methylpyridine-2-carboxylate, which possesses a UV-active pyridine ring, a UV or Photo Diode Array (PDA) detector provides excellent sensitivity.

Expertise & Causality: This is the workhorse technique for purity determination of non-volatile organic compounds. A reversed-phase C18 column is the logical starting point, as it effectively separates moderately polar compounds from both more polar (e.g., the starting carboxylic acid) and less polar impurities. The PDA detector is superior to a simple UV detector as it provides spectral data, allowing for peak purity assessment and helping to distinguish co-eluting impurities.[2] A gradient elution (e.g., varying the ratio of acetonitrile and a buffered aqueous phase) is typically required to ensure that all potential impurities, with their varying polarities, are eluted and resolved within a reasonable timeframe.[3]

Trustworthiness: The reliability of HPLC data is underpinned by System Suitability Testing (SST), performed before any sample analysis.[4][5][6][7] SST is a series of checks that verify the chromatographic system (pump, injector, column, detector) is performing correctly and is adequate for the intended analysis.[5][8]

Ensuring Data Integrity: Validation and System Suitability

An analytical method is only as reliable as its validation. All quantitative purity methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11] This process provides documented evidence that the method is suitable for its intended purpose.[12][13][14]

Key Validation Parameters Include:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[2][15]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[15]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the agreement between repeated measurements.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]

The workflow for robust purity assessment integrates these principles, ensuring that any result is scientifically sound and defensible.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Orthogonal Analytical Assessment cluster_validation Data Validation & Interpretation cluster_decision Decision synth Synthesized Batch of Ethyl 3-methylpyridine-2-carboxylate hplc HPLC-PDA (Primary Purity, Non-volatile Impurities) synth->hplc Sample gcms GC-MS (Volatile Impurities, ID) synth->gcms Sample qnmr qNMR (Absolute Purity Assay) synth->qnmr Sample interpret Compare Data: - HPLC Area % - qNMR Absolute % - GC-MS Impurity ID hplc->interpret gcms->interpret qnmr->interpret spec Check Against Specifications interpret->spec pass Release Batch spec->pass Pass fail Repurify / Re-evaluate spec->fail Fail Orthogonal_Methods center Purity Assessment of Synthesized Compound method1 Method 1: Chromatography (e.g., HPLC) center->method1 method2 Method 2: Spectroscopy (e.g., qNMR) center->method2 method3 Method 3: Volatiles Analysis (e.g., GC-MS) center->method3 prop1 Principle: Physical Separation (Partitioning) method1->prop1 prop2 Principle: Nuclear Properties (Magnetic Resonance) method2->prop2 prop3 Principle: Volatility & Mass (Separation + Ionization) method3->prop3

Sources

A Comparative Benchmarking Guide to the Synthesis of Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylpyridine-2-carboxylate is a vital heterocyclic scaffold present in a variety of biologically active molecules. The strategic placement of the methyl and ethyl carboxylate groups on the pyridine ring makes it a versatile intermediate for further functionalization in drug discovery programs. Consequently, the efficient and scalable synthesis of this compound is of significant interest. This guide benchmarks three distinct synthetic strategies: a two-step approach involving nitrile hydrolysis and subsequent esterification, the Guareschi-Thorpe condensation, and the Bohlmann-Rahtz pyridine synthesis. Each method is evaluated based on reaction efficiency, operational complexity, and the nature of the required starting materials.

Method 1: Two-Step Synthesis via Nitrile Hydrolysis and Fischer Esterification

This classical and reliable approach involves the initial synthesis of 3-methylpyridine-2-carboxylic acid from a commercially available nitrile precursor, followed by a standard esterification reaction.

Part A: Hydrolysis of 2-Cyano-3-methylpyridine

The first step is the hydrolysis of 2-cyano-3-methylpyridine to 3-methylpyridine-2-carboxylic acid. This transformation is typically achieved under acidic conditions, which effectively converts the nitrile group to a carboxylic acid.[1]

Experimental Protocol:

  • Dissolve 2-cyano-3-methylpyridine (1.0 eq) in concentrated sulfuric acid (90%).

  • Heat the solution to 120°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add a solution of sodium sulfite in water.

  • Continue stirring at room temperature for 1.5 hours, then heat to 75-85°C for another 1.5 hours.

  • Cool the mixture and adjust the pH to approximately 3 with sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-methylpyridine-2-carboxylic acid. A yield of approximately 54% can be expected.[1]

Causality of Experimental Choices:

  • Concentrated Sulfuric Acid: Serves as both the solvent and the catalyst for the hydrolysis of the nitrile. The strong acidic environment protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.

  • Sodium Sulfite: Added to quench any excess oxidizing species and to aid in the work-up procedure.

  • pH Adjustment: Neutralization to a specific pH is crucial for the efficient extraction of the carboxylic acid product into the organic phase.

Part B: Fischer Esterification of 3-Methylpyridine-2-carboxylic Acid

The second step is the conversion of the synthesized carboxylic acid to its corresponding ethyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3][4][5][6][7]

Experimental Protocol:

  • Suspend 3-methylpyridine-2-carboxylic acid (1.0 eq) in an excess of absolute ethanol, which acts as both the solvent and the reactant.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extract the ethyl ester into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain Ethyl 3-methylpyridine-2-carboxylate. A typical yield for Fischer esterification is in the range of 60-70%.

Causality of Experimental Choices:

  • Excess Ethanol: The use of a large excess of ethanol shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[4]

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[3][4][5]

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

Workflow for Two-Step Synthesis

cluster_step1 Step 1: Nitrile Hydrolysis cluster_step2 Step 2: Fischer Esterification start1 2-Cyano-3-methylpyridine process1 Dissolve in conc. H2SO4 Heat to 120°C start1->process1 process2 Work-up with Na2SO3 and pH adjustment process1->process2 end1 3-Methylpyridine-2-carboxylic Acid process2->end1 start2 3-Methylpyridine-2-carboxylic Acid end1->start2 process3 Reflux in Ethanol with Acid Catalyst start2->process3 process4 Neutralization and Aqueous Work-up process3->process4 end2 Ethyl 3-methylpyridine-2-carboxylate process4->end2

Caption: Workflow for the two-step synthesis of Ethyl 3-methylpyridine-2-carboxylate.

Method 2: Guareschi-Thorpe Condensation (Proposed Route)

Proposed Experimental Protocol:

  • To a solution of ethyl acetoacetate (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent such as ethanol, add a source of ammonia, for instance, ammonium acetate or ammonium carbonate.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product would likely be a mixture of isomers and require purification by column chromatography to isolate the desired Ethyl 3-methylpyridine-2-carboxylate. Based on similar Guareschi-Thorpe reactions, a moderate yield in the range of 40-60% could be anticipated.

Mechanistic Considerations:

The reaction is believed to proceed through a series of condensation and cyclization steps. The key intermediate is formed through a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the pyridine ring. The use of ammonium carbonate has been shown to be beneficial in recent modifications of this reaction, acting as both a nitrogen source and a mild base.[9][10][12]

Proposed Guareschi-Thorpe Synthesis Pathway

cluster_main Guareschi-Thorpe Condensation reactants Ethyl Acetoacetate + Ethyl Cyanoacetate + Ammonia Source process Reflux in Ethanol reactants->process intermediate Acyclic Intermediate process->intermediate cyclization Cyclization and Aromatization intermediate->cyclization product Ethyl 3-methylpyridine-2-carboxylate cyclization->product

Caption: Proposed pathway for the Guareschi-Thorpe synthesis.

Method 3: Bohlmann-Rahtz Pyridine Synthesis (Proposed Route)

The Bohlmann-Rahtz synthesis is another powerful method for the construction of substituted pyridines.[13][14][15][16][17] It typically involves the condensation of an enamine with an ethynylketone. Modern modifications have allowed for one-pot, multi-component variations of this reaction. A plausible route to Ethyl 3-methylpyridine-2-carboxylate can be envisioned using this methodology.

Proposed Experimental Protocol:

  • In a one-pot approach, a mixture of ethyl acetoacetate (1.0 eq), an appropriate ethynylketone (e.g., 3-butyn-2-one) (1.0 eq), and a source of ammonia such as ammonium acetate are heated in a suitable solvent like ethanol or acetic acid.

  • The reaction is catalyzed by a Brønsted or Lewis acid to promote both the enamine formation and the subsequent cyclodehydration.[16]

  • The reaction mixture is heated at a temperature ranging from 50°C to reflux, depending on the chosen catalyst and solvent system.

  • After the reaction is complete, as indicated by TLC, the solvent is removed in vacuo.

  • The residue is then subjected to an aqueous work-up and extracted with an organic solvent.

  • The final product is purified by column chromatography. Yields for modified Bohlmann-Rahtz syntheses are often reported to be in the good to excellent range (65-95%).[13]

Mechanistic Insights:

The reaction proceeds via the in-situ formation of an enamine from ethyl acetoacetate and ammonia. This enamine then undergoes a Michael addition to the ethynylketone, forming an aminodiene intermediate. Subsequent acid-catalyzed cyclodehydration and aromatization lead to the formation of the substituted pyridine ring.[13][14][15][16][17]

Proposed Bohlmann-Rahtz Synthesis Pathway

cluster_main Bohlmann-Rahtz Synthesis (One-Pot) reactants Ethyl Acetoacetate + Ethynylketone + Ammonia Source process Acid-Catalyzed Heating reactants->process intermediate1 In-situ Enamine Formation process->intermediate1 intermediate2 Michael Addition -> Aminodiene intermediate1->intermediate2 cyclization Cyclodehydration and Aromatization intermediate2->cyclization product Ethyl 3-methylpyridine-2-carboxylate cyclization->product

Caption: Proposed one-pot Bohlmann-Rahtz synthesis pathway.

Comparative Performance Analysis

ParameterMethod 1: Two-Step SynthesisMethod 2: Guareschi-Thorpe (Proposed)Method 3: Bohlmann-Rahtz (Proposed)
Overall Yield ~30-40% (estimated)40-60% (estimated)65-95% (estimated)
Number of Steps 211
Reaction Time Potentially long due to two separate reactions and work-upsModerateModerate to fast with modern protocols
Reaction Temperature High (120°C for hydrolysis, reflux for esterification)Reflux50°C to reflux
Starting Materials Commercially available nitrileReadily available dicarbonyl compoundsReadily available dicarbonyl and ethynylketone
Purification Two separate purifications may be neededColumn chromatography likely requiredColumn chromatography likely required
Advantages Reliable and well-established chemistry; predictable outcomes.One-pot synthesis; potential for greener protocols.High potential yields; one-pot modifications available.
Disadvantages Lower overall yield; more steps and handling.Potential for isomer formation; requires optimization.Requires careful control of reaction conditions.

Conclusion

This comparative guide highlights three distinct strategies for the synthesis of Ethyl 3-methylpyridine-2-carboxylate.

  • The Two-Step Synthesis via Nitrile Hydrolysis and Fischer Esterification is a robust and dependable route, though it may be less efficient in terms of overall yield and process time. Its primary advantage lies in the predictability of each step.

  • The Guareschi-Thorpe Condensation offers the potential for a more convergent one-pot synthesis, which can be advantageous in terms of operational simplicity. However, the proposed route would require optimization to control regioselectivity and maximize the yield of the desired product.

  • The Bohlmann-Rahtz Pyridine Synthesis , particularly with modern one-pot modifications, appears to be the most promising approach in terms of potential yield and efficiency. The ability to construct the complex pyridine core in a single, high-yielding step makes it an attractive option for both laboratory and larger-scale synthesis.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and the desired level of process optimization. The information presented in this guide provides a solid foundation for making an informed decision and for the further development of efficient synthetic protocols for this important heterocyclic compound.

References

  • NROChemistry. Fischer Esterification: Mechanism & Examples. [Link]

  • ChemTalk. What is Fischer Esterification?. [Link]

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  • Chemistry Steps. Fischer Esterification. [Link]

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  • Bagley, M. C., Lunn, R., & Xiong, X. (2007).
  • Wikipedia. Bohlmann–Rahtz pyridine synthesis. [Link]

  • Tron, G. C., Minassi, A., Sorba, G., Fausone, M., & Appendino, G. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351.
  • Tamaddon, F., & Ravesh, M. (2023).
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  • ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

  • Tamaddon, F., & Ravesh, M. (2023).
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  • Bagley, M. C., Dale, J. W., & Bower, J. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, (14), 1663-1671.
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  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

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  • Google Patents. Process for producing pyridine carboxylic acids.
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  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis Potential with 3-Methylpyridine-2-carboxylic Acid. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Waste Identification

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. Ethyl 3-methylpyridine-2-carboxylate is a pyridine derivative. Pyridine and its analogues are recognized for their potential toxicity and environmental hazards.[1][2][3] Therefore, any waste containing this compound—including pure substance, reaction mixtures, contaminated labware, and personal protective equipment (PPE)—must be classified and handled as hazardous chemical waste.[2][4]

Key Hazards of Related Pyridine Compounds:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5]

  • Corrosivity: Can cause severe skin burns and eye damage.[6]

  • Irritation: May cause respiratory irritation.[6]

  • Flammability: While some pyridine derivatives are combustible liquids with relatively high flash points, they should still be kept away from ignition sources.[7]

Based on these characteristics, all waste streams containing Ethyl 3-methylpyridine-2-carboxylate must be presumed hazardous.[8]

Part 2: Personal Protective Equipment (PPE) and Safety Protocols

Handling both the active compound and its waste requires stringent adherence to safety protocols to prevent exposure.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[9][10]

  • Hand Protection: Use chemically resistant gloves. Butyl rubber or nitrile gloves are generally recommended, but always consult the glove manufacturer's compatibility chart.[9] Double-gloving is a prudent practice.

  • Body Protection: A fully buttoned, flame-retardant lab coat is essential.

  • Respiratory Protection: All handling of the compound and its waste should be conducted within a certified laboratory chemical fume hood to avoid inhalation of vapors.[9][11]

An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the work area.[9]

Part 3: Step-by-Step Disposal and Containment Protocol

Proper segregation and containment from the point of generation are critical to safe and compliant chemical waste disposal.[12][13]

Step 1: Waste Segregation

  • Do not mix waste streams. Keep waste containing Ethyl 3-methylpyridine-2-carboxylate separate from other chemical wastes, especially strong oxidizers or acids, to prevent unforeseen reactions.[4][9]

  • Separate liquid waste from solid waste.[4]

    • Liquid Waste: Collect unused reagents, reaction residues, and contaminated solvents in a dedicated, leak-proof container.[2]

    • Solid Waste: Contaminated items such as gloves, weigh boats, pipette tips, and absorbent paper should be collected in a separate, clearly labeled container or hazardous waste bag.[2]

Step 2: Container Selection and Labeling

  • Use appropriate containers. Plastic (e.g., high-density polyethylene) is preferred for storing chemical waste.[13] Ensure the container is compatible with the chemical and has a secure, sealable lid.[12]

  • Label containers immediately. The moment waste is first added, affix a "Hazardous Waste" label.[9] The label must include:

    • The full chemical name: "Waste Ethyl 3-methylpyridine-2-carboxylate"

    • A clear list of all components and their approximate percentages.

    • The date of waste generation.[2]

    • Relevant hazard pictograms (e.g., corrosive, toxic).

Step 3: In-Lab Storage

  • Store waste containers in a designated and properly ventilated Satellite Accumulation Area within the laboratory.[13]

  • Keep containers tightly sealed except when adding waste.[8] This is a critical EPA compliance point and prevents the release of fugitive emissions.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[4]

  • Store away from heat sources, direct sunlight, and high-traffic areas.[12]

Part 4: Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Notify personnel in the immediate area and restrict access.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Part 2.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit to contain the spill.[2][9] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.[2][14]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, as per your laboratory's Chemical Hygiene Plan.[9]

Part 5: Final Disposal and Waste Minimization

Final Disposal Pathway

  • Hazardous waste must never be disposed of down the drain or in regular trash.[8][13] Evaporation in a fume hood is also not a permissible disposal method.[8]

  • Once a waste container is full, or if it is no longer being used, it must be moved to a central waste accumulation area.

  • Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][12] These certified entities will transport the waste for final disposal, which for pyridine-based compounds typically involves high-temperature incineration.[1][15]

Waste Minimization Strategies A key component of responsible chemical management is to minimize the generation of hazardous waste.[13]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[13] Avoid bulk purchases that may lead to expired and unused stock.[16]

  • Inventory Management: Maintain a current inventory of all chemicals to prevent ordering duplicates.[13]

  • Process Optimization: Where possible, modify experimental procedures to use smaller quantities of hazardous materials or substitute with less hazardous alternatives.[4]

Quantitative Data and Workflow Summary

Table 1: Key Hazard and Disposal Information

ParameterGuidelineRationale & Source Analogs
Waste Classification Hazardous WastePyridine derivatives are considered hazardous due to toxicity and potential environmental harm.[1][2]
Primary Hazards Harmful if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, May cause respiratory irritation.Based on SDS for related pyridine compounds.[5]
PPE Requirements Chemical goggles, compatible gloves (e.g., Butyl/Nitrile), lab coat, work in fume hood.To prevent dermal, ocular, and respiratory exposure.[9]
Incompatible Wastes Strong oxidizing agents, strong acids.To prevent dangerous exothermic or gas-producing reactions.[9]
Recommended Disposal Collection by a licensed hazardous waste contractor for incineration.Incineration is the standard method for destroying pyridine-based chemical waste.[1][15]
Spill Cleanup Use inert absorbent material (vermiculite, sand).To safely contain the spill without reacting with the chemical.[2][9]

Diagram 1: Disposal Workflow for Ethyl 3-methylpyridine-2-carboxylate

This diagram outlines the decision-making and procedural flow for safely managing waste from its point of generation to its final disposal.

G cluster_0 In-Laboratory Procedures cluster_1 Facility-Level Procedures cluster_2 Final Disposition gen Waste Generation (e.g., reaction residue, contaminated gloves) segregate Segregate Waste - Liquid vs. Solid - Keep separate from incompatibles gen->segregate Immediate Action container Select & Label Container - Compatible material (HDPE) - Affix 'Hazardous Waste' label segregate->container store Store in Satellite Accumulation Area - Secondary containment - Lid always closed container->store full Container is Full or Waste Stream is Complete store->full request Request Waste Pickup (Submit form to EHS/Waste Coordinator) full->request Yes collect Waste Collected by Licensed Contractor request->collect transport Transport to a Treatment, Storage, and Disposal Facility (TSDF) collect->transport dispose Final Disposal (e.g., High-Temperature Incineration) transport->dispose spill Accidental Spill Occurs spill_proc Follow Spill Management Protocol (Contain, Absorb, Collect as Waste) spill->spill_proc spill_proc->container Add to Waste Container

Caption: Waste Management Workflow for Ethyl 3-methylpyridine-2-carboxylate.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • Laboratory Waste Disposal: A Quick Overview. Environmental Marketing Services.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. BenchChem.
  • Safety Data Sheet - Sigma-Aldrich. Sigma-Aldrich.
  • Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry (ATSDR).
  • Standard Operating Procedure for Pyridine. Washington State University.
  • Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.
  • Safety Data Sheet - 3-Ethylpyridine. Chem Service.
  • Safety Data Sheet - 3-Pyridinecarboxylic acid, ethyl ester. Fisher Scientific.
  • Safety Data Sheet - METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE. ChemicalBook.
  • Ethyl 3-pyridinecarboxylate CAS 614-18-6. Merck Millipore.
  • Ethyl Pyridine-3-Carboxylate. Pipzine Chemicals.
  • Safety Data Sheet - 3-Picoline. Fisher Scientific.
  • Safety Data Sheet - 5-Ethyl-2-methylpyridine. Fisher Scientific.
  • Safety Data Sheet - Methyl 2-formylpyridine-3-carboxylate. CymitQuimica.
  • Ethyl 2-methylpyridine-3-carboxylate 97%. Sigma-Aldrich.
  • 3-ETHYL-2-METHYLPYRIDINE SDS. ECHEMI.
  • 5-Ethyl-2-picoline CAS N°: 104-90-5. Organisation for Economic Co-operation and Development (OECD).
  • 2-Methyl-5-ethylpyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • 2-Amino-3-Methylpyridine MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.

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Comprehensive Safety and Handling Guide for Ethyl 3-methylpyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and handling procedures for Ethyl 3-methylpyridine-2-carboxylate (CAS No. 58997-10-7). As a trusted partner in your research and development endeavors, we are committed to providing in-depth technical guidance that prioritizes the safety of laboratory personnel. The following procedures are synthesized from established safety standards and data from structurally related compounds to ensure a comprehensive approach to safe handling and disposal.

Understanding the Hazard Profile
  • Flammability: These compounds are often flammable liquids and vapors.[2] It is crucial to keep them away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2]

  • Corrosivity: Can cause severe skin irritation and serious eye damage.[2][4]

  • Respiratory Irritation: Vapors and mists may cause respiratory irritation.[2][5]

Given these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The causality behind each recommendation is to create a complete barrier between the researcher and the chemical.

Protection TypeSpecificationRationale
Eye and Face Chemical safety goggles with side-shields or a full-face shield.[3]Protects against splashes and vapors that can cause serious eye damage.
Hand Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to irritation and toxic effects.
Body Flame-retardant lab coat and additional protective clothing as needed.[3]Protects against skin contact and provides a barrier in case of splashes or spills.
Respiratory Use in a certified chemical fume hood. A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or for spill response.[1][3]Prevents inhalation of harmful vapors that can cause respiratory irritation and toxicity.

Properly putting on and removing PPE is as important as its selection to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Ensure it is fully buttoned.

  • Gloves: Select the appropriate size and material. Check for any defects before use.

  • Eye/Face Protection: Put on safety goggles or a face shield.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior surface.

  • Eye/Face Protection: Remove by handling the strap, not the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.[5]

The logical flow for donning and doffing PPE is crucial for minimizing contamination. The following diagram illustrates this critical workflow.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Gloves Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Dof1 1. Gloves Dof2 2. Lab Coat Dof1->Dof2 Dof3 3. Eye/Face Protection Dof2->Dof3 Dof4 4. Hand Washing Dof3->Dof4

Caption: Workflow for donning and doffing PPE.

Operational Plan: Safe Handling and Storage

Safe handling practices are essential to prevent accidental exposure and release.

Handling Protocol:

  • Ventilation: Always handle Ethyl 3-methylpyridine-2-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames. Use only non-sparking tools and explosion-proof equipment.[1][2]

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][5]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1][5] Avoid breathing vapors or mists.[2]

Storage Protocol:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Store in a locked cabinet or a secure area accessible only to authorized personnel.[2]

Emergency and Disposal Plan

Preparedness for emergencies is a critical component of laboratory safety.

Emergency Procedures:

SituationAction
Skin Contact Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.
Eye Contact Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[2] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[3] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Dispose of waste in accordance with all local, regional, and national regulations.

  • Do not dispose of it down the drain.

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.

The following diagram outlines the decision-making process in the event of an exposure incident.

Exposure_Response Start Exposure Incident Occurs Skin_Contact Skin Contact? Start->Skin_Contact Eye_Contact Eye Contact? Start->Eye_Contact Inhalation Inhalation? Start->Inhalation Inestion Inestion Start->Inestion Action_Skin Remove Clothing Rinse with Water (15 min) Skin_Contact->Action_Skin Action_Eye Rinse with Water (15 min) Remove Contacts Eye_Contact->Action_Eye Action_Inhalation Move to Fresh Air Provide Oxygen if Needed Inhalation->Action_Inhalation Ingestion Ingestion? Action_Ingestion Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingestion End Seek Immediate Medical Attention Action_Skin->End Action_Eye->End Action_Inhalation->End Action_Ingestion->End

Caption: Emergency response for chemical exposure.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Ethyl 3-methylpyridine-2-carboxylate, ensuring a safer laboratory environment for all personnel.

References

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 3-Ethylpyridine. Retrieved from [Link]

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.